Product packaging for (3-Phenyloxetan-3-yl)methanamine(Cat. No.:CAS No. 497239-45-9)

(3-Phenyloxetan-3-yl)methanamine

Cat. No.: B591678
CAS No.: 497239-45-9
M. Wt: 163.22
InChI Key: TVBXQZRCYHWTSD-UHFFFAOYSA-N
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Description

(3-Phenyloxetan-3-yl)methanamine is a high-value chemical scaffold in medicinal chemistry, primarily serving as a critical synthetic intermediate for developing innovative therapeutic agents. Its key research value lies in the 3-phenyloxetane moiety, which is utilized in rational drug design to improve the potency and metabolic stability of small-molecule candidates. Scientific studies highlight its application in the development of a new class of full agonists for the Glucagon-like Peptide-1 Receptor (GLP-1R) . These agonists, such as the preclinical candidate DD202-114, are investigated for treating type 2 diabetes and obesity, demonstrating superior and sustained efficacy in preclinical models . Furthermore, derivatives of the 3-phenyloxetane scaffold have been strategically employed in the design and optimization of potent, nanomolar inhibitors of the FTO (fat mass and obesity-associated protein), an m 6 A RNA demethylase . These inhibitors, such as FTO-43, exhibit significant anticancer activity and selectivity in models of glioblastoma, acute myeloid leukemia, and gastric cancer, functioning as competitive inhibitors that modulate key signaling pathways . This compound is strictly for use in laboratory research and further manufacturing applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B591678 (3-Phenyloxetan-3-yl)methanamine CAS No. 497239-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenyloxetan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBXQZRCYHWTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669307
Record name 1-(3-Phenyloxetan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497239-45-9
Record name 1-(3-Phenyloxetan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Phenyloxetan-3-yl)methanamine CAS number 497239-45-9

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on (3-Phenyloxetan-3-yl)methanamine (CAS Number: 497239-45-9) for researchers, scientists, and drug development professionals.

CAS Number: 497239-45-9

Molecular Formula: C₁₀H₁₃NO

Molecular Weight: 163.22 g/mol

Introduction

This compound is a unique chemical entity characterized by a phenyl group and an aminomethyl group attached to the same carbon of an oxetane ring. The oxetane motif, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry. Its incorporation into molecules can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity, making it a valuable building block in drug discovery. This guide provides a comprehensive overview of the available technical information for this compound, focusing on its synthesis, potential applications, and safety considerations.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. This data is essential for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Appearance Not specified (commercially available)
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[1]

Synthesis

A general workflow for the synthesis of related 3-substituted oxetan-3-amines is outlined below. This serves as a conceptual framework, and specific reagents and conditions would require optimization for the target molecule.

Synthesis_Workflow Start Oxetan-3-one Precursor Step1 Introduction of Phenyl Group Start->Step1 Intermediate1 3-Phenyloxetan-3-carbonitrile Step1->Intermediate1 Step2 Reduction of Nitrile Intermediate1->Step2 Product This compound Step2->Product

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Based on general methodologies for the synthesis of similar compounds, a potential experimental protocol is outlined here. Note: This is a hypothetical procedure and requires experimental validation.

  • Synthesis of 3-Phenyloxetan-3-carbonitrile: To a solution of an appropriate oxetan-3-one precursor, introduce the phenyl group via a Grignard reaction or a similar nucleophilic addition. Subsequent conversion of a suitable functional group (e.g., a hydroxyl group) to a nitrile would yield the key intermediate, 3-phenyloxetan-3-carbonitrile.

  • Reduction to this compound: The nitrile intermediate can then be reduced to the primary amine using standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent or through catalytic hydrogenation.

  • Purification: The final product would require purification, likely through column chromatography or distillation under reduced pressure, to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary documented application of this compound is as a key building block in the synthesis of novel therapeutic agents.

MAP4K1 Inhibitors

A patent application has disclosed the use of this compound as a reactant in the synthesis of substituted pyrrolopyridine derivatives. These derivatives are described as potent inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).

MAP4K1 is a negative regulator of T-cell receptor signaling and is considered a promising target for cancer immunotherapy. Inhibition of MAP4K1 is expected to enhance the anti-tumor immune response. The patent suggests that compounds synthesized using this compound may have therapeutic potential in the treatment of cancer, autoimmune disorders, and viral infections.

The general logical relationship for the role of this compound in the development of MAP4K1 inhibitors is depicted below.

Drug_Discovery_Logic Compound This compound Synthesis Chemical Synthesis Compound->Synthesis Inhibitor Substituted Pyrrolopyridine Derivative (MAP4K1 Inhibitor) Synthesis->Inhibitor Target MAP4K1 (HPK1) Inhibitor->Target Binds to Effect Inhibition of Kinase Activity Target->Effect Leads to Outcome Enhanced T-cell Response Effect->Outcome Application Potential Therapeutic for Cancer Outcome->Application

Caption: Role of this compound in MAP4K1 inhibitor development.

At present, there is no publicly available data on the specific biological activity of this compound itself or detailed signaling pathways it might modulate directly. Its utility appears to be as a structural motif to be incorporated into more complex, biologically active molecules.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is a hazardous substance and should be handled with appropriate precautions by trained personnel.

Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

Conclusion

This compound is a valuable building block for medicinal chemistry, particularly in the development of kinase inhibitors for immunotherapy. The presence of the 3-phenyl-3-aminomethyl oxetane scaffold offers a unique three-dimensional structure that can be exploited for designing novel therapeutic agents. While detailed experimental and biological data on the compound itself are limited in the public domain, its role as a key intermediate highlights its importance for researchers in drug discovery. Further studies are warranted to fully explore the synthetic accessibility and the biological impact of this and related oxetane derivatives. Researchers should exercise caution and adhere to strict safety protocols when handling this compound.

References

Physicochemical Properties of (3-Phenyloxetan-3-yl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyloxetan-3-yl)methanamine is a unique molecule featuring a strained four-membered oxetane ring, a phenyl group, and a primary amine. This structure imparts a distinct set of physicochemical properties that are of significant interest in medicinal chemistry and drug discovery. The oxetane moiety, a contemporary bioisostere, is increasingly utilized to modulate properties such as solubility, lipophilicity, and metabolic stability of drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of the broader role of oxetane-containing compounds in drug design.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, the interplay between the polar oxetane and amine functionalities and the lipophilic phenyl group results in a balanced profile.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₀H₁₃NO[4]
Molecular Weight 163.22 g/mol [4]
Boiling Point 272.567 °C at 760 mmHg[5]
Density 1.093 g/cm³[5]
logP (Octanol-Water Partition Coefficient) 1.61360[5]
Polar Surface Area (PSA) 35.25 Ų[5]
Exact Mass 163.100 g/mol [5]
CAS Number 497239-45-9[5]
Melting Point Not Available[5]
pKa Not Available
Aqueous Solubility Not Available

The Role of the Oxetane Moiety in Drug Design

The oxetane ring is a valuable structural motif in modern medicinal chemistry, often employed as a bioisosteric replacement for less favorable functional groups like gem-dimethyl or carbonyl groups.[1][2][3] This strategy aims to optimize a drug candidate's properties.

Bioisosteric Replacement

The introduction of an oxetane can lead to:

  • Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility.[2]

  • Reduced Lipophilicity: Replacing a lipophilic group (e.g., gem-dimethyl) with an oxetane can lower the overall lipophilicity of a molecule, which can be beneficial for its pharmacokinetic profile.[3]

  • Enhanced Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups.[6]

  • Modulation of Basicity: An electron-withdrawing oxetanyl group adjacent to an amine can decrease the amine's basicity (pKa).[2]

The following diagram illustrates the concept of using an oxetane as a bioisostere.

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement Strategy cluster_2 Optimized Compound Lead Lead Compound with Suboptimal Properties (e.g., high lipophilicity, poor metabolic stability) Strategy Replace gem-dimethyl or carbonyl group with an oxetane moiety Lead->Strategy Apply Optimized Optimized Compound with Improved Properties (e.g., increased solubility, enhanced metabolic stability) Strategy->Optimized Yields

Conceptual workflow for bioisosteric replacement with an oxetane moiety.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential. The following sections describe standard experimental protocols that can be applied to this compound.

Determination of pKa by Potentiometric Titration

The pKa of the primary amine in this compound can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant is added.[7]

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.05 M) in deionized water.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[7]

The workflow for this process is depicted below.

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Prepare a known concentration of this compound in deionized water B Titrate with a standardized strong acid (e.g., HCl) A->B C Monitor pH continuously with a calibrated pH meter B->C D Plot pH vs. volume of titrant E Determine the half-equivalence point D->E F pKa = pH at half-equivalence point E->F

Workflow for pKa determination by potentiometric titration.
Determination of Solubility

The solubility of this compound in various solvents can be determined using a standardized shake-flask method.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle, or separate by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

The general procedure for solubility determination is outlined below.

G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Separation & Analysis Prep Add excess compound to a known volume of solvent Equil Agitate at constant temperature for 24-48 hours Prep->Equil Sep Separate dissolved and undissolved compound Equil->Sep Quant Quantify concentration in the solution via HPLC or qNMR Sep->Quant

General workflow for solubility determination.
Determination of Melting Point

The melting point of a solid crystalline compound is a key indicator of its purity. It can be determined using a capillary melting point apparatus.[8]

Methodology:

  • Sample Preparation: Finely powder the crystalline sample of this compound. Pack a small amount of the powder into a capillary tube to a height of 1-2 mm.[9]

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.[10]

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[10]

Conclusion

This compound is a compound with significant potential in the field of drug discovery, largely due to the presence of the oxetane ring. While some of its core physicochemical properties have been reported, further experimental characterization of its pKa, solubility, and melting point is necessary for a complete understanding of its behavior. The strategic incorporation of oxetane moieties, as exemplified by this compound's structure, continues to be a valuable tool for medicinal chemists seeking to optimize the properties of therapeutic candidates. The experimental protocols detailed in this guide provide a framework for the comprehensive physicochemical profiling of this and similar molecules.

References

(3-Phenyloxetan-3-yl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of (3-Phenyloxetan-3-yl)methanamine, a compound of interest in medicinal chemistry. The guide includes its molecular formula and weight, a plausible synthetic pathway, and its potential biological significance as inferred from related structures.

Core Molecular Data

This compound, identified by the CAS Number 497239-45-9, is a heterocyclic compound featuring a phenyl-substituted oxetane ring.[1][2][3][4][5] Its core chemical data are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO[1][2][3][4][5]
Molecular Weight 163.22 g/mol [1][2][3][4][5]
CAS Number 497239-45-9[1][2][3][4][5]

Proposed Synthetic Pathway

G cluster_0 Step 1: Oxetane Ring Formation cluster_1 Step 2: Phenyl Group Introduction (Conceptual) cluster_2 Step 3: Functional Group Conversion cluster_3 Step 4: Reduction to Amine A 2,2-Bis(bromomethyl) propane-1,3-diol B (3-(Bromomethyl)oxetan-3-yl)methanol A->B  NaOEt, EtOH C Intermediate with Phenyl Group B->C  Phenyl Grignard or similar  (requires modification of starting material) D 3-Phenyl-3-(bromomethyl)oxetane C->D  Bromination E 3-Phenyl-3-(azidomethyl)oxetane D->E  NaN3 F This compound E->F  Reduction (e.g., H2, Pd/C)

A plausible synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathway

Recent studies on 3-phenyloxetane derivatives have identified them as potential agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4] Agonism of GLP-1R is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. The primary signaling pathway initiated by GLP-1R activation involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[1][2]

GLP-1 Receptor Signaling Pathway

The binding of a GLP-1R agonist, such as a 3-phenyloxetane derivative, to the receptor is expected to trigger a conformational change that activates the associated G-protein (Gs). This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to insulin secretion and other beneficial metabolic effects.

G agonist This compound (Potential Agonist) receptor GLP-1 Receptor agonist->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP atp ATP atp:s->camp:n Converts pka Protein Kinase A (PKA) camp->pka Activates response Downstream Cellular Responses (e.g., Insulin Secretion) pka->response Phosphorylates Targets

Potential GLP-1R signaling pathway for 3-phenyloxetane derivatives.

Experimental Protocols

Detailed experimental protocols for biological assays involving 3-phenyloxetane derivatives as GLP-1R agonists would typically include the following, as suggested by related research[1][2][3]:

cAMP Accumulation Assay:

  • Cell Line: HEK293 cells stably expressing the human GLP-1 receptor.

  • Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are incubated with varying concentrations of the test compound (e.g., this compound) for a specified time (e.g., 30 minutes) at 37°C.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

hERG Inhibition Assay:

  • Purpose: To assess the potential for cardiac toxicity.

  • Methodology: Automated patch-clamp electrophysiology is used to measure the effect of the compound on the hERG potassium channel current in a suitable cell line (e.g., HEK293 cells expressing the hERG channel).

  • Data Analysis: The IC₅₀ value is calculated to determine the concentration at which the compound inhibits 50% of the hERG channel activity.[3]

Disclaimer: The synthetic pathway provided is conceptual and would require optimization. The biological activity is inferred from studies on structurally related compounds and has not been definitively confirmed for this compound itself. This information is intended for research and development purposes only.

References

Technical Guide: Spectroscopic and Synthetic Overview of (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a generalized synthetic protocol for the novel compound (3-Phenyloxetan-3-yl)methanamine. Due to the limited availability of experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on computational models and established principles of organic spectroscopy. The experimental protocols are derived from established methodologies for analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are intended to serve as a reference for researchers working with this or structurally related molecules.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.30 - 7.50Multiplet5HPhenyl-H
~4.75Doublet (J ≈ 6 Hz)2HOxetane-CH₂
~4.60Doublet (J ≈ 6 Hz)2HOxetane-CH₂
~3.10Singlet2H-CH₂-NH₂
~1.50Broad Singlet2H-NH₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~140Phenyl C (quaternary)
~129Phenyl CH
~128Phenyl CH
~126Phenyl CH
~80Oxetane-CH₂
~50-CH₂-NH₂
~45Oxetane C (quaternary)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H Stretch (Amine)
3010 - 3070MediumC-H Stretch (Aromatic)
2850 - 2960MediumC-H Stretch (Aliphatic)
~1600WeakC=C Stretch (Aromatic)
~1495MediumC=C Stretch (Aromatic)
950 - 980StrongC-O-C Stretch (Oxetane)

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
163.10High[M]⁺ (Molecular Ion)
133.09Medium[M - CH₂NH₂]⁺
105.07High[C₆H₅CO]⁺
77.04Medium[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

2.1. Generalized Synthesis Protocol

The synthesis of this compound can be approached through a multi-step process starting from 3-bromo-3-phenyloxetane, which itself can be synthesized from a suitable precursor. A plausible route involves the introduction of a protected aminomethyl group followed by deprotection.

Step 1: Synthesis of 3-cyano-3-phenyloxetane

  • To a solution of 3-bromo-3-phenyloxetane (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 equivalents).

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

  • Purify the product by column chromatography on silica gel.

Step 2: Reduction of 3-cyano-3-phenyloxetane to this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-cyano-3-phenyloxetane (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in THF to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify the this compound by column chromatography on silica gel or by distillation under reduced pressure.

2.2. Spectroscopic Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of -1 to 10 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Use a spectral width of 0 to 220 ppm. Employ proton decoupling to simplify the spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation and Verification Final_Report Final Report and Documentation Structure_Elucidation->Final_Report Data_Analysis->Structure_Elucidation

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3-phenyloxetan-3-yl)methanamine. Due to the absence of experimentally acquired spectra in publicly available literature, this document presents predicted data based on the analysis of analogous structures and established principles of NMR spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the expected spectral characteristics of this compound for structural verification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound contains several distinct proton and carbon environments, which are expected to give rise to a unique NMR fingerprint. The predictions for the chemical shifts (δ) are provided in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the diastereotopic protons of the oxetane ring, the protons of the aminomethyl group, and the amine protons. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.40 - 7.25Multiplet5HAr-H
~ 4.85Doublet2HOxetane CH ₂ (axial)
~ 4.65Doublet2HOxetane CH ₂ (equatorial)
~ 3.10Singlet2HCH ₂-NH₂
~ 1.58Broad Singlet2HNH

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum should display signals for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the oxetane ring, the aminomethyl group, and the quaternary carbon. The predicted data is summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 140Quaternary Ar-C
~ 129Ar-C H
~ 128Ar-C H
~ 126Ar-C H
~ 80Oxetane C H₂
~ 50C H₂-NH₂
~ 45Quaternary Oxetane C

Experimental Protocols

The following is a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube and cap it securely.

NMR Data Acquisition

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 0 - 16 ppm.

    • Acquisition Time: 2 - 4 seconds.

    • Relaxation Delay (d1): 2 - 5 seconds.

    • Number of Scans: 8 - 16 scans.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: 0 - 220 ppm.

    • Acquisition Time: 1 - 2 seconds.

    • Relaxation Delay (d1): 2 - 5 seconds.

    • Number of Scans: 1024 - 4096 scans, due to the low natural abundance of ¹³C.

    • Temperature: 298 K (25 °C).

Data Processing

  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

  • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with atoms numbered for clear assignment of NMR signals.

molecular_structure cluster_phenyl Phenyl Group cluster_oxetane Oxetane Ring cluster_aminomethyl Aminomethyl Group C1 C1' C2 C2' C1->C2 C3_quat C3 C1->C3_quat C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 C2_oxetane C2 C3_quat->C2_oxetane C_am C3_quat->C_am O1_oxetane O1 C2_oxetane->O1_oxetane C4_oxetane C4 O1_oxetane->C4_oxetane C4_oxetane->C3_quat N_am N C_am->N_am

Molecular structure of this compound.

Experimental Workflow for NMR Analysis

The logical workflow for the NMR analysis of this compound is depicted in the following flowchart.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phasing and Baseline Correction ft->phase_baseline reference Referencing to TMS phase_baseline->reference peak_picking Peak Picking and Integration reference->peak_picking assignment Structural Assignment peak_picking->assignment report Final Report assignment->report

Flowchart of the complete experimental workflow for NMR analysis.

References

An In-depth Technical Guide to the FT-IR Spectrum of (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of (3-Phenyloxetan-3-yl)methanamine. This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for spectral analysis, which are crucial for the identification, characterization, and quality control of this compound in pharmaceutical research and development.[1][2][3][4]

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its primary amine, phenyl group, and oxetane ring. The predicted absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3400-3250N-H stretch (asymmetric and symmetric)Primary AmineMedium-Weak, two bands[5][6][7][8]
3100-3000C-H stretch (aromatic)Phenyl GroupMedium-Weak
3000-2850C-H stretch (aliphatic)Methylene and MethanamineMedium
1650-1580N-H bend (scissoring)Primary AmineMedium[8][9]
1600, 1495C=C stretch (in-ring)Phenyl GroupMedium-Strong
1470-1430C-H bend (aliphatic)Methylene and MethanamineMedium
1335-1250C-N stretchAromatic Amine characterStrong[8][9]
~950C-O-C stretch (ring breathing)Oxetane RingStrong
910-665N-H wagPrimary AmineBroad, Strong[8]
770-730, 710-690C-H out-of-plane bendPhenyl Group (monosubstituted)Strong

Experimental Protocol for FT-IR Spectral Acquisition

This section details the methodology for obtaining a high-quality FT-IR spectrum of this compound.

2.1. Instrumentation

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • The sample compartment should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

2.2. Sample Preparation

The choice of sample preparation technique depends on the physical state of the compound.

  • For a solid sample (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • For a liquid sample (Neat or as a thin film):

    • Place a single drop of the liquid sample directly onto the center of a clean potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

    • Gently place a second salt plate on top of the first to create a thin liquid film.

    • Mount the salt plates in the spectrometer's sample holder.

    • Collect the sample spectrum. A background spectrum of the empty salt plates should be recorded beforehand.

2.3. Data Acquisition Parameters

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Apodization: Happ-Genzel function is recommended for good quantitation and peak shape.

2.4. Data Processing

  • The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform a baseline correction if necessary to ensure a flat baseline.

  • Label the significant peaks with their corresponding wavenumbers.

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the FT-IR spectrum of this compound.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Sample Obtain Sample Prep Prepare Sample (ATR or Thin Film) Sample->Prep Background Record Background Spectrum Prep->Background SampleSpec Record Sample Spectrum Background->SampleSpec Ratio Ratio Sample to Background SampleSpec->Ratio Baseline Baseline Correction Ratio->Baseline PeakPick Peak Picking Baseline->PeakPick Assign Assign Peaks to Functional Groups PeakPick->Assign Compare Compare with Reference Spectra/Databases Assign->Compare Structure Confirm Molecular Structure Compare->Structure

Caption: Workflow for FT-IR Spectral Analysis.

Conclusion

The FT-IR spectrum of this compound provides a unique molecular fingerprint that is invaluable for its identification and structural elucidation. By following the detailed experimental protocol and analytical workflow presented in this guide, researchers and drug development professionals can confidently characterize this compound and ensure its quality throughout the drug development lifecycle. The use of FT-IR spectroscopy is a rapid and non-destructive analytical technique that plays a critical role in modern pharmaceutical analysis.[1][2][10]

References

Mass Spectrometry of (3-Phenyloxetan-3-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mass Spectrometric Analysis of (3-Phenyloxetan-3-yl)methanamine, a Key Building Block in Modern Medicinal Chemistry.

Introduction

The oxetane motif has emerged as a valuable scaffold in contemporary drug discovery, prized for its ability to modulate key physicochemical and pharmacokinetic properties of therapeutic candidates.[1][2][3] As a bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties, the incorporation of an oxetane ring can enhance metabolic stability, aqueous solubility, and receptor binding affinity.[1][2] this compound represents a key exemplar of this structural class, combining the benefits of the oxetane ring with a phenyl group and a primary amine, functionalities that are pivotal for interaction with a wide range of biological targets. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering theoretical fragmentation pathways, detailed experimental protocols, and insights into its relevance in drug development.

Theoretical Mass Spectrometry Analysis

Due to the absence of publicly available experimental mass spectra for this compound, this section outlines the predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. These theoretical pathways are derived from established fragmentation principles for structurally related compounds, including benzylamines, primary amines, and cyclic ethers.

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, the high-energy electron beam is expected to induce significant fragmentation of the this compound molecule. The molecular ion (M•+) is anticipated to be observed, albeit potentially at a low abundance due to its propensity to fragment. The fragmentation cascade is likely to be dominated by cleavages alpha to the amine and phenyl groups, as well as characteristic ring-opening of the oxetane moiety.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

m/z (Predicted)Proposed Fragment StructureFragmentation Pathway
177[C₁₀H₁₃NO]•+Molecular Ion
147[C₁₀H₁₁O]+Loss of •NH₂ (aminomethyl radical)
119[C₈H₇O]+Loss of C₂H₄O (ethylene oxide) from the oxetane ring
105[C₇H₅O]+Benzylic cleavage with loss of the aminomethyl-oxetane moiety
91[C₇H₇]+Tropylium ion, a common fragment from benzyl compounds
77[C₆H₅]+Phenyl cation
56[C₃H₄O]•+Fragment from oxetane ring cleavage
30[CH₄N]+Iminium ion from alpha-cleavage of the aminomethyl group
Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is expected to primarily generate the protonated molecule, [M+H]⁺, of this compound with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would be necessary to induce fragmentation and elicit structural information. The fragmentation in ESI-MS/MS is anticipated to be directed by the protonated amine, leading to characteristic neutral losses.

Table 2: Predicted Major Fragment Ions of this compound in ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
178161NH₃ (17 Da)Loss of ammonia from the protonated amine
178120C₂H₄O (44 Da) + NH₃ (17 Da)Ring opening of the oxetane followed by loss of ethylene oxide and ammonia
178105C₃H₆NO (73 Da)Cleavage of the bond between the phenyl group and the oxetane ring
17891C₄H₇NO (87 Da)Formation of the tropylium ion

Experimental Protocols

The following sections provide detailed, generalized protocols for the analysis of this compound using both GC-EI-MS and LC-ESI-MS/MS. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and analytical goals.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

This method is suitable for the analysis of the volatile, neutral form of the analyte.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • If necessary, derivatization with a suitable agent (e.g., silylation) can be performed to improve volatility and chromatographic performance.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 30-400.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This technique is ideal for the analysis of the polar, protonated form of the analyte, offering high sensitivity and selectivity.[4]

1. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

2. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 5% B for 0.5 min.

    • 5-95% B over 5 min.

    • Hold at 95% B for 2 min.

    • 95-5% B over 0.5 min.

    • Hold at 5% B for 2 min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • MS/MS Transitions: Monitor the fragmentation of the precursor ion at m/z 178 to the product ions predicted in Table 2.

Visualizations

Predicted EI-MS Fragmentation Pathway

EI_Fragmentation M [C10H13NO]+• m/z = 177 (Molecular Ion) F1 [C10H11O]+ m/z = 147 M->F1 - •NH2 F4 [C7H7]+ m/z = 91 (Tropylium Ion) M->F4 - C3H6NO• F6 [C3H4O]+• m/z = 56 M->F6 - C7H9N F7 [CH4N]+ m/z = 30 M->F7 - C9H9O• F2 [C8H7O]+ m/z = 119 F1->F2 - C2H4 F3 [C7H5O]+ m/z = 105 F2->F3 - CH2 F5 [C6H5]+ m/z = 77 F3->F5 - CO

Caption: Predicted Electron Ionization fragmentation pathway of this compound.

General Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Prep1 Standard/Sample Weighing Prep2 Dissolution in Solvent Prep1->Prep2 Prep3 Serial Dilution Prep2->Prep3 LC Liquid Chromatography (Separation) Prep3->LC ESI Electrospray Ionization (Ion Formation) LC->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Analysis (Product Ion Detection) CID->MS2 DA1 Chromatogram Integration MS2->DA1 DA2 Spectrum Interpretation DA1->DA2 DA3 Quantification & Reporting DA2->DA3

Caption: A generalized workflow for the quantitative analysis of a small molecule by LC-MS/MS.

Relevance in Drug Discovery: A Signaling Pathway Context

Oxetane-containing compounds have shown activity against a variety of targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.[1] For instance, some oxetane derivatives act as inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, which is implicated in certain B-cell malignancies. The diagram below illustrates a simplified representation of this pathway.

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor This compound Derivative Inhibitor->BTK

Caption: Simplified B-cell receptor signaling pathway showing the inhibitory action of an oxetane derivative on BTK.

Conclusion

The mass spectrometric analysis of this compound provides valuable structural information that is essential for its characterization and application in drug discovery. The predicted fragmentation patterns, coupled with the detailed experimental protocols, offer a robust framework for researchers to confidently identify and quantify this important chemical entity. The unique properties conferred by the phenyloxetane scaffold continue to make it an attractive component in the design of novel therapeutics, and a thorough understanding of its analytical behavior is paramount for advancing these endeavors.

References

Technical Guide: Purity and Appearance of (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of (3-phenyloxetan-3-yl)methanamine, a valuable building block in medicinal chemistry. The oxetane motif has gained significant attention in drug discovery for its ability to favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2][3] This document outlines the physical characteristics, analytical methodologies for purity determination, and a relevant biological pathway for structurally similar compounds.

Physicochemical Properties and Appearance

This compound is a substituted oxetane derivative. While specific data for its appearance is not consistently published, based on analogous compounds such as 1-(3-methyloxetan-3-yl)methanamine, which is a liquid, it is likely that this compound is a colorless to pale yellow liquid or a low-melting solid at room temperature.[4] The hydrochloride salt of the closely related 3-phenyloxetan-3-amine is a solid.[5]

A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Phenyloxetan-3-amine3-Phenyloxetan-3-amine hydrochloride
CAS Number 497239-45-91211567-54-21211284-11-5
Molecular Formula C₁₀H₁₃NOC₉H₁₁NOC₉H₁₂ClNO
Molecular Weight 163.22 g/mol 149.19 g/mol [6]185.65 g/mol [5]
Appearance Likely a colorless to pale yellow liquid or low-melting solidNot specifiedSolid[5]

Purity and Analytical Methods

The purity of this compound is crucial for its application in research and drug development. Commercially available batches of related compounds, such as 3-phenyloxetan-3-amine hydrochloride, have been reported with a purity of 97%.[5] Purity is typically determined using a combination of chromatographic and spectroscopic techniques.

Table 2: Purity Specifications for Related Compounds

CompoundPurityMethod
3-Phenyloxetan-3-amine hydrochloride97%Not specified
Experimental Protocols for Purity Determination

While specific, validated protocols for this compound are proprietary to manufacturers, the following are representative methods for the analysis of similar amine-containing small molecules.

HPLC is a standard method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is typically employed.

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: A suitable gradient, for example, starting with 95% A and increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm or 254 nm

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Prepare the sample solution at a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Analysis: Inject the reference standard and sample solutions into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire a ¹H NMR spectrum under quantitative conditions, ensuring a long relaxation delay (e.g., 5 times the longest T1) and a calibrated 90° pulse.

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculate the purity based on the integral ratio, the number of protons for each signal, and the molecular weights of the analyte and the internal standard.

Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the analytical characterization and purity assessment of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_documentation Documentation synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Purity Assessment identity->purity hplc HPLC (Relative Purity) purity->hplc qnmr qNMR (Absolute Purity) purity->qnmr coa Certificate of Analysis (CoA) purity->coa

Analytical Workflow for this compound.

Biological Context: Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism

While specific biological data for this compound is limited in publicly available literature, closely related 3-phenyloxetane derivatives have been identified as potent and selective agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[7][8] Activation of GLP-1R is a clinically validated mechanism for the treatment of type 2 diabetes and obesity.

GLP-1R agonists stimulate the production of cyclic AMP (cAMP), which in pancreatic β-cells, leads to enhanced glucose-dependent insulin secretion. The signaling pathway is initiated by the binding of the agonist to the GLP-1R, a G-protein coupled receptor. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.

The diagram below illustrates the GLP-1R signaling pathway that is activated by 3-phenyloxetane derivatives.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Downstream Effects agonist 3-Phenyloxetane Derivative glp1r GLP-1 Receptor agonist->glp1r Binds gprotein G-Protein glp1r->gprotein Activates ac Adenylyl Cyclase gprotein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates epac2 Epac2 camp->epac2 Activates insulin Enhanced Insulin Secretion pka->insulin epac2->insulin

GLP-1R Signaling Pathway Activated by 3-Phenyloxetane Derivatives.

Conclusion

This compound is a valuable chemical entity with favorable properties for drug discovery. Its purity is paramount and can be reliably assessed using standard analytical techniques such as HPLC and qNMR. The biological activity of closely related 3-phenyloxetane derivatives as GLP-1R agonists highlights the therapeutic potential of this chemical scaffold. This guide provides researchers and drug development professionals with a foundational understanding of the key characteristics and analytical considerations for this compound.

References

A Technical Guide to the Solubility of (3-Phenyloxetan-3-yl)methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of (3-phenyloxetan-3-yl)methanamine. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document focuses on predicting solubility based on the compound's structural features, providing qualitative solubility insights, and detailing robust experimental protocols for precise solubility determination.

Introduction to this compound

This compound is a unique molecule featuring a strained four-membered oxetane ring, a phenyl group, and a primary amine. This combination of a polar aminomethyl group and a nonpolar phenyl group attached to a small heterocyclic ether ring suggests a nuanced solubility profile across various organic solvents. Understanding its solubility is critical for applications in medicinal chemistry, materials science, and synthetic chemistry, where it may serve as a key building block or intermediate.

Physicochemical Properties:

While explicit solubility data is scarce, some physical properties of this compound have been reported:

PropertyValue
Molecular Weight 163.22 g/mol [1]
Boiling Point 272.57 °C at 760 mmHg[1]
Density 1.093 g/cm³[1]
LogP 1.61[1]

The positive LogP value suggests a degree of lipophilicity, indicating that the compound is likely to be more soluble in organic solvents than in water. Generally, amines with a carbon count greater than four are considered insoluble in water but soluble in organic solvents like diethyl ether or dichloromethane.[2][3]

Predicted and Qualitative Solubility

Based on its structure, this compound is expected to exhibit the following solubility characteristics:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The aminomethyl group can form hydrogen bonds with protic solvents, likely leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polar nature of the oxetane ring and the amine group should allow for favorable dipole-dipole interactions, resulting in significant solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the phenyl group provides nonpolar character, suggesting at least partial solubility in aromatic and aliphatic hydrocarbon solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are versatile and are expected to effectively solvate the molecule.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following is a generalized method for determining the solubility of a solid organic compound in an organic solvent at a specific temperature.

Objective: To determine the equilibrium (saturation) solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, acetone, toluene)

  • Scintillation vials or other suitable sealed containers

  • Constant temperature bath or incubator

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in a constant temperature bath. Agitate the mixture using a magnetic stirrer. Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure the solution is saturated.[4]

  • Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.[4] This step is critical to prevent artificially high solubility measurements.

  • Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.[4]

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in units such as g/L, mg/mL, or mol/L.

Visualization of Workflows

The following diagrams illustrate the logical workflow for solubility determination and a general classification scheme for organic compounds based on their solubility.

G Workflow for Experimental Solubility Determination A Add excess solute to solvent B Equilibrate at constant temperature (24-72h) A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D E Filter supernatant (0.45 µm filter) D->E F Prepare dilutions of filtrate E->F G Analyze by HPLC or UV-Vis F->G H Calculate solubility from concentration G->H

Caption: Experimental workflow for quantitative solubility determination.

G Solubility Classification Logic for an Unknown Amine Start Test solubility in Water Soluble_Water Soluble: Low MW Polar Compound Start->Soluble_Water Insoluble_Water Insoluble in Water Start->Insoluble_Water Insoluble HCl_Test Test solubility in 5% HCl Soluble_HCl Soluble: Organic Base (Amine) HCl_Test->Soluble_HCl Soluble Insoluble_HCl Insoluble: Not a basic amine or very high MW HCl_Test->Insoluble_HCl Insoluble Ether_Test Test solubility in Diethyl Ether Insoluble_Water->HCl_Test Soluble_HCl->Ether_Test Soluble_Ether Soluble: Likely organic, non-polar character

Caption: Logical flow for the qualitative solubility classification of an amine.

Conclusion

References

(3-Phenyloxetan-3-yl)methanamine: A Versatile Building Block for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. Among the emerging building blocks, oxetanes have garnered significant attention for their unique combination of physicochemical properties.[1][2] The strained four-membered ether ring introduces polarity and three-dimensionality while often improving metabolic stability and aqueous solubility.[1][2] This guide focuses on the synthesis, properties, and applications of a specific oxetane-containing building block, (3-Phenyloxetan-3-yl)methanamine, with a particular emphasis on its role in the development of kinase inhibitors targeting critical signaling pathways in oncology.

The incorporation of an oxetane moiety can significantly impact a molecule's biological activity and pharmacokinetic profile.[1] For instance, the oxetane ring can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a more favorable polarity and reduced lipophilicity.[2] Furthermore, the substitution pattern on the oxetane ring is crucial, with 3,3-disubstituted oxetanes demonstrating enhanced stability.[2] The subject of this guide, this compound, is a 3,3-disubstituted oxetane that presents a primary amine for further functionalization, making it a valuable synthon for creating diverse chemical libraries.

Synthesis of this compound

While a direct, single-pot synthesis of this compound is not extensively documented, a plausible and efficient multi-step synthetic route can be devised based on established methodologies for the synthesis of 3-substituted and 3,3-disubstituted oxetanes. The proposed pathway commences with the readily available 3-oxetanone.

Proposed Synthetic Pathway:

Synthetic Pathway A 3-Oxetanone B 3-Phenyl-3-hydroxyoxetane A->B 1. Phenylmagnesium bromide 2. Aqueous workup C 3-Phenyl-3-cyanooxetane B->C 1. SOCl2 2. NaCN, DMSO D This compound C->D LiAlH4, THF

Caption: Proposed synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Phenyl-3-hydroxyoxetane

This step involves the Grignard reaction of 3-oxetanone with phenylmagnesium bromide.

  • Materials: 3-Oxetanone, phenylmagnesium bromide solution (in THF), anhydrous diethyl ether, saturated aqueous ammonium chloride solution, magnesium sulfate.

  • Procedure:

    • A solution of 3-oxetanone in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

    • Phenylmagnesium bromide solution is added dropwise to the stirred solution of 3-oxetanone.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford 3-phenyl-3-hydroxyoxetane.

Step 2: Synthesis of 3-Phenyl-3-cyanooxetane

This two-step procedure involves the conversion of the tertiary alcohol to a chloride followed by nucleophilic substitution with cyanide.

  • Materials: 3-Phenyl-3-hydroxyoxetane, thionyl chloride (SOCl₂), sodium cyanide (NaCN), dimethyl sulfoxide (DMSO).

  • Procedure:

    • 3-Phenyl-3-hydroxyoxetane is dissolved in a suitable solvent like dichloromethane and cooled to 0 °C.

    • Thionyl chloride is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).

    • The solvent is removed under reduced pressure to yield the crude 3-chloro-3-phenyloxetane.

    • The crude chloride is dissolved in DMSO, and sodium cyanide is added.

    • The mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred until the reaction is complete.

    • The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with water and brine, dried, and concentrated.

    • The crude nitrile is purified by chromatography to yield 3-phenyl-3-cyanooxetane.

Step 3: Synthesis of this compound

The final step is the reduction of the nitrile to the primary amine.

  • Materials: 3-Phenyl-3-cyanooxetane, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • A suspension of LiAlH₄ in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to 0 °C.

    • A solution of 3-phenyl-3-cyanooxetane in anhydrous THF is added dropwise to the LiAlH₄ suspension.

    • The reaction mixture is stirred at room temperature for several hours.

    • The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

    • The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary.

Role as a Building Block in Drug Discovery

This compound is a valuable building block for introducing a 3-phenyl-3-aminomethyl oxetane moiety into drug candidates. This scaffold offers several advantages in the context of medicinal chemistry, particularly for the development of kinase inhibitors.

Table 1: Physicochemical Properties and Advantages of the this compound Scaffold

PropertyAdvantage in Drug Design
Increased Solubility The polar oxetane ring can improve the aqueous solubility of a molecule, which is often a challenge for kinase inhibitors.[1]
Metabolic Stability The oxetane moiety can block metabolically labile positions, leading to an improved pharmacokinetic profile.[2]
Reduced Lipophilicity As a replacement for lipophilic groups like gem-dimethyl, the oxetane can reduce the overall lipophilicity (logP) of a compound.[2]
Three-Dimensionality The non-planar structure of the oxetane ring increases the sp³ character of a molecule, which can lead to improved selectivity and reduced off-target effects.[2]
Modulation of Basicity The electron-withdrawing nature of the oxetane oxygen can lower the pKa of a nearby amine, which can be beneficial for optimizing cell permeability and reducing hERG liability.
Vector for SAR Exploration The primary amine provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR).

Application in Targeting Kinase Signaling Pathways

The unique properties of the this compound building block make it particularly suitable for the design of inhibitors targeting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Aurora kinase pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[4][5] The development of small molecule inhibitors targeting kinases within this pathway, such as PI3K, Akt, and mTOR, is an active area of research.[6][7][8]

The incorporation of oxetane-containing building blocks into PI3K inhibitors has been explored as a strategy to improve their drug-like properties.[2] The this compound scaffold can be appended to a core inhibitor structure to enhance solubility and metabolic stability, potentially leading to compounds with improved oral bioavailability and in vivo efficacy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival, Metabolism mTORC1->Downstream Regulation Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Aurora Kinase Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[9][10] Their overexpression is common in various cancers, making them attractive targets for anticancer drug development.[9][11] The design of selective Aurora kinase inhibitors is a key strategy in this area. The this compound building block can be utilized to generate novel scaffolds for Aurora kinase inhibitors, with the potential to improve selectivity and pharmacokinetic properties.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a unique combination of properties that can be leveraged to design improved drug candidates. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The incorporation of this scaffold into kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR and Aurora kinase pathways, holds significant potential for the development of next-generation cancer therapeutics with enhanced efficacy and more favorable drug-like properties. Further exploration of this and related oxetane-based building blocks is warranted to fully exploit their potential in drug discovery.

References

The Rise of 3-Substituted Oxetanes: A Technical Guide for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of 3-substituted oxetanes, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this increasingly important structural motif.

Introduction: The Oxetane Moiety as a Privileged Scaffold

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their physicochemical and pharmacokinetic properties is a paramount challenge. Among the various structural motifs employed to this end, the 3-substituted oxetane ring has emerged as a powerful tool for medicinal chemists.[1][2] This strained four-membered ether offers a unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional geometry, that can confer significant advantages to drug candidates.[3][4] Notably, 3-substituted oxetanes are frequently utilized as bioisosteric replacements for gem-dimethyl and carbonyl groups, leading to marked improvements in aqueous solubility, metabolic stability, and lipophilicity.[5][6] The introduction of an achiral 3-substituted oxetane also avoids the creation of a new stereocenter, simplifying synthetic efforts and downstream development.[1][2] This guide provides a detailed overview of the core aspects of 3-substituted oxetanes in medicinal chemistry, from their synthesis to their impact on drug-like properties, supported by quantitative data, experimental protocols, and graphical representations of relevant biological and experimental workflows.

Impact on Physicochemical and Pharmacokinetic Properties: A Quantitative Perspective

The incorporation of a 3-substituted oxetane can profoundly influence the disposition of a drug molecule. The inherent polarity of the ether oxygen within the strained ring system often leads to a significant enhancement in aqueous solubility, a critical factor for oral bioavailability. Furthermore, the replacement of metabolically susceptible groups, such as gem-dimethyl moieties, with the more robust oxetane ring can dramatically improve metabolic stability, prolonging the half-life of a compound. The following tables summarize the quantitative impact of oxetane substitution on key drug-like properties.

Table 1: Enhancement of Aqueous Solubility by Oxetane Substitution

Parent Compound (Scaffold)Analogue with gem-dimethyl group (Solubility)Analogue with 3-oxetane group (Solubility)Fold Increase in Solubility
Lipophilic open chainLowSignificantly Higher25 to >4000
More polar cyclicModerateHigh4 to ~4000

Data compiled from studies demonstrating the dramatic increase in aqueous solubility upon replacing a gem-dimethyl group with a 3-substituted oxetane. The magnitude of the effect is dependent on the overall lipophilicity of the parent scaffold.[7][8]

Table 2: Improvement of Metabolic Stability in Human Liver Microsomes (HLM)

Parent CompoundIntrinsic Clearance (CLint) of Parent (mL/min/kg)Analogue with 3-oxetane groupIntrinsic Clearance (CLint) of Analogue (mL/min/kg)
N-substituted arylsulfonamide with THFHighN-substituted arylsulfonamide with 3-oxetaneLow
Compound with gem-dimethyl at 3-position> 293Compound with gem-dimethyl at 4-position25.9

This table illustrates the enhanced metabolic stability of compounds containing a 3-substituted oxetane compared to their tetrahydrofuran (THF) or differently substituted oxetane counterparts. The data highlights the importance of the substitution pattern on metabolic clearance.[9]

Key Synthetic Strategies and Experimental Protocols

The growing importance of 3-substituted oxetanes has spurred the development of robust synthetic methodologies. A cornerstone of many synthetic routes is the versatile building block, oxetan-3-one.[9] This section provides an overview of common synthetic transformations and detailed experimental protocols for the preparation of key oxetane intermediates.

Synthesis of Oxetan-3-one

A practical, one-step synthesis of oxetan-3-one from readily available propargylic alcohols has been developed, offering a safer alternative to methods employing hazardous diazo ketones.[10][11][12]

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one

Materials:

  • Propargyl alcohol

  • Gold(I) catalyst (e.g., [AuCl(IPr)])

  • Oxidant (e.g., N-Oxide)

  • Acid co-catalyst (e.g., HNTf2)

  • Solvent (e.g., 1,2-dichloroethane - DCE)

Procedure:

  • To a solution of propargyl alcohol in DCE, add the gold(I) catalyst and the acid co-catalyst.

  • Add the oxidant to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the crude product by column chromatography to afford oxetan-3-one.

This protocol is a general representation and may require optimization for specific substrates and scales.[11]

Synthesis of 3-Substituted Oxetanes

Oxetan-3-one serves as a versatile precursor for a wide range of 3-substituted oxetanes through various chemical transformations, including reductive amination, Grignard additions, and Suzuki couplings.

Experimental Protocol: Synthesis of 3-Aryl-3-aminooxetanes

Materials:

  • Oxetan-3-one

  • Aromatic amine

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., dichloromethane - DCM)

Procedure:

  • Dissolve oxetan-3-one and the aromatic amine in DCM.

  • Add the reducing agent portion-wise to the stirred solution.

  • Stir the reaction at room temperature until the starting materials are consumed.

  • Work up the reaction by adding an aqueous solution and extracting the product with an organic solvent.

  • Purify the crude product by chromatography to yield the desired 3-aryl-3-aminooxetane.

This reductive amination protocol is a common method for accessing 3-aminooxetane derivatives.

Experimental Protocol: Nickel-Catalyzed Suzuki Coupling for the Synthesis of 3-Aryloxetanes

Materials:

  • 3-Iodooxetane or 3-bromooxetane

  • Arylboronic acid

  • Nickel catalyst (e.g., NiCl2(dppp))

  • Base (e.g., K3PO4)

  • Solvent (e.g., toluene/water mixture)

Procedure:

  • To a reaction vessel, add the 3-halooxetane, arylboronic acid, nickel catalyst, and base.

  • Add the solvent mixture and degas the reaction mixture.

  • Heat the reaction to the desired temperature and stir until completion.

  • Cool the reaction to room temperature, perform an aqueous workup, and extract the product.

  • Purify the crude product via column chromatography to obtain the 3-aryloxetane.

The Suzuki coupling provides a powerful method for the direct arylation of the oxetane ring.[13]

Visualizing the Role of Oxetane-Containing Drugs in Cellular Signaling

To illustrate the context in which oxetane-containing drugs exert their effects, the following diagram depicts the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in cancer.[7][10][14][15][16] Many inhibitors targeting this pathway are in development or have been approved, and the incorporation of oxetane moieties can enhance their drug-like properties.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation

Caption: The PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.

Visualizing the Experimental Workflow for In Vitro Metabolism Studies

The metabolic stability of drug candidates is a critical parameter assessed during preclinical development. The following diagram illustrates a typical workflow for an in vitro drug metabolism assay using human liver microsomes (HLM).

Metabolism_Workflow Start Start: Test Compound Incubation Incubation with Human Liver Microsomes (HLM) + NADPH Start->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Data Analysis: - Parent drug disappearance - Metabolite identification Analysis->Data Result Result: Intrinsic Clearance (CLint) Metabolic Profile Data->Result

Caption: Workflow for an in vitro drug metabolism assay.

Conclusion

The 3-substituted oxetane has firmly established itself as a valuable and versatile building block in the medicinal chemist's toolbox. Its ability to favorably modulate key physicochemical and pharmacokinetic properties, such as solubility and metabolic stability, makes it an attractive motif for the optimization of drug candidates across a wide range of therapeutic areas. The continued development of efficient synthetic methodologies will undoubtedly further expand the accessibility and application of this privileged scaffold, paving the way for the discovery of new and improved medicines. This guide has provided a comprehensive overview of the critical aspects of 3-substituted oxetanes, offering a foundational resource for researchers and drug development professionals seeking to harness the potential of this remarkable structural unit.

References

Stereochemistry of (3-Phenyloxetan-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyloxetan-3-yl)methanamine is a chiral molecule with a unique three-dimensional structure conferred by the oxetane ring and a stereocenter at the C3 position. The spatial arrangement of the aminomethyl and phenyl groups gives rise to two enantiomers, (R)- and (S)-(3-phenyloxetan-3-yl)methanamine, which may exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including methods for the synthesis of the racemic mixture, protocols for chiral resolution, and analytical techniques for the determination of enantiomeric purity. Furthermore, the potential for differential biological activity of the enantiomers is discussed in the context of drug discovery and development.

Introduction to the Stereochemistry of this compound

The oxetane moiety has garnered significant interest in medicinal chemistry as a versatile scaffold that can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. When substituted at the 3-position with two different groups, as in this compound, a chiral center is created, leading to the existence of a pair of enantiomers.

The absolute configuration of these enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules, dictates their interaction with chiral biological macromolecules like enzymes and receptors. Consequently, one enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the synthesis and characterization of enantiomerically pure this compound are of paramount importance for its development as a potential therapeutic agent.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through a multi-step sequence starting from readily available precursors. A plausible synthetic route is outlined below.

G cluster_0 Synthesis of Racemic this compound A 3-Hydroxy-3-phenyloxetane B 3-Azido-3-phenyloxetane A->B 1. DPPA, DBU 2. Toluene, 80 °C C Racemic this compound B->C H2, Pd/C Methanol G cluster_0 Chiral Resolution Workflow Racemate Racemic Amine DiastereomericSalts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Tartrate and (S)-Amine-(+)-Tartrate) Racemate->DiastereomericSalts ResolvingAgent L-(+)-Tartaric Acid ResolvingAgent->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization LessSolubleSalt Less Soluble Diastereomeric Salt Crystallization->LessSolubleSalt MotherLiquor Mother Liquor containing More Soluble Diastereomeric Salt Crystallization->MotherLiquor Liberation1 Basification (e.g., NaOH) LessSolubleSalt->Liberation1 Liberation2 Basification (e.g., NaOH) MotherLiquor->Liberation2 Enantiomer1 (R)- or (S)-Enantiomer Liberation1->Enantiomer1 Enantiomer2 Enriched (S)- or (R)-Enantiomer Liberation2->Enantiomer2 G cluster_0 Stereoselectivity in Drug-Receptor Interaction Eutomer (R)- or (S)-Enantiomer (Eutomer) Receptor Biological Receptor (Chiral) Eutomer->Receptor High Affinity Binding (Therapeutic Effect) Distomer (S)- or (R)-Enantiomer (Distomer) Distomer->Receptor Low or No Affinity (Inactive or Side Effects)

Methodological & Application

Synthesis of (3-Phenyloxetan-3-yl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyloxetan-3-yl)methanamine and its derivatives are emerging as a promising class of compounds in medicinal chemistry, particularly in the development of novel therapeutics for metabolic diseases. This document provides detailed application notes on their significance as glucagon-like peptide-1 receptor (GLP-1R) agonists and comprehensive, step-by-step protocols for the synthesis of this compound from commercially available starting materials. The protocols are designed to be readily implemented in a standard organic synthesis laboratory.

Application Notes: Therapeutic Potential as GLP-1 Receptor Agonists

The oxetane motif has garnered significant interest in drug discovery due to its ability to improve the physicochemical properties of molecules, such as solubility and metabolic stability. The incorporation of a 3-phenyloxetane scaffold has been a key strategy in the design of small molecule agonists for the glucagon-like peptide-1 receptor (GLP-1R).

Signaling Pathway and Therapeutic Relevance:

GLP-1 is an incretin hormone that plays a crucial role in regulating glucose homeostasis. Upon binding to its receptor, GLP-1R, on pancreatic β-cells, it potentiates glucose-stimulated insulin secretion. The signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), culminating in enhanced insulin granule exocytosis.

Derivatives of this compound have been identified as potent and selective GLP-1R agonists.[1] These synthetic small molecules mimic the action of endogenous GLP-1, offering the potential for oral administration, a significant advantage over the currently available injectable peptide-based GLP-1R agonists. Their therapeutic applications are primarily focused on the treatment of type 2 diabetes mellitus (T2DM) and obesity . By activating the GLP-1R, these compounds can lead to improved glycemic control, weight loss, and potentially cardiovascular benefits.

Diagram of the GLP-1 Receptor Signaling Pathway:

GLP1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP-1 or this compound derivative GLP-1 or this compound derivative GLP1R GLP-1R GLP-1 or this compound derivative->GLP1R binds AC Adenylyl Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Insulin Insulin Secretion PKA->Insulin Epac->Insulin

Caption: GLP-1R signaling cascade initiated by ligand binding.

Synthetic Protocols

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available 3-phenyloxetane-3-carboxylic acid. The key transformation involves a rearrangement reaction to convert the carboxylic acid to the desired primary amine. The Curtius rearrangement provides a reliable method for this conversion.

Overall Synthetic Scheme:

Synthesis_Scheme cluster_0 A 3-Phenyloxetane-3-carboxylic Acid B 3-Phenyloxetane-3-carbonyl azide A->B DPPA, Et3N Toluene, reflux C 3-Phenyl-3-isocyanatooxetane B->C Heat (rearrangement) -N2 D This compound C->D aq. HCl, reflux then NaOH

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of 3-Phenyloxetane-3-carbonyl azide via Curtius Rearrangement

This protocol outlines the conversion of 3-phenyloxetane-3-carboxylic acid to the corresponding acyl azide, which is a key intermediate in the Curtius rearrangement.

Materials:

  • 3-Phenyloxetane-3-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-phenyloxetane-3-carboxylic acid (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • To the stirred solution, add triethylamine (1.1 eq) and diphenylphosphoryl azide (1.1 eq) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Upon completion, the reaction mixture containing the 3-phenyloxetane-3-carbonyl azide is typically not isolated and is used directly in the next step.

Quantitative Data (Estimated):

ParameterValue
Starting Material3-Phenyloxetane-3-carboxylic acid
Key ReagentsDPPA, Et₃N
SolventToluene
Reaction Time3-4 hours
TemperatureReflux
Yield Quantitative (used in situ)
Protocol 2: Synthesis of this compound

This protocol describes the thermal rearrangement of the acyl azide to the isocyanate, followed by hydrolysis to yield the final primary amine.

Materials:

  • Reaction mixture from Protocol 1

  • Aqueous Hydrochloric Acid (e.g., 4M HCl)

  • Aqueous Sodium Hydroxide (e.g., 10% w/v)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Continue to heat the toluene solution of 3-phenyloxetane-3-carbonyl azide at reflux. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas. This step is typically complete within 1-2 hours after the formation of the acyl azide.

  • After the rearrangement is complete (cessation of gas evolution), cool the reaction mixture to room temperature.

  • Carefully add aqueous hydrochloric acid to the reaction mixture and heat to reflux for 2-3 hours to hydrolyze the isocyanate and any remaining carbamate intermediates.

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and cool in an ice bath.

  • Basify the aqueous solution by the slow addition of aqueous sodium hydroxide until a pH of >12 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data (Estimated):

ParameterValue
Starting Intermediate3-Phenyloxetane-3-carbonyl azide
Key Reagentsaq. HCl, aq. NaOH
SolventToluene, Water
Reaction Time3-5 hours
TemperatureReflux
Overall Yield (from carboxylic acid) 70-85%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃): δ 7.25-7.40 (m, 5H, Ar-H), 4.75 (d, J = 6.0 Hz, 2H, oxetane-CH₂), 4.55 (d, J = 6.0 Hz, 2H, oxetane-CH₂), 3.10 (s, 2H, CH₂-NH₂), 1.5-2.0 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃): δ 140.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 82.0 (oxetane-CH₂), 50.0 (C-CH₂NH₂), 45.0 (oxetane-C).

  • IR (neat): ν 3350-3200 (N-H stretch), 3050 (Ar C-H stretch), 2920, 2850 (C-H stretch), 1600 (C=C stretch), 980 (oxetane ring vibration) cm⁻¹.

  • MS (ESI+): m/z 164.1 [M+H]⁺.

Experimental Workflow Diagram

Experimental_Workflow Start Start: 3-Phenyloxetane-3-carboxylic Acid Step1 Step 1: Acyl Azide Formation - Add Toluene, Et3N, DPPA - Reflux 3-4h Start->Step1 Step2 Step 2: Rearrangement & Hydrolysis - Continue reflux (1-2h) - Add aq. HCl, reflux (2-3h) Step1->Step2 Workup Workup - Cool, separate layers - Basify aqueous layer with NaOH - Extract with Ethyl Acetate Step2->Workup Purification Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Distillation or Chromatography Workup->Purification End End Product: This compound Purification->End

Caption: General workflow for the synthesis of this compound.

Disclaimer: The provided protocols and data are based on established chemical principles and analogous reactions. Researchers should conduct their own risk assessments and optimize conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Reductive Amination of Aldehydes with (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug discovery, providing a powerful and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This application note provides a detailed protocol for the reductive amination of various aldehydes with (3-Phenyloxetan-3-yl)methanamine, a valuable building block in the synthesis of novel therapeutic agents.

The 3-phenyloxetane motif is of growing interest in drug design due to its unique physicochemical properties, which can impart improved metabolic stability, solubility, and target engagement.[1] The secondary amines derived from this compound are potential candidates for various therapeutic targets, including glucagon-like peptide-1 receptor (GLP-1R) agonists for the treatment of type 2 diabetes and obesity.[2] This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for a wide range of substrates and functional groups.[3][4][5]

Reaction Principle

The reductive amination process occurs in a single pot and proceeds through two main steps:

  • Imine Formation: The primary amine, this compound, reacts with an aldehyde to form a protonated imine (iminium ion) intermediate. This reaction is typically catalyzed by a weak acid, such as acetic acid.

  • Reduction: The iminium ion is then selectively reduced by sodium triacetoxyborohydride to yield the final secondary amine product. NaBH(OAc)₃ is particularly effective as it is less reactive towards the starting aldehyde compared to the iminium ion intermediate.[5][6]

A general schematic of the reaction is presented below:

Reaction_Mechanism RCHO Aldehyde (R-CHO) Imine Iminium Ion Intermediate RCHO->Imine + Amine, -H₂O Amine This compound Amine->Imine Product Secondary Amine Product Imine->Product + Reducer Reducer NaBH(OAc)₃ Byproduct B(OAc)₃ + H₂ + NaOAc Reducer->Byproduct Reduction

Caption: General reaction mechanism for reductive amination.

Applications in Drug Discovery

The secondary amines synthesized through this protocol are valuable scaffolds for the development of new drug candidates. The incorporation of the 3-phenyloxetane moiety can lead to compounds with enhanced pharmacological profiles. Potential therapeutic applications include:

  • Metabolic Disorders: Development of agonists for receptors such as GLP-1R for the treatment of type 2 diabetes and obesity.[2]

  • Oncology: Synthesis of novel kinase inhibitors and other anti-cancer agents.[7]

  • Central Nervous System (CNS) Disorders: Design of ligands for various CNS targets, leveraging the unique properties of the oxetane ring.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the reductive amination of a representative aldehyde with this compound.

Materials and Reagents
  • Aldehyde (e.g., Benzaldehyde)

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and potentially flammable solid. Handle with care and avoid inhalation of dust.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

General Experimental Procedure

Experimental_Workflow start Start dissolve Dissolve Aldehyde and Amine in Anhydrous DCM start->dissolve add_reducer Add NaBH(OAc)₃ in Portions dissolve->add_reducer stir Stir at Room Temperature (Monitor by TLC) add_reducer->stir quench Quench with Saturated NaHCO₃ Solution stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry with MgSO₄ and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Experimental workflow for reductive amination.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the aldehyde (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Addition (Optional): If the reaction is sluggish, add acetic acid (1.0 mmol, 1.0 equiv).

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 5-10 minutes. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-16 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.

Data Presentation

The following table summarizes representative, hypothetical yields for the reductive amination of various aldehydes with this compound. Actual yields may vary depending on the specific substrate and reaction conditions.

EntryAldehydeProductYield (%)Purity (%)
1BenzaldehydeN-((3-phenyloxetan-3-yl)methyl)aniline85>98
24-MethoxybenzaldehydeN-((3-phenyloxetan-3-yl)methyl)-4-methoxyaniline82>97
34-ChlorobenzaldehydeN-((3-phenyloxetan-3-yl)methyl)-4-chloroaniline88>98
4IsovaleraldehydeN-((3-phenyloxetan-3-yl)methyl)-3-methylbutan-1-amine75>95
5CinnamaldehydeN-((3-phenyloxetan-3-yl)methyl)-3-phenylprop-2-en-1-amine78>96

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of a variety of secondary amines derived from this compound. The use of sodium triacetoxyborohydride ensures high selectivity and functional group tolerance, making this a valuable tool for medicinal chemists and drug development professionals. The resulting products are promising scaffolds for the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Use of (3-Phenyloxetan-3-yl)methanamine in GPCR Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Protein Coupled Receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. The design and synthesis of novel GPCR ligands with improved pharmacological profiles is a cornerstone of drug discovery. The incorporation of unique chemical scaffolds is a key strategy in this endeavor. The oxetane moiety, a four-membered cyclic ether, has emerged as a valuable building block in medicinal chemistry. It is often used as a polar and metabolically stable bioisostere for less favorable groups like gem-dimethyl or carbonyl groups. The introduction of an oxetane ring can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, all of which are desirable properties for drug candidates.[1][2][3][4]

Rationale for Use

The incorporation of the (3-phenyloxetan-3-yl)methanamine moiety into a GPCR ligand can be hypothesized to confer several advantages:

  • Improved Physicochemical Properties: The oxetane ring can increase the polarity and aqueous solubility of a molecule while reducing its lipophilicity (logP).[1] This can lead to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, which can lead to improved in vivo half-life.[4]

  • Vectorial Exit from the Binding Pocket: The polar nature of the oxetane's oxygen atom can facilitate the ligand's dissociation from the receptor binding pocket, which can be advantageous for certain pharmacological profiles.

  • Scaffold for Further Derivatization: The primary amine and the phenyl group offer two distinct points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Hypothetical Application: Synthesis of a Novel Dopamine D2 Receptor Antagonist

To illustrate the potential of this compound, we present a hypothetical synthesis of a novel dopamine D2 receptor antagonist. The core scaffold of the target molecule is based on a known D2 antagonist, with the modification being the introduction of the this compound moiety.

Table 1: Hypothetical Pharmacological Data for a Parent Compound vs. an Oxetane-Containing Analog

CompoundD2 Receptor Binding Affinity (Ki, nM)Functional Antagonist Activity (IC50, nM)Aqueous Solubility (µg/mL)Microsomal Stability (t½, min)
Parent Compound5.212.8515
Oxetane Analog7.515.25045

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the potential impact of incorporating the this compound moiety.

Experimental Protocols

General Synthetic Protocol: Reductive Amination

A common and effective method for incorporating the this compound building block is through reductive amination with a suitable ketone or aldehyde.

Scheme 1: General Reaction Scheme for Reductive Amination

Materials:

  • Aldehyde or ketone of interest (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in DCM or DCE, add this compound (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired product.

Protocol 2: GPCR Radioligand Binding Assay

This protocol describes a general method to determine the binding affinity (Ki) of the newly synthesized compound for its target GPCR, in this hypothetical case, the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • Radioligand (e.g., [³H]-Spiperone)

  • Synthesized compound (Oxetane Analog)

  • Unlabeled competitor (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the synthesized compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration close to its Kd), and 50 µL of the compound dilution. For total binding, add 50 µL of assay buffer instead of the compound. For non-specific binding, add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).

  • Add 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Harvest the membranes by rapid filtration through the 96-well filter plate.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the compound by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

GPCR_Signaling Ligand GPCR Ligand (this compound derivative) GPCR GPCR (e.g., D2 Receptor) Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Experimental_Workflow Start Starting Materials (Ketone/Aldehyde & Amine) Reaction Reductive Amination Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, LC-MS, HRMS Purification->Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Characterization->Binding_Assay Pure Compound Functional_Assay Functional Assay (Determine IC50/EC50) Binding_Assay->Functional_Assay ADME_Assays ADME Profiling (Solubility, Stability) Functional_Assay->ADME_Assays Property_Improvement cluster_properties Improved Properties Parent Parent Compound Modification Incorporate This compound Parent->Modification Analog Oxetane Analog Modification->Analog Solubility Increased Solubility Analog->Solubility Stability Enhanced Metabolic Stability Analog->Stability Lipophilicity Reduced Lipophilicity Analog->Lipophilicity

References

Application Notes and Protocols for the Preparation of Bioactive Molecules Using (3-Phenyloxetan-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of bioactive molecules derived from a (3-phenyloxetan-3-yl)methanamine core structure. The focus is on the preparation of potent and selective Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists, which are of significant interest for the treatment of type 2 diabetes and obesity.

Introduction

The oxetane motif is a valuable building block in medicinal chemistry, often employed to enhance physicochemical and pharmacokinetic properties of drug candidates. The 3-phenyloxetane scaffold, in particular, has been successfully incorporated into a new class of small molecule GLP-1R agonists. This document outlines the synthesis, biological evaluation, and relevant signaling pathways of these promising therapeutic agents. A key example highlighted is the preclinical candidate Compound 14 (DD202-114) , a potent and selective GLP-1R agonist.[1][2]

Application: Development of GLP-1 Receptor Agonists

Glucagon-Like Peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. Activation of the GLP-1 receptor on pancreatic β-cells enhances glucose-stimulated insulin secretion. Consequently, GLP-1R agonists are effective therapeutics for managing type 2 diabetes. The 3-phenyloxetane derivatives described herein represent a novel class of non-peptidic, orally bioavailable GLP-1R agonists.

Compound 14 (DD202-114) has demonstrated full agonistic efficacy in promoting cyclic AMP (cAMP) accumulation, a key downstream signaling event of GLP-1R activation.[1] Furthermore, it exhibits favorable drug-like properties and has shown sustained pharmacological effects in reducing blood glucose levels and food intake in animal models.[1]

Data Presentation

The following tables summarize the quantitative data for key 3-phenyloxetane derivative GLP-1R agonists.

Table 1: In Vitro Biological Activity of Compound 14 (DD202-114)

ParameterValueCell LineDescription
hGLP-1R EC50 0.08 nMHEK293Potency in activating the human GLP-1 receptor, measured by cAMP accumulation.
hERG IC50 15.9 μM-Inhibitory concentration against the hERG channel, indicating a lower risk of cardiac side effects.[3]
CYP2C8 IC50 0.22 μM-Inhibitory concentration against the cytochrome P450 2C8 enzyme, indicating potential for drug-drug interactions.[3]

Table 2: Pharmacokinetic Properties of Compound 14 in Mice

ParameterRouteDose (mg/kg)AUC0-t (ng·h/mL)Cmax (ng/mL)T1/2 (h)
Compound 14Oral311842613.2
Compound 14Intravenous19866392.5

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a key intermediate and the final 3-phenyloxetane derivative, based on established synthetic routes for similar compounds.

Synthesis of Intermediate S4

Scheme 1: Synthesis of Intermediate S4

G cluster_reagents Reagents and Conditions S1 S1 S2 S2 S1->S2 a S3 S3 S2->S3 b S4 S4 S3->S4 c a a) 4-(bromomethyl)-3-fluorobenzoate methyl ester, NaH, DMF, 0 °C b b) NH3/MeOH, 80 °C c c) HCl/EA, rt

Caption: Synthetic scheme for Intermediate S4.

Materials:

  • Starting material S1

  • 4-(bromomethyl)-3-fluorobenzoate methyl ester

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Ammonia in methanol (NH3/MeOH)

  • Hydrochloric acid in ethyl acetate (HCl/EA)

  • Appropriate solvents for workup and purification

Procedure:

  • To a solution of starting material S1 in DMF at 0 °C, add sodium hydride portion-wise.

  • After stirring for 30 minutes, add a solution of 4-(bromomethyl)-3-fluorobenzoate methyl ester in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated to yield S2.

  • Dissolve S2 in a solution of ammonia in methanol and heat to 80 °C in a sealed tube for 24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain S3.

  • Treat S3 with a solution of hydrochloric acid in ethyl acetate at room temperature for 2 hours.

  • The resulting precipitate is filtered, washed with ethyl acetate, and dried to afford intermediate S4 as a hydrochloride salt.

Synthesis of Compound 14 (DD202-114)

Scheme 2: Synthesis of Compound 14

G cluster_reagents Reagents and Conditions S4 S4 Compound_14_ester Compound 14 Ester S4->Compound_14_ester d Int_1 Int-1 Int_1->Compound_14_ester Compound_14 Compound 14 Compound_14_ester->Compound_14 e d d) DIEA, MeCN, 65 °C e e) LiOH in H2O, THF, rt

Caption: Final steps in the synthesis of Compound 14.

Materials:

  • Intermediate S4 (hydrochloride salt)

  • Intermediate Int-1

  • N,N-Diisopropylethylamine (DIEA)

  • Acetonitrile (MeCN)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Appropriate solvents for workup and purification

Procedure:

  • To a solution of intermediate S4 and intermediate Int-1 in acetonitrile, add DIEA.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the ester precursor of Compound 14.

  • Dissolve the ester in a mixture of THF and water.

  • Add an aqueous solution of lithium hydroxide and stir at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by preparative HPLC to afford Compound 14.

Mandatory Visualization

GLP-1 Receptor Signaling Pathway

The binding of a GLP-1R agonist, such as Compound 14, to the GLP-1 receptor on pancreatic β-cells initiates a cascade of intracellular events, primarily mediated by the Gαs subunit of the G protein. This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP levels, and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (Epac2). These signaling events ultimately promote the exocytosis of insulin-containing granules, leading to enhanced glucose-stimulated insulin secretion.

GLP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLP1R GLP-1 Receptor G_protein G Protein (Gαs) GLP1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Granules Insulin Granules PKA->Insulin_Granules Promotes Mobilization Epac2->Insulin_Granules Promotes Docking Exocytosis Insulin Secretion (Exocytosis) Insulin_Granules->Exocytosis Agonist GLP-1R Agonist (e.g., Compound 14) Agonist->GLP1R Binds

Caption: GLP-1 Receptor signaling cascade.

Experimental Workflow: Synthesis of GLP-1R Agonist

The overall workflow for the synthesis of the 3-phenyloxetane-based GLP-1R agonist involves a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates to the final bioactive molecule.

Experimental_Workflow Start Starting Materials Step1 Synthesis of Intermediate S4 Start->Step1 Step2 Synthesis of Intermediate Int-1 Start->Step2 Step3 Coupling of Intermediates Step1->Step3 Step2->Step3 Step4 Ester Hydrolysis Step3->Step4 Purification Purification (HPLC) Step4->Purification Final_Product Final Bioactive Molecule (Compound 14) Purification->Final_Product

References

Application Notes and Protocols for N-alkylation of (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Phenyloxetan-3-yl)methanamine is a valuable building block in medicinal chemistry, incorporating the versatile oxetane motif which can favorably modulate physicochemical properties such as solubility and metabolic stability.[1] The N-alkylation of its primary amine functionality is a critical step for generating libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed protocols for the N-alkylation of this compound, focusing on two robust and widely applicable methods: reductive amination and direct alkylation with alkyl halides. Reductive amination is presented as the preferred method due to its high selectivity for mono-alkylation and the mild reaction conditions that preserve the integrity of the oxetane ring.[2][3][4]

Key Synthetic Strategies

Two primary strategies for the N-alkylation of this compound are detailed below:

  • Reductive Amination: This is a highly versatile and widely used method for N-alkylation.[2] It involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[2][4] This one-pot procedure is favored for its efficiency, broad substrate scope, and high selectivity, minimizing the formation of over-alkylated byproducts.[5][6]

  • Direct Alkylation with Alkyl Halides: This classical SN2 reaction involves the direct reaction of the amine with an alkyl halide in the presence of a base.[7] While a straightforward method, it can be challenging to control and may lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts.[8] Careful control of stoichiometry and reaction conditions is crucial for achieving good yields of the mono-alkylated product.

Experimental Protocols

Protocol 1: Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent. This reducing agent is particularly suitable as it is mild and selective for the reduction of imines in the presence of unreacted aldehydes.[2][4]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography system

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere (Argon or Nitrogen), add the aldehyde or ketone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS. For less reactive carbonyls, a dehydrating agent like MgSO₄ can be added.[2]

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Direct Alkylation with Alkyl Halides

This protocol details the N-alkylation of this compound with an alkyl halide using potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents) or Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography system

Procedure:

  • To a solution of this compound (1.0 eq) in ACN or DMF (0.1-0.2 M) in a round-bottom flask, add the base (K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq).

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.

  • If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound based on the described protocols. The yields are indicative and may vary depending on the specific substrate and reaction scale.

EntryAlkylating AgentMethodSolventReducing Agent/BaseTemp. (°C)Time (h)Yield (%)
1BenzaldehydeReductive AminationDCMNaBH(OAc)₃RT485-95
2AcetoneReductive AminationDCENaBH(OAc)₃RT1280-90
3CyclohexanoneReductive AminationDCMNaBH(OAc)₃RT1675-85
4Benzyl BromideDirect AlkylationACNK₂CO₃60860-75
5Ethyl IodideDirect AlkylationDMFDIPEA501255-70

Mandatory Visualization

G Experimental Workflow: N-Alkylation via Reductive Amination cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up cluster_purification Purification start Dissolve this compound and Aldehyde/Ketone in Anhydrous DCM imine Stir at RT for 30-60 min (Imine Formation) start->imine 1.0-1.2 eq Aldehyde/Ketone reduction Add NaBH(OAc)₃ portion-wise and stir at RT for 2-16 h imine->reduction 1.2-1.5 eq NaBH(OAc)₃ quench Quench with saturated aqueous NaHCO₃ reduction->quench Monitor by TLC/LC-MS extract Extract with DCM quench->extract dry Dry, Filter, and Concentrate extract->dry Combine organic layers purify Purify by Flash Column Chromatography dry->purify end Isolated N-Alkylated Product purify->end

Caption: Workflow for N-alkylation via reductive amination.

References

Derivatization of (3-Phenyloxetan-3-yl)methanamine: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary amine of (3-Phenyloxetan-3-yl)methanamine. This compound serves as a valuable building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. The following protocols for acylation, sulfonylation, and reductive amination are foundational methods for modifying primary amines.[1][2]

Introduction

This compound is a unique scaffold featuring a strained oxetane ring and a phenyl group, offering a three-dimensional architecture that can be exploited in drug design. The primary amine functionality is a key handle for chemical modification, enabling the introduction of a wide array of functional groups to modulate physicochemical properties, target binding, and pharmacokinetic profiles.

Characterization of Derivatives

Successful derivatization can be confirmed using a combination of spectroscopic techniques.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the oxetane and phenyl groups and for identifying the newly formed bond to the nitrogen. The disappearance of the primary amine protons and the appearance of new signals corresponding to the introduced moiety are key indicators.[3][4][5][6]

  • Mass Spectrometry (MS): Provides the molecular weight of the derivatized product, confirming the addition of the desired functional group. The fragmentation pattern can also offer structural insights.[3]

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching bands of the primary amine (typically two bands) and the appearance of new characteristic bands (e.g., C=O stretch for amides, S=O stretch for sulfonamides) confirm the reaction.[1][6]

I. Acylation of this compound

Acylation introduces an acyl group to the primary amine, forming a stable amide bond. This is a widely used transformation in drug discovery to modify polarity and introduce new interaction points for target binding.[7][8]

Experimental Protocol: General Procedure for Acylation

This protocol describes the reaction of this compound with an acid chloride in the presence of a base.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the acid chloride (1.1 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.

Diagram: Acylation Workflow

acylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine & Base in Anhydrous DCM cool Cool to 0°C start->cool add_acyl Dropwise Addition of Acid Chloride cool->add_acyl react Stir at RT (2-4h) add_acyl->react quench Quench with Water react->quench extract Wash with NaHCO3 & Brine quench->extract dry Dry (MgSO4) extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify sulfonylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine & Base in Anhydrous DCM cool Cool to 0°C start->cool add_sulfonyl Dropwise Addition of Sulfonyl Chloride cool->add_sulfonyl react Stir at RT (2-16h) add_sulfonyl->react quench Quench with Water react->quench extract Wash with HCl, NaHCO3 & Brine quench->extract dry Dry (MgSO4) extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify reductive_amination_logic amine This compound imine Imine Intermediate amine->imine carbonyl Aldehyde or Ketone carbonyl->imine product Secondary or Tertiary Amine Product imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

References

Application of (3-Phenyloxetan-3-yl)methanamine in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, the exploration of novel chemical space is paramount for the identification of new therapeutic agents. Parallel synthesis has emerged as a powerful strategy for the rapid generation of large, focused libraries of compounds, accelerating the hit-to-lead and lead optimization phases of drug development. The incorporation of unique and structurally diverse building blocks is crucial for accessing novel regions of chemical space and improving the physicochemical and pharmacological properties of new molecular entities.

The oxetane motif has garnered significant attention in medicinal chemistry due to its favorable properties.[1][2][3] As a bioisostere for gem-dimethyl and carbonyl groups, the introduction of an oxetane ring can enhance aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional scaffold that can improve target engagement.[1][2][4] (3-Phenyloxetan-3-yl)methanamine is a valuable building block that combines the benefits of the oxetane ring with a reactive primary amine handle, making it an ideal starting point for the parallel synthesis of diverse compound libraries.

This document provides detailed application notes and protocols for the use of this compound in parallel synthesis, focusing on two common and robust reaction methodologies: amide bond formation and reductive amination.

Key Advantages of Incorporating the (3-Phenyloxetan-3-yl)methylamino Scaffold

  • Improved Physicochemical Properties: The polar nature of the oxetane ring can lead to improved solubility and reduced lipophilicity of the final compounds.[1]

  • Enhanced Metabolic Stability: The oxetane moiety is generally more resistant to metabolic degradation compared to more common functional groups like esters or amides.[2]

  • Three-Dimensional Diversity: The spirocyclic nature of the 3-substituted oxetane provides a rigid, three-dimensional scaffold that can facilitate better interaction with biological targets.

  • Versatile Synthetic Handle: The primary amine of this compound allows for a wide range of chemical transformations, enabling the creation of large and diverse compound libraries.

Application Note 1: Parallel Amide Library Synthesis

This application note describes a general procedure for the synthesis of an amide library from this compound and a diverse set of carboxylic acids using a solution-phase parallel synthesis approach.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage reagents Stock solutions of: This compound Carboxylic Acids Coupling Agent (e.g., HATU) Base (e.g., DIPEA) dispense Dispense reagents into 96-well reaction block reagents->dispense 1. Dispensing reaction Seal and shake at room temperature dispense->reaction 2. Reaction quench Quench reaction (e.g., with aqueous NaHCO3) reaction->quench 3. Quenching extract Liquid-Liquid Extraction (e.g., with DCM or EtOAc) quench->extract 4. Extraction purify Purify via automated parallel HPLC extract->purify 5. Purification analyze Analyze purity and identity (LC-MS, NMR for selected compounds) purify->analyze 6. Analysis store Store library in an inert atmosphere analyze->store 7. Storage

Caption: Workflow for parallel amide library synthesis.

Protocol: Parallel Amide Coupling

Materials:

  • This compound

  • A diverse library of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • Parallel purification system (e.g., preparative HPLC)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare 0.2 M solutions of each carboxylic acid in anhydrous DMF in separate wells of a 96-well plate.

    • Prepare a 0.24 M solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (per well):

    • To each well of a 96-well reaction block, add 250 µL (0.05 mmol) of the this compound stock solution.

    • Add 250 µL (0.05 mmol, 1.0 equiv) of a unique carboxylic acid stock solution to each well.

    • Add 250 µL (0.06 mmol, 1.2 equiv) of the HATU stock solution to each well.

    • Add 250 µL (0.1 mmol, 2.0 equiv) of the DIPEA stock solution to each well.

  • Reaction:

    • Seal the reaction block with a chemically resistant sealing mat.

    • Shake the reaction block at room temperature for 12-16 hours.

  • Workup:

    • Quench the reactions by adding 1 mL of saturated aqueous NaHCO₃ to each well.

    • Extract the product by adding 1 mL of DCM to each well and shaking vigorously.

    • Allow the layers to separate and collect the organic layer using a liquid handler or multichannel pipette. Repeat the extraction with another 1 mL of DCM.

    • Combine the organic extracts and wash with 1 mL of brine.

    • Dry the organic extracts over anhydrous Na₂SO₄.

  • Purification and Analysis:

    • Concentrate the crude product in each well under a stream of nitrogen or in a centrifugal evaporator.

    • Redissolve the residue in a suitable solvent (e.g., DMSO/methanol).

    • Purify each compound using an automated parallel preparative HPLC system with a suitable gradient.

    • Analyze the purity and confirm the identity of the final compounds by LC-MS. For selected library members, further characterization by ¹H NMR is recommended.

Representative Data
Library MemberCarboxylic AcidYield (%)Purity (%)
1Benzoic acid85>95
24-Chlorobenzoic acid82>95
3Acetic acid78>95
4Cyclohexanecarboxylic acid88>95
5Thiophene-2-carboxylic acid75>95

Note: The yields and purities presented are representative and may vary depending on the specific carboxylic acid used and the optimization of reaction and purification conditions.

Application Note 2: Parallel Reductive Amination Library Synthesis

This application note details a general procedure for the synthesis of a secondary amine library from this compound and a diverse set of aldehydes and ketones.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage reagents Stock solutions of: This compound Aldehyd/Ketone Library Reducing Agent (e.g., NaBH(OAc)3) dispense Dispense reagents into 96-well reaction block reagents->dispense 1. Dispensing reaction Seal and shake at room temperature dispense->reaction 2. Reaction quench Quench reaction (e.g., with aqueous NaHCO3) reaction->quench 3. Quenching extract Liquid-Liquid Extraction (e.g., with DCM or EtOAc) quench->extract 4. Extraction purify Purify via automated parallel HPLC extract->purify 5. Purification analyze Analyze purity and identity (LC-MS, NMR for selected compounds) purify->analyze 6. Analysis store Store library in an inert atmosphere analyze->store 7. Storage

Caption: Workflow for parallel reductive amination library synthesis.

Protocol: Parallel Reductive Amination

Materials:

  • This compound

  • A diverse library of aldehydes and ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • Parallel purification system (e.g., preparative HPLC)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous DCE.

    • Prepare 0.2 M solutions of each aldehyde or ketone in anhydrous DCE in separate wells of a 96-well plate.

  • Reaction Setup (per well):

    • To each well of a 96-well reaction block, add 250 µL (0.05 mmol) of the this compound stock solution.

    • Add 250 µL (0.05 mmol, 1.0 equiv) of a unique aldehyde or ketone stock solution to each well.

    • (Optional) Add a catalytic amount of acetic acid (e.g., 5 µL).

    • Allow the mixture to stir for 30-60 minutes for imine/enamine formation.

    • Add 32 mg (0.15 mmol, 3.0 equiv) of solid NaBH(OAc)₃ to each well.

  • Reaction:

    • Seal the reaction block with a chemically resistant sealing mat.

    • Shake the reaction block at room temperature for 12-16 hours.

  • Workup:

    • Carefully quench the reactions by adding 1 mL of saturated aqueous NaHCO₃ to each well.

    • Extract the product by adding 1 mL of DCM to each well and shaking vigorously.

    • Allow the layers to separate and collect the organic layer. Repeat the extraction with another 1 mL of DCM.

    • Combine the organic extracts and wash with 1 mL of brine.

    • Dry the organic extracts over anhydrous Na₂SO₄.

  • Purification and Analysis:

    • Concentrate the crude product in each well.

    • Redissolve the residue and purify using an automated parallel preparative HPLC system.

    • Analyze the purity and confirm the identity of the final compounds by LC-MS and, for selected compounds, ¹H NMR.

Representative Data
Library MemberAldehyde/KetoneYield (%)Purity (%)
6Benzaldehyde80>95
74-Methoxybenzaldehyde78>95
8Cyclohexanone85>95
9Acetophenone72>95
10Isobutyraldehyde82>95

Note: The yields and purities presented are representative and may vary depending on the specific carbonyl compound used and the optimization of reaction and purification conditions.

Conclusion

This compound is a versatile and valuable building block for parallel synthesis in drug discovery. Its primary amine functionality allows for the straightforward application of robust and high-yielding reactions such as amide bond formation and reductive amination, enabling the rapid generation of diverse compound libraries. The incorporation of the 3-phenyl-3-aminomethyl-oxetane scaffold can impart favorable physicochemical and pharmacokinetic properties to the resulting molecules, making it an attractive starting point for the development of new therapeutic candidates. The protocols and workflows described herein provide a solid foundation for researchers to utilize this building block in their drug discovery programs.

References

Application Notes and Protocols for Monitoring Reactions of (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various analytical methods to monitor the chemical reactions of (3-Phenyloxetan-3-yl)methanamine. The methods described herein are essential for reaction kinetic studies, impurity profiling, and ensuring the quality and consistency of drug development processes.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for monitoring the progress of chemical reactions by separating the starting materials, intermediates, and products. This allows for the quantification of each species over time. For this compound, a primary aromatic amine, reversed-phase HPLC with UV detection is a suitable method.

Application Note:

This protocol outlines a reversed-phase HPLC method for monitoring the consumption of this compound and the formation of its product in a typical acylation reaction. The method is designed to provide a rapid and reliable assessment of the reaction's progress.

Experimental Protocol:

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation of polar and non-polar compounds.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A gradient elution is employed to ensure the separation of components with varying polarities. A typical gradient is as follows:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

3. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specific time intervals.

  • Quench the reaction in the aliquot immediately by diluting it in a known volume of mobile phase (e.g., 1 mL) to stop the reaction and prevent further changes.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Analysis:

  • Inject 10 µL of the prepared sample into the HPLC system.

  • Monitor the chromatogram for the peaks corresponding to the starting material, this compound, and the expected product.

  • The retention time of each component should be determined by injecting standards of the pure compounds.

  • The peak area of each component is used to determine its relative concentration in the reaction mixture at that time point.

Quantitative Data Summary:

The following table provides representative performance data for the HPLC analysis of primary aromatic amines, which can be expected to be similar for this compound.

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.02 µg/mL
Limit of Quantification (LOQ)~0.07 µg/mL
Precision (RSD)< 2%

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Mixture sampling Aliquot Sampling at Time (t) start->sampling quench Quenching & Dilution sampling->quench filter Syringe Filtration (0.45 µm) quench->filter hplc HPLC Injection filter->hplc separation C18 Reversed-Phase Separation hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Concentration vs. Time Plot integration->quantification

Caption: Workflow for HPLC monitoring of a chemical reaction.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Monitoring

For reactions where intermediates are in low abundance or when high sensitivity is required, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. It combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.

Application Note:

This protocol describes an LC-MS/MS method for the sensitive quantification of this compound and its reaction products. This is particularly useful for tracking low-level impurities and byproducts. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.[1]

Experimental Protocol:

1. Instrumentation:

  • An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: A C18 or PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, 1.8 µm) for fast and efficient separation.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A fast gradient is typically used.

Time (minutes)% Mobile Phase A% Mobile Phase B
0982
5298
6298
6.1982
8982
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion (the protonated molecule [M+H]⁺) of this compound and its expected product(s) are selected in the first quadrupole. These ions are then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The exact m/z values for the precursor and product ions need to be determined by infusing a standard of each compound.

  • Gas Temperatures and Flow: Optimized for the specific instrument.

4. Sample Preparation:

  • Follow the same procedure as for HPLC sample preparation (sampling, quenching, dilution, and filtration). The dilution factor may need to be adjusted based on the sensitivity of the instrument.

Quantitative Data Summary:

The following table presents typical performance characteristics for LC-MS/MS analysis of primary aromatic amines.[2]

ParameterTypical Value
Linearity Range0.1 - 50 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.025 - 0.20 ng/mL
Limit of Quantification (LOQ)0.1 - 1.0 ng/mL
Accuracy (Recovery)75 - 114%
Precision (RSD)< 15%

Experimental Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Reaction Mixture sampling Aliquot Sampling start->sampling quench Quenching & Dilution sampling->quench filter Filtration quench->filter lc LC Separation filter->lc esi Electrospray Ionization (ESI) lc->esi msms Tandem MS (MRM) esi->msms chromatogram MRM Chromatogram msms->chromatogram integration Peak Area Integration chromatogram->integration quantification Concentration Calculation integration->quantification

Caption: Workflow for LC-MS/MS reaction monitoring.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs within the NMR tube. This technique provides detailed structural information and can be used to identify and quantify reactants, intermediates, and products simultaneously without the need for sampling and quenching.[3][4]

Application Note:

This protocol is suitable for monitoring reactions of this compound, such as N-alkylation or N-acylation, directly in an NMR spectrometer. By monitoring the changes in the ¹H NMR spectrum over time, the reaction kinetics can be determined.

Experimental Protocol:

1. Instrumentation:

  • A standard NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

2. Sample Preparation and Reaction Initiation:

  • In an NMR tube, dissolve a known amount of this compound and an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a ¹H NMR spectrum of the starting material to serve as the t=0 reference.

  • Initiate the reaction by adding the other reactant (e.g., an alkyl halide or acyl chloride) directly to the NMR tube.

  • Quickly place the NMR tube in the spectrometer.

3. Data Acquisition:

  • Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate.

  • The temperature of the NMR probe can be controlled to match the desired reaction temperature.

4. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Identify the characteristic signals for the starting material and the product(s). For this compound, the benzylic protons (-CH₂-NH₂) are a good signal to monitor.

  • Integrate the area of a non-overlapping peak for the starting material, the product(s), and the internal standard in each spectrum.

  • The concentration of each species at a given time can be calculated relative to the constant concentration of the internal standard.

Quantitative Data Summary:

The precision of NMR for quantitative analysis is generally good, as it is a primary analytical method.

ParameterTypical Value
LinearityExcellent over a wide range
Correlation Coefficient (r²)> 0.99
Precision (RSD)< 5%
Limit of Detection (LOD)Dependent on spectrometer field strength and number of scans

Logical Relationship Diagram:

NMR_Logic cluster_setup Reaction Setup in NMR Tube cluster_reaction Reaction Monitoring cluster_analysis Data Analysis reactant This compound mix1 Initial Mixture reactant->mix1 standard Internal Standard standard->mix1 solvent Deuterated Solvent solvent->mix1 add_reagent Add Second Reactant mix1->add_reagent nmr_acq Acquire 1H NMR Spectra over Time add_reagent->nmr_acq process Process Spectra nmr_acq->process integrate Integrate Peaks process->integrate kinetics Determine Reaction Kinetics integrate->kinetics

Caption: Logical flow for in-situ NMR reaction monitoring.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful technique for real-time reaction monitoring by tracking changes in the vibrational frequencies of functional groups. It is particularly useful for reactions involving changes to carbonyl groups, amines, and other functional groups with strong IR absorbances.

Application Note:

This protocol describes the use of an in-situ FTIR probe to monitor the N-acylation of this compound. The disappearance of the N-H bending vibration of the primary amine and the appearance of the amide carbonyl stretch can be monitored in real-time.[5]

Experimental Protocol:

1. Instrumentation:

  • An FTIR spectrometer equipped with an attenuated total reflectance (ATR) immersion probe.

  • A reaction vessel designed to accommodate the ATR probe.

2. Reaction Setup:

  • Set up the reaction in the vessel and insert the in-situ FTIR probe.

  • Start the data collection software to acquire a background spectrum of the initial reaction mixture (reactant and solvent) before initiating the reaction.

3. Reaction Monitoring:

  • Initiate the reaction by adding the acylating agent.

  • Continuously collect FTIR spectra at regular intervals throughout the course of the reaction.

  • Monitor the changes in the IR spectrum. Key vibrations to monitor include:

    • N-H bend of the primary amine (around 1600 cm⁻¹) - will decrease in intensity.

    • Amide I band (C=O stretch) of the product (around 1650 cm⁻¹) - will increase in intensity.

4. Data Analysis:

  • The absorbance of the characteristic peaks for the reactant and product can be plotted against time to generate a reaction profile.

  • This profile provides information on the reaction rate and endpoint.

Quantitative Data Summary:

The performance of in-situ FTIR is dependent on the specific reaction and instrumentation.

ParameterTypical Value
Time ResolutionSeconds to minutes
Concentration RangeTypically > 0.1%
Precision (RSD)< 3%

Experimental Workflow Diagram:

FTIR_Workflow cluster_setup Reaction Setup cluster_monitoring Real-time Monitoring cluster_analysis Data Analysis vessel Reaction Vessel probe Insert In-situ FTIR Probe vessel->probe reactant Add Reactant & Solvent probe->reactant background Collect Background Spectrum reactant->background initiate Initiate Reaction background->initiate collect Continuously Collect Spectra initiate->collect profile Generate 3D Spectral Profile collect->profile trend Plot Absorbance vs. Time profile->trend endpoint Determine Reaction Endpoint trend->endpoint

Caption: Workflow for in-situ FTIR reaction monitoring.

References

Application Note: Analysis of (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

An advanced analytical approach is essential for the accurate quantification and characterization of novel pharmaceutical compounds. This document provides detailed application notes and protocols for the analysis of (3-Phenyloxetan-3-yl)methanamine, a key intermediate in drug discovery, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methodologies are designed to support researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

This compound is a polar compound containing a primary amine and an oxetane ring, which presents unique challenges for chromatographic separation. The methods outlined below are developed to address issues such as poor retention on traditional reversed-phase columns and to provide sensitive detection for both achiral and potential chiral analyses.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine purity assessments and quantification where high sensitivity is not paramount, an HPLC-UV method is suitable. Due to the compound's polar nature and lack of a strong chromophore, derivatization can be employed to enhance UV absorbance and improve peak shape. A pre-column derivatization with phenyl isothiocyanate (PITC) is a well-established technique for primary amines.[1] Alternatively, a method without derivatization is also proposed, which is simpler but may offer lower sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for sensitive and selective quantification of this compound in complex matrices. Electrospray ionization in positive mode (ESI+) is highly effective for primary amines. The primary challenge in LC-MS is achieving good chromatographic retention without using mobile phase additives that suppress the MS signal.[2][3] Therefore, a pentafluorophenyl (PFP) column is recommended, as it provides alternative selectivity for polar compounds without the need for harsh ion-pairing reagents.[3]

Experimental Workflow

The overall process from sample receipt to final data analysis is depicted in the workflow diagram below. This ensures a systematic approach to the analysis of this compound.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Receive Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Derivatize Derivatization (Optional) (e.g., with PITC for HPLC-UV) Dissolve->Derivatize Filter Filter through 0.22 µm Syringe Filter Derivatize->Filter HPLC HPLC-UV Analysis Filter->HPLC LCMS LC-MS Analysis Filter->LCMS Integrate Peak Integration HPLC->Integrate LCMS->Integrate Quantify Quantification (External Standard) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow from sample preparation to data analysis.

Detailed Experimental Protocols

The following protocols provide starting conditions for method development and should be optimized and validated for specific instrumentation and analytical requirements.

Protocol 1: HPLC-UV Method (Without Derivatization)

This method is suitable for determining the purity of the bulk substance.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: ZORBAX Eclipse XDB C8, 4.6 x 150 mm, 5 µm.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS Method

This highly sensitive and selective method is ideal for quantification in complex matrices and for metabolite identification studies.

  • Instrumentation: LC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 80% B

    • 8-9 min: 80% to 98% B

    • 9-10 min: 98% B

    • 10-10.1 min: 98% to 2% B

    • 10.1-15 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare samples in a suitable diluent (e.g., 90:10 Water:Acetonitrile) to a concentration appropriate for the mass spectrometer's sensitivity range. For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.[5][6]

Mass Spectrometry Parameters (Triple Quadrupole)

ParameterSetting
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the LC-MS method. These values are illustrative and must be determined experimentally during method validation.

ParameterExpected ValueNotes
Molecular Weight 163.22 g/mol C10H13NO
[M+H]⁺ (Precursor Ion) 164.1For MRM analysis
Product Ions (Example) To be determinedOptimize using infusion of a standard solution
Retention Time (RT) ~ 4-6 minDependent on the final optimized gradient
Limit of Quantification (LOQ) 0.1 - 1 ng/mLHighly dependent on the instrument sensitivity
Linearity (r²) > 0.995Over the desired concentration range
Precision (%RSD) < 15%For intra- and inter-day measurements[5]
Accuracy (% Recovery) 85 - 115%Assessed by spiking into a representative matrix

Chiral Separation Considerations

As this compound is a chiral molecule, enantioselective separation may be critical for pharmaceutical applications. Chiral HPLC or Supercritical Fluid Chromatography (SFC) can be employed for this purpose.[7]

Chiral HPLC Method Development (Starting Point):

  • Column: Polysaccharide-based chiral stationary phases (e.g., Chiralcel® or Chiralpak® series).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., ethanol or isopropanol) and a basic additive (e.g., diethylamine) to improve peak shape.

  • Detection: UV at a low wavelength (e.g., 210-220 nm).

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical challenge and the proposed solutions.

Analytical Strategy cluster_challenges Analytical Challenges cluster_solutions Proposed Solutions Analyte This compound Properties: Polar, Basic, Chiral Challenge1 Poor Retention on C18 Analyte->Challenge1 Challenge2 Low UV Absorbance Analyte->Challenge2 Challenge3 Enantiomer Separation Analyte->Challenge3 Challenge4 Ion Suppression in MS Analyte->Challenge4 Solution1 Alternative Chromatography (PFP, HILIC) Challenge1->Solution1 Solution2 Derivatization (PITC) Challenge2->Solution2 Solution3 Chiral Stationary Phase (HPLC or SFC) Challenge3->Solution3 Solution4 Avoid Ion-Pairing Reagents Use Volatile Buffers (Formic Acid) Challenge4->Solution4

Caption: Strategy for addressing analytical challenges.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3-Phenyloxetan-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A prevalent method involves a two-step sequence starting from (3-phenyloxetan-3-yl)methanol. This precursor is first converted to a sulfonate ester, typically a tosylate or mesylate, which is then displaced by an amine source, such as ammonia or a protected amine equivalent, to yield the final product. Another approach involves the reduction of a corresponding nitrile or amide.

Q2: What are the primary challenges in synthesizing and purifying this compound?

A2: Key challenges include achieving complete conversion of the intermediate sulfonate ester, minimizing the formation of side products due to the strained oxetane ring, and effectively purifying the final amine product from residual reagents and byproducts. The basicity of the amine can also complicate purification by chromatography.

Q3: What are the recommended reaction conditions for the amination step?

A3: For the displacement of a sulfonate ester, polar aprotic solvents like DMF or acetonitrile are often used. The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the amine source. The use of a high concentration of ammonia in a sealed vessel is a common approach.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction's progress. By taking aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for tracking the reaction.

Q5: What are the potential side products I should be aware of?

A5: Potential side products can include unreacted starting materials, elimination products, and products resulting from the ring-opening of the oxetane, particularly under harsh reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of (3-Phenyloxetan-3-yl)methyl 4-methylbenzenesulfonate
  • Dissolve (3-phenyloxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tosylate.

Protocol 2: Synthesis of this compound
  • Dissolve the crude (3-phenyloxetan-3-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in a solution of ammonia in methanol (7N).

  • Transfer the solution to a sealed pressure vessel.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, cool the mixture to room temperature and carefully vent the pressure.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of dichloromethane and methanol containing a small percentage of triethylamine to yield this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of Crude this compound
Possible CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure the complete consumption of the starting material. - Optimize Temperature: A slight increase in temperature might be necessary to drive the reaction to completion. However, be cautious as higher temperatures can promote side reactions.
Suboptimal Reagent Stoichiometry - Adjust Reagent Ratios: Ensure the correct molar ratios of the tosylate and the ammonia solution are used. A large excess of the ammonia solution is often beneficial.
Moisture in Reaction - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Problem 2: Presence of Significant Impurities in the Crude Product
Possible CauseRecommended Solution
Formation of Elimination Byproducts - Lower Reaction Temperature: If elimination is a significant issue, consider running the reaction at a lower temperature for a longer duration.
Ring-Opening of Oxetane - Use Milder Conditions: Avoid strongly acidic or basic conditions that are not essential for the reaction. Ensure the workup procedure is also mild.
Residual Starting Material - Optimize Reaction Time and Temperature: Ensure the reaction goes to completion by adjusting the reaction time and temperature.
Problem 3: Difficulty in Purifying the Final Product
Possible CauseRecommended Solution
Product Adhesion to Silica Gel - Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent system during column chromatography to prevent streaking and improve recovery.
Co-elution with Byproducts - Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation.
Formation of Salts - Neutralize Before Purification: Ensure the crude product is in its free base form before attempting purification by chromatography. This can be achieved by a basic workup.

Data Presentation

Table 1: Recommended Reaction Conditions for Tosylation

ParameterCondition 1Condition 2Condition 3Expected Outcome
Base TriethylaminePyridineDiisopropylethylamineAffects reaction rate and side product formation.
Solvent DichloromethaneChloroformTetrahydrofuranCan impact solubility and reaction kinetics.
Temperature 0 °C to RTRT40 °CLower temperatures may reduce side reactions.

Table 2: Recommended Reaction Conditions for Amination

ParameterCondition 1Condition 2Condition 3Expected Outcome
Amine Source 7N NH3 in MeOHAq. AmmoniaSodium Azide then reductionVarying reactivity and workup procedures.
Solvent MethanolDMFAcetonitrileCan impact solubility and reaction rate.
Temperature 80 °C100 °C120 °CHigher temperatures may increase rate but also degradation.

Visualizations

G Synthetic Workflow for this compound cluster_0 Step 1: Tosylation cluster_1 Step 2: Amination A (3-Phenyloxetan-3-yl)methanol B p-Toluenesulfonyl chloride, Triethylamine, DCM A->B C (3-Phenyloxetan-3-yl)methyl 4-methylbenzenesulfonate B->C D (3-Phenyloxetan-3-yl)methyl 4-methylbenzenesulfonate E Ammonia in Methanol, Heat D->E F This compound E->F

Caption: Synthetic pathway for this compound.

G Troubleshooting Low Yield A Low Yield of Final Product B Incomplete Reaction? A->B C Increase reaction time or temperature B->C Yes D Side Product Formation? B->D No E Lower reaction temperature or use milder reagents D->E Yes F Purification Issues? D->F No G Optimize chromatography conditions F->G Yes

Caption: Troubleshooting workflow for low yield.

Challenges in the scale-up synthesis of (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of (3-Phenyloxetan-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound typically starts from 3-phenyloxetan-3-carbonitrile or a related intermediate. A common approach involves the reduction of the nitrile group to a primary amine. Another potential route involves the conversion of a carboxylic acid derivative to the amine via a Curtius, Hofmann, or Schmidt rearrangement.

Q2: What are the main challenges in the scale-up synthesis of this compound?

A2: The primary challenges include:

  • Oxetane Ring Instability: The four-membered oxetane ring is strained and can be susceptible to ring-opening, especially under acidic conditions or at elevated temperatures.[1][2] 3,3-disubstituted oxetanes, like the target molecule, are generally more stable.

  • Reaction Control: Exothermic reactions, such as reductions with metal hydrides, require careful temperature management to prevent side reactions and ensure safety on a larger scale.

  • Purification: Removal of byproducts and residual reagents can be challenging. The basic nature of the product amine may require specific chromatographic conditions or salt formation for effective purification.

  • Handling of Hazardous Reagents: Some synthetic routes may involve hazardous reagents that require special handling procedures, particularly at scale.

Q3: How stable is the oxetane ring in this compound?

A3: The 3,3-disubstitution pattern enhances the stability of the oxetane ring by sterically hindering the approach of nucleophiles to the C-O bonds.[1] However, strong acids can still promote ring-opening, and this should be a consideration during synthesis, work-up, and purification.[2]

Q4: What are the expected byproducts in the synthesis of this compound?

A4: Depending on the synthetic route, potential byproducts may include:

  • Ring-opened products: Diols or other derivatives resulting from the cleavage of the oxetane ring.

  • Over-reduction products: If starting from a nitrile, the formation of secondary or tertiary amines can occur under certain conditions.

  • Unreacted starting materials and intermediates.

  • Byproducts from side reactions related to the specific reagents used.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete reaction.Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or slightly increasing the temperature, while being mindful of oxetane ring stability.
Decomposition of the product during work-up.Avoid strongly acidic conditions during aqueous work-up. Use a mild base like sodium bicarbonate for neutralization.
Loss of product during purification.Optimize purification conditions. For column chromatography, consider using a silica gel treated with a small amount of triethylamine to prevent product tailing and decomposition. Alternatively, purification via salt formation and recrystallization can be effective.
Presence of Impurities in the Final Product Incomplete purification.Re-purify the product using an alternative method (e.g., recrystallization if column chromatography was used initially). Ensure the purity of all starting materials and reagents.
Formation of byproducts.Re-evaluate the reaction conditions. Lowering the reaction temperature may reduce the formation of certain byproducts. Ensure an inert atmosphere if air-sensitive reagents are used.
Inconsistent Results on Scale-Up Poor heat transfer in larger reaction vessels.Ensure efficient stirring and use a reactor with adequate cooling capacity to maintain the optimal reaction temperature. For highly exothermic steps, consider a semi-batch process where one reagent is added portionwise.
Mass transfer limitations.For heterogeneous reactions (e.g., catalytic hydrogenations), ensure efficient mixing to maximize the contact between reactants and the catalyst.

Experimental Protocols

Key Experiment: Reduction of 3-Phenyloxetane-3-carbonitrile to this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Phenyloxetane-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium hydroxide (NaOH) solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Diethyl ether or Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction vessel with a solution of 3-phenyloxetane-3-carbonitrile in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF or BH₃·THF) to the cooled nitrile solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water, while maintaining cooling.

  • Work-up: Filter the resulting precipitate and wash it with THF or another suitable solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amine by vacuum distillation or column chromatography on silica gel (often treated with triethylamine to prevent streaking).

Quantitative Data Comparison for Reduction Methods (Illustrative)

Reducing Agent Typical Temperature (°C) Typical Reaction Time (h) Reported Yield Range (%) Key Considerations
LiAlH₄0 to RT2 - 670 - 90Highly reactive, requires careful quenching. Can sometimes lead to over-reduction.
BH₃·THF0 to RT4 - 1265 - 85Milder than LiAlH₄, work-up is generally simpler.
Catalytic Hydrogenation (e.g., Raney Nickel)RT - 5012 - 2460 - 80Requires specialized high-pressure equipment. Can be a cleaner reaction with fewer byproducts.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 3-Phenyloxetane-3-carbonitrile in Anhydrous THF B Cool to 0 °C A->B C Slow Addition of Reducing Agent B->C D Reaction at Room Temperature C->D E Quenching (Water, NaOH) D->E F Filtration E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Crude this compound H->I J Vacuum Distillation or Column Chromatography I->J K Pure Product J->K G cluster_challenges Key Challenges cluster_consequences Potential Consequences A Scale-Up Synthesis of This compound B Oxetane Ring Instability A->B C Reaction Control (e.g., Exothermicity) A->C D Purification Challenges A->D E Low Yield & Purity B->E F Formation of Byproducts (e.g., Ring-Opened) B->F C->E G Safety Hazards C->G D->E

References

Preventing ring-opening of the oxetane in (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the ring-opening of (3-Phenyloxetan-3-yl)methanamine during their experiments.

Troubleshooting Guide: Preventing Oxetane Ring-Opening

This guide addresses specific issues that may lead to the undesired ring-opening of this compound.

Problem 1: Suspected Ring-Opening During Aqueous Workup or Reaction in Protic Solvents

Potential Cause Recommended Solution
Acidic pH: The oxetane ring is susceptible to opening under acidic conditions, a reaction that can be catalyzed by the presence of the primary amine, which can act as an internal nucleophile.[1][2]- Maintain Neutral or Basic pH: Ensure the aqueous solution is maintained at a pH of 7 or higher. Use of buffers (e.g., phosphate, borate) is recommended. - Avoid Strong Acids: Do not use strong acids (e.g., HCl, H₂SO₄) for pH adjustment. If acidification is necessary, use a milder acid like acetic acid and maintain a close watch on the reaction progress and temperature. - Use Aprotic Solvents: Whenever possible, opt for aprotic solvents to avoid proton sources that can facilitate ring-opening.
Elevated Temperature: Higher temperatures can provide the necessary activation energy for the ring-opening reaction, especially under borderline acidic or neutral conditions.- Low-Temperature Processing: Perform all aqueous extractions and reactions at reduced temperatures (0-5 °C) to minimize the rate of potential side reactions.

Problem 2: Degradation Observed During Purification by Silica Gel Chromatography

Potential Cause Recommended Solution
Acidic Nature of Silica Gel: Standard silica gel is inherently acidic and can induce ring-opening of the oxetane.- Use Deactivated Silica Gel: Treat silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites. - Alternative Stationary Phases: Consider using neutral or basic alumina for chromatographic purification. - Alternative Purification Methods: If possible, use other purification techniques like crystallization or distillation under reduced pressure.
Protic or Acidic Eluents: The use of acidic additives (e.g., acetic acid) or protic solvents like methanol in the eluent can lead to on-column degradation.- Use Aprotic Solvent Systems: Employ solvent systems based on hexanes, ethyl acetate, or dichloromethane. - Incorporate a Basic Additive: Add a small amount of a volatile base, such as triethylamine or ammonia in methanol, to the eluent system to counteract any residual acidity.

Problem 3: Instability During Reactions Involving Lewis Acids

Potential Cause Recommended Solution
Lewis Acid-Catalyzed Ring-Opening: Lewis acids can coordinate to the oxetane oxygen, activating the ring for nucleophilic attack and subsequent opening.- Choice of Lewis Acid: If a Lewis acid is required, select milder options and perform initial small-scale trials to assess stability. - Stoichiometry and Temperature Control: Use the minimum effective amount of the Lewis acid and conduct the reaction at the lowest possible temperature. - Protecting Groups: Consider protecting the primary amine (e.g., as a Boc-carbamate) to prevent its participation in ring-opening, though deprotection conditions must also be carefully chosen to avoid ring cleavage.

Frequently Asked Questions (FAQs)

Q1: How stable is the oxetane ring in this compound under typical laboratory conditions?

A1: The 3,3-disubstituted nature of this compound confers significant steric hindrance around the oxetane oxygen, making it more stable than less substituted oxetanes.[1] It is generally stable under neutral and basic conditions at room temperature. However, it is susceptible to ring-opening under strong acidic conditions or in the presence of certain Lewis acids.[1][3]

Q2: What are the likely products of oxetane ring-opening?

A2: Under acidic conditions with water as a nucleophile, the primary ring-opened product is expected to be 1-amino-2-(hydroxymethyl)-2-phenylpropan-1-ol. Other nucleophiles present in the reaction mixture can also lead to different 1,3-difunctionalized products.

Q3: What analytical techniques can be used to detect and quantify ring-opening?

A3:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the ring-opened products. For example, the appearance of new signals corresponding to a diol or other 1,3-substituted propane derivatives would indicate ring-opening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool to detect the formation of degradation products. The ring-opened product will have a distinct mass corresponding to the addition of the nucleophile (e.g., M+18 for the addition of water). A stability-indicating HPLC method can be developed to quantify the parent compound and its degradants.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be used to monitor the purity of the compound and detect the appearance of more polar degradation products, which would typically have shorter retention times.

Q4: Are there any general precautions to take when handling and storing this compound?

A4: To ensure the long-term stability of this compound, it is recommended to:

  • Store it in a cool, dry place, protected from light.

  • Keep it under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and carbon dioxide.

  • Avoid contact with acidic materials.

Quantitative Data Summary

The following tables summarize the stability of a closely related 3,3-disubstituted oxetane, an oxetane ether, under various conditions. This data can serve as a useful proxy for estimating the stability of this compound.

Table 1: pH Stability of a 3,3-Disubstituted Oxetane Analog [4]

pHTemperature (°C)Time (h)% Recovery
1 M HClRoom Temp194
1 M HCl37177
1 M HCl372431
Neutral8024>95
BasicRoom Temp24>95

Table 2: Stability in Organic Solvents and Reagents [4]

ConditionSolventTemperature (°C)Time (h)% Recovery
HeatingDMSO8024>95
HeatingToluene8024>95

Experimental Protocols

Protocol 1: General Procedure for a Reaction Tolerant to the Oxetane Ring

This protocol describes a typical reaction condition under which the oxetane ring of a 3,3-disubstituted oxetane is expected to be stable.

  • Reaction Setup: To a solution of the 3,3-disubstituted oxetane in an aprotic solvent (e.g., THF, DCM, or Toluene) under an inert atmosphere (N₂ or Ar), add the other reactants and a non-acidic catalyst if required.

  • Temperature Control: Maintain the reaction temperature as low as practically possible, preferably at or below room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a neutral or basic aqueous solution (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent.

  • Purification: Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on deactivated silica gel (pre-treated with triethylamine) or by crystallization.

Protocol 2: Stability-Indicating HPLC Method Development Outline

This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound.

  • Column and Mobile Phase Selection:

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid or ammonium acetate in water.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound and any potential degradation products.

  • Forced Degradation Studies:

    • Acidic: Treat a solution of the compound with 0.1 M HCl at 60 °C for several hours.

    • Basic: Treat a solution of the compound with 0.1 M NaOH at 60 °C for several hours.

    • Oxidative: Treat a solution of the compound with 3% H₂O₂ at room temperature.

    • Thermal: Heat a solid sample of the compound at 80 °C.

    • Photolytic: Expose a solution of the compound to UV light.

  • Method Validation: Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Experimental_Workflow cluster_reaction Reaction & Workup cluster_purification Purification start Reaction Setup (Aprotic Solvent, Inert Atmosphere) reaction Reaction (Controlled Temperature) start->reaction Add Reagents workup Aqueous Workup (Neutral/Basic pH) reaction->workup Quench chromatography Column Chromatography (Deactivated Silica) workup->chromatography Extract & Concentrate analysis Purity & Structure Confirmation (HPLC, NMR) chromatography->analysis

Caption: Recommended experimental workflow to minimize oxetane ring-opening.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Ring-Opening Observed? acidic_conditions Acidic Conditions (pH < 7) issue->acidic_conditions Yes lewis_acid Lewis Acid Present issue->lewis_acid Yes high_temp Elevated Temperature issue->high_temp Yes silica Acidic Silica Gel issue->silica Yes control_ph Maintain pH > 7 Use Buffer acidic_conditions->control_ph avoid_lewis_acid Use Milder Lewis Acid or Protect Amine lewis_acid->avoid_lewis_acid low_temp Lower Reaction Temperature high_temp->low_temp deactivate_silica Use Deactivated Silica or Alumina silica->deactivate_silica

Caption: Troubleshooting logic for addressing oxetane ring instability.

References

Technical Support Center: Purification of (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (3-Phenyloxetan-3-yl)methanamine from reaction byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude reaction mixture shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?

A1: Common impurities in the synthesis of this compound can include unreacted starting materials, catalysts, and byproducts from side reactions. Depending on the synthetic route, you may encounter:

  • Unreacted Starting Materials: Such as precursors to the oxetane ring or the amine source.

  • Over-alkylation Products: Formation of secondary or tertiary amines.

  • Reagent Byproducts: For example, triphenylphosphine oxide if a Mitsunobu reaction is used.[1]

Troubleshooting Steps:

  • Acid-Base Extraction: This is a fundamental technique for separating amines from neutral or acidic impurities.[2][3] The amine can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The amine can then be liberated by basifying the aqueous layer and extracting it back into an organic solvent.

  • Chromatography: Flash column chromatography is a highly effective method for purifying oxetane derivatives.[4][5][6]

    • Normal Phase (Silica Gel): Often requires the addition of a small amount of triethylamine (e.g., 1-2%) to the eluent to prevent streaking of the amine product on the acidic silica gel.[2]

    • Alumina (Basic or Neutral): Can be a good alternative to silica gel for amines to avoid tailing.[2]

    • Reverse Phase: Useful for polar compounds.

  • Crystallization: If the product is a solid, recrystallization can be an excellent final purification step. For amines that are oils, conversion to a salt (e.g., hydrochloride or oxalate salt) can often induce crystallization and facilitate purification.[2][7]

Q2: My amine product is streaking badly on the silica gel TLC plate and during column chromatography. How can I resolve this?

A2: Streaking, or tailing, of amines on silica gel is a common issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base, such as triethylamine or ammonia in methanol, into the mobile phase will neutralize the acidic sites on the silica gel and lead to better peak shapes.[2]

  • Use a Different Stationary Phase:

    • Basic Alumina: This is a good alternative to silica gel for the purification of basic compounds like amines.[2]

    • Deactivated Silica Gel: Silica gel can be "deactivated" by treating it with a base before use.

  • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography can be an effective alternative where tailing is less of an issue.

Q3: I am having difficulty crystallizing my this compound, it keeps "oiling out". What should I do?

A3: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This is a common challenge with the crystallization of amines.[7]

Troubleshooting Steps:

  • Salt Formation: Convert the amine to a salt (e.g., hydrochloride, oxalate) by treating it with the corresponding acid.[2][7] Salts often have higher melting points and are more crystalline than the free base.

  • Solvent Selection: Experiment with a variety of solvent systems. A good crystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold. Using a solvent/anti-solvent system can also be effective.[7]

  • Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then gradually lower the temperature further using an ice bath or refrigerator. Rapid cooling can promote oiling.[7]

  • Seed Crystals: If a small amount of solid material is available, adding a seed crystal to the supersaturated solution can induce crystallization.[7]

  • Selective Ammonium Carbamate Crystallization: This technique involves the reversible reaction of primary amines with CO2 to form ammonium carbamate salts, which can selectively crystallize from a mixture of primary, secondary, and tertiary amines.[8]

Data Presentation

Table 1: Comparison of Purification Techniques for Primary Amines

Purification TechniquePrincipleAdvantagesCommon Challenges
Acid-Base Extraction Differential solubility of the amine and its protonated salt in aqueous and organic phases.[3]Simple, inexpensive, and effective for removing non-basic impurities.Emulsion formation; not effective for separating different amines.
Column Chromatography Differential adsorption of compounds onto a stationary phase.[4][9]High resolution, can separate closely related compounds.Tailing on silica gel, requires solvent optimization.[2]
Crystallization (Free Base) Difference in solubility of the compound and impurities in a solvent at different temperatures.[7]Can provide very high purity, scalable.Oiling out, finding a suitable solvent can be difficult.[7]
Crystallization (Salt) Formation of a crystalline salt to improve physical properties.[2][10]Often easier to crystallize than the free base, can improve stability.Requires an additional reaction step, need to select an appropriate acid.
Selective Ammonium Carbamate Crystallization Reversible reaction with CO2 to form a crystallizable salt.[8]Highly selective for primary amines, waste-free.Requires handling of CO2, may not be suitable for all primary amines.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Amine Purification

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl (aq). The protonated amine will move to the aqueous layer. Repeat the extraction 2-3 times.

  • Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer to a pH > 10 by the slow addition of a base (e.g., 2 M NaOH, solid K2CO3) while cooling in an ice bath.

  • Extract the liberated amine back into an organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction 3 times.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography of an Amine on Silica Gel

  • Choose an appropriate eluent system by TLC analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Add 1-2% triethylamine to the chosen eluent to prevent streaking.[2]

  • Prepare the column by packing silica gel in the eluent.

  • Dissolve the crude amine in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and load it onto the column.

  • Elute the column with the prepared mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Remove non-basic impurities Chromatography Column Chromatography Extraction->Chromatography Separate amine byproducts Crystallization Crystallization / Salt Formation Chromatography->Crystallization Final polishing Pure Pure this compound Crystallization->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Tailing Problem Problem: Amine Tailing on Silica Gel Cause Cause: Acidic Silanol Groups on Silica Problem->Cause Solution1 Add Basic Modifier (e.g., Triethylamine) to Eluent Cause->Solution1 Solution2 Use Alternative Stationary Phase (e.g., Alumina) Cause->Solution2 Solution3 Use Reverse-Phase Chromatography Cause->Solution3 Outcome Improved Peak Shape and Separation Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting guide for amine tailing in chromatography.

References

Identifying common impurities in (3-Phenyloxetan-3-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (3-Phenyloxetan-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Route A: Reduction of 3-Phenyloxetane-3-carbonitrile. This pathway involves the reduction of a nitrile intermediate to the desired primary amine.

  • Route B: Conversion of (3-Phenyloxetan-3-yl)methanol. This route typically involves the conversion of the primary alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source.

Q2: What are the likely impurities I might encounter in my synthesis?

The impurities largely depend on the chosen synthetic route. Below is a summary of potential impurities for each route. For detailed information, refer to the troubleshooting section.

  • Route A (Nitrile Reduction):

    • Unreacted 3-phenyloxetane-3-carbonitrile (starting material).

    • Partially reduced intermediate (imine).

    • Over-reduction/side-reaction products, such as secondary and tertiary amines.[1][2]

    • Aldehyde byproduct from incomplete reaction or hydrolysis of the imine intermediate.[1]

  • Route B (From Alcohol):

    • Unreacted (3-phenyloxetan-3-yl)methanol (starting material).

    • The tosylated or mesylated intermediate.

    • (3-chloromethy)-3-phenyloxetane, a potential byproduct from the use of sulfonyl chlorides.

    • Byproducts from elimination reactions, especially if the reaction conditions are not optimized.

Q3: How can I detect and quantify these impurities?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress and quantifying non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an amine modifier like trifluoroacetic acid) and UV detection is a good starting point.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities. Derivatization may be necessary for the polar amine product and impurities to improve peak shape and resolution.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the final product and can help identify major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.

Troubleshooting Guides

Route A: Reduction of 3-Phenyloxetane-3-carbonitrile

This route is a common method for synthesizing primary amines. However, several side reactions can lead to impurities.

Problem 1: Presence of unreacted starting material (3-Phenyloxetane-3-carbonitrile).

  • Possible Cause: Incomplete reaction due to insufficient reducing agent, low reaction temperature, or short reaction time.

  • Troubleshooting:

    • Increase the molar equivalents of the reducing agent (e.g., LiAlH₄, Raney Nickel).

    • Ensure the reaction is carried out at the recommended temperature and for a sufficient duration.

    • Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material.

Problem 2: Formation of secondary and tertiary amine impurities.

  • Possible Cause: The initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and subsequently tertiary amines. This is a common side reaction in nitrile reductions.[1][2]

  • Troubleshooting:

    • Catalytic Hydrogenation (e.g., Raney Ni, Pd/C): Add ammonia to the reaction mixture. The excess ammonia competes with the primary amine product for reaction with the imine intermediate, thus minimizing the formation of secondary and tertiary amines.[2]

    • LiAlH₄ Reduction: Use a sufficient excess of the reducing agent and maintain a low reaction temperature to favor the formation of the primary amine.

    • Purification: These basic impurities can often be separated from the primary amine product by column chromatography on silica gel or by preparative HPLC.

Problem 3: Presence of an aldehyde impurity (3-formyl-3-phenyloxetane).

  • Possible Cause: Incomplete reduction or hydrolysis of the intermediate imine during workup. Certain reducing agents, like DIBAL-H, are known to selectively reduce nitriles to aldehydes.[1]

  • Troubleshooting:

    • Ensure a strong reducing agent like LiAlH₄ is used for complete reduction to the amine.

    • Carefully control the workup conditions to avoid hydrolysis of the imine intermediate if it is present.

    • Purification: The aldehyde can be removed by column chromatography.

Route B: Conversion of (3-Phenyloxetan-3-yl)methanol

This two-step route provides an alternative to nitrile reduction.

Problem 1: Incomplete conversion of the alcohol to the tosylate/mesylate.

  • Possible Cause: Insufficient tosyl chloride or mesyl chloride, presence of water in the reaction, or inadequate base.

  • Troubleshooting:

    • Use a slight excess of the sulfonylating agent.

    • Ensure all reagents and solvents are anhydrous.

    • Use a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl generated during the reaction.[5]

Problem 2: Formation of (3-chloromethyl)-3-phenyloxetane as a byproduct.

  • Possible Cause: The chloride ion generated during the formation of the tosylate or mesylate can act as a nucleophile and displace the newly formed leaving group.

  • Troubleshooting:

    • Use methanesulfonic anhydride instead of methanesulfonyl chloride to avoid the generation of chloride ions.[6]

    • Run the reaction at low temperatures to minimize this side reaction.

Problem 3: Low yield in the amination step.

  • Possible Cause: The tosylate/mesylate is sterically hindered, making the nucleophilic substitution slow. Elimination reactions may also compete with substitution.

  • Troubleshooting:

    • Use a small, potent nucleophile like sodium azide followed by reduction, or use a high concentration of ammonia.

    • Consider using the Gabriel synthesis, which is designed for the preparation of primary amines and avoids overalkylation.[7]

    • Optimize the reaction temperature and solvent to favor substitution over elimination.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameStructurePlausible OriginTypical Analytical Method
3-Phenyloxetane-3-carbonitrilePh-C(CN)CH₂OCH₂Unreacted starting material (Route A)HPLC, GC-MS
Bis((3-phenyloxetan-3-yl)methyl)amine(Ph-C(CH₂NH)CH₂OCH₂)₂Side reaction in nitrile reduction (Route A)HPLC, LC-MS
3-Formyl-3-phenyloxetanePh-C(CHO)CH₂OCH₂Incomplete nitrile reduction (Route A)HPLC, GC-MS
(3-Phenyloxetan-3-yl)methanolPh-C(CH₂OH)CH₂OCH₂Unreacted starting material (Route B)HPLC, GC-MS
(3-Phenyloxetan-3-yl)methyl tosylatePh-C(CH₂OTs)CH₂OCH₂Unreacted intermediate (Route B)HPLC
(3-Chloromethyl)-3-phenyloxetanePh-C(CH₂Cl)CH₂OCH₂Side reaction with sulfonyl chloride (Route B)GC-MS

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurity Analysis

  • Column: HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. Derivatization with a reagent like trifluoroacetic anhydride may be necessary to improve the volatility and peak shape of the amine.

Mandatory Visualization

Synthesis_Workflow cluster_route_a Route A: Nitrile Reduction cluster_route_b Route B: From Alcohol A_Start 3-Phenyloxetane-3-carbonitrile A_Reaction Reduction (e.g., LiAlH4 or H2/Raney Ni) A_Start->A_Reaction A_Imp2 Unreacted Nitrile A_Start->A_Imp2 Incomplete Reaction A_Product This compound A_Reaction->A_Product A_Imp1 Secondary/Tertiary Amines A_Reaction->A_Imp1 Side Reaction B_Start (3-Phenyloxetan-3-yl)methanol B_Step1 Activation (e.g., TsCl or MsCl) B_Start->B_Step1 B_Intermediate Tosylate/Mesylate Intermediate B_Step1->B_Intermediate B_Imp1 Alkyl Chloride B_Step1->B_Imp1 Side Reaction B_Step2 Amination (e.g., NH3 or Gabriel) B_Intermediate->B_Step2 B_Product This compound B_Step2->B_Product

Caption: Synthetic routes to this compound and potential impurity formation.

Troubleshooting_Logic cluster_nitrile Route A Impurities cluster_alcohol Route B Impurities cluster_solutions Troubleshooting Actions Impurity_Detected Impurity Detected in Final Product Nitrile_SM Unreacted Nitrile Impurity_Detected->Nitrile_SM Secondary_Amine Secondary/Tertiary Amine Impurity_Detected->Secondary_Amine Aldehyde Aldehyde Impurity_Detected->Aldehyde Alcohol_SM Unreacted Alcohol Impurity_Detected->Alcohol_SM Alkyl_Chloride Alkyl Chloride Impurity_Detected->Alkyl_Chloride Increase_Reagent Increase Reagent/Time Nitrile_SM->Increase_Reagent Add_NH3 Add Ammonia to Reaction Secondary_Amine->Add_NH3 Purify Purification (Chromatography) Secondary_Amine->Purify Aldehyde->Purify Alcohol_SM->Increase_Reagent Anhydrous Ensure Anhydrous Conditions Alcohol_SM->Anhydrous Change_Reagent Use Sulfonic Anhydride Alkyl_Chloride->Change_Reagent

Caption: Troubleshooting logic for common impurities in the synthesis.

References

Stability of (3-Phenyloxetan-3-yl)methanamine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (3-Phenyloxetan-3-yl)methanamine under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, a 3,3-disubstituted oxetane, is expected to exhibit greater stability compared to other substituted oxetanes, particularly under acidic conditions.[1][2] Generally, oxetane rings are known to be sensitive to acidic environments, which can catalyze ring-opening reactions.[3] However, the 3,3-disubstitution pattern provides steric hindrance that can protect the oxetane ring from nucleophilic attack, thereby enhancing its stability.[1] Under basic conditions, oxetanes are generally considered to be unreactive.[3]

Q2: I am observing degradation of my compound in an acidic solution. What are the likely degradation products?

A2: Under acidic conditions, the oxetane ring of this compound is susceptible to ring-opening. The primary degradation pathway likely involves protonation of the oxetane oxygen, followed by nucleophilic attack by a solvent molecule (e.g., water) or a counter-ion. This would lead to the formation of a 1,3-diol derivative. In the presence of strong, non-nucleophilic acids, isomerization to an allyl alcohol may also occur.[3]

Q3: Can I use this compound in reactions involving strong bases?

A3: Yes, oxetanes are generally stable and unreactive under basic conditions.[3] Therefore, this compound should be compatible with most standard basic reaction conditions used in organic synthesis. However, it is always advisable to perform a small-scale trial to confirm compatibility with your specific reagents and conditions.

Q4: How does the amine functionality affect the stability of the oxetane ring?

A4: The primary amine group introduces a basic site in the molecule. Under acidic conditions, this amine will be protonated to form an ammonium salt. The presence of an internal nucleophile, such as an amine, can potentially facilitate ring-opening of the oxetane under acidic conditions, although the 3,3-disubstitution provides a stabilizing effect.[1] The inductive electron-withdrawing effect of the oxetane ring can also reduce the basicity of the adjacent amine.[1]

Troubleshooting Guides

Issue: Unexpected Degradation During Acidic Workup

Symptoms:

  • Low recovery of this compound after acidic extraction or purification.

  • Appearance of new, more polar spots on TLC or additional peaks in LC-MS analysis, corresponding to potential diol degradation products.

Possible Causes:

  • Prolonged exposure to strong acids: The oxetane ring, while relatively stable for a 3,3-disubstituted system, can still undergo slow degradation in the presence of strong acids.[4]

  • Elevated temperatures: Heating during an acidic workup can accelerate the rate of oxetane ring-opening.

Solutions:

  • Use milder acidic conditions: If possible, use weaker acids (e.g., acetic acid) or buffer the aqueous solution to a less acidic pH.

  • Minimize exposure time: Perform acidic extractions and purifications as quickly as possible.

  • Maintain low temperatures: Conduct all acidic steps at or below room temperature.

  • Alternative purification methods: Consider non-acidic purification techniques such as flash chromatography on silica gel or preparative HPLC with a neutral mobile phase.

Issue: Inconsistent Results in Biological Assays

Symptoms:

  • Variability in potency or activity of this compound in cell-based or in-vitro assays.

  • Decreased activity over the duration of a long experiment.

Possible Causes:

  • Acidic assay buffer: The pH of the assay buffer may be sufficiently acidic to cause slow degradation of the compound over time.

  • Interaction with acidic cellular compartments: The compound may be sequestered in acidic organelles, leading to localized degradation.

Solutions:

  • Buffer stability study: Assess the stability of this compound in the assay buffer over the time course of the experiment. Analyze samples by LC-MS at different time points.

  • Adjust buffer pH: If degradation is observed, consider adjusting the pH of the assay buffer to be closer to neutral, if compatible with the assay.

  • Incorporate control experiments: Include control groups to monitor the stability of the compound under assay conditions without the biological components.

Quantitative Stability Data

The following tables summarize hypothetical data from forced degradation studies on this compound. These tables are intended to provide a general expectation of stability based on the known chemistry of oxetanes.

Table 1: Stability of this compound under Acidic Conditions

Acid ConditionTemperature (°C)Time (h)% DegradationMajor Degradation Product
0.1 M HCl2524< 5%1-(Aminomethyl)-1-phenylpropane-1,3-diol
0.1 M HCl6024~ 20%1-(Aminomethyl)-1-phenylpropane-1,3-diol
1 M HCl2524~ 15%1-(Aminomethyl)-1-phenylpropane-1,3-diol
1 M HCl6024> 50%1-(Aminomethyl)-1-phenylpropane-1,3-diol

Table 2: Stability of this compound under Basic Conditions

Base ConditionTemperature (°C)Time (h)% Degradation
0.1 M NaOH2524< 1%
0.1 M NaOH6024< 2%
1 M NaOH2524< 1%
1 M NaOH6024< 3%

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions

Objective: To assess the stability of this compound in an acidic solution.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • HPLC or UPLC system with a C18 column and UV or MS detector

Procedure:

  • Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

  • In a clean vial, add a known volume of the stock solution to an equal volume of 0.1 M HCl to achieve a final concentration of 0.5 mg/mL.

  • Incubate the solution at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with a 50:50 mixture of ACN and water to a suitable concentration for analysis.

  • Analyze the sample by a validated stability-indicating HPLC/UPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.

Protocol 2: Forced Degradation Study - Basic Conditions

Objective: To assess the stability of this compound in a basic solution.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) for neutralization

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • HPLC or UPLC system with a C18 column and UV or MS detector

Procedure:

  • Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

  • In a clean vial, add a known volume of the stock solution to an equal volume of 0.1 M NaOH to achieve a final concentration of 0.5 mg/mL.

  • Incubate the solution at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized sample with a 50:50 mixture of ACN and water to a suitable concentration for analysis.

  • Analyze the sample by a validated stability-indicating HPLC/UPLC method to determine the percentage of the parent compound remaining.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Stress (e.g., 0.1 M HCl) prep->acid Incubate at controlled temp base Basic Stress (e.g., 0.1 M NaOH) prep->base Incubate at controlled temp neutralize Neutralize Aliquot acid->neutralize Sample at time points base->neutralize dilute Dilute for Analysis neutralize->dilute hplc HPLC/UPLC Analysis dilute->hplc

Caption: Forced degradation experimental workflow.

degradation_pathway cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) parent This compound protonated Protonated Oxetane parent->protonated Protonation no_reaction No Significant Reaction parent->no_reaction diol 1-(Aminomethyl)-1-phenylpropane-1,3-diol (Ring-Opened Product) protonated->diol Nucleophilic Attack (e.g., H2O)

Caption: Potential degradation pathways.

References

Technical Support Center: Amide Coupling with (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amide coupling reactions involving (3-Phenyloxetan-3-yl)methanamine. This resource is intended for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered primary amine and improve reaction yields.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Question 1: I am observing a very low to non-existent yield of my desired amide product. What are the likely causes and how can I address this?

Answer:

Low yields in amide coupling reactions with this compound are common and typically stem from two primary factors: steric hindrance and the nature of the oxetane ring.

  • Steric Hindrance: The bulky 3-phenyloxetane group adjacent to the primary amine creates significant steric congestion. This bulkiness physically obstructs the approach of the activated carboxylic acid, slowing down the rate of reaction.[1]

  • Potential for Ring Opening: The oxetane ring can be susceptible to opening under certain conditions, particularly with highly reactive acylating agents or harsh reaction conditions, leading to undesired side products.

Troubleshooting Steps & Solutions:

  • Optimize the Coupling Reagent: Standard coupling reagents like EDC/HOBt may not be effective enough for this sterically hindered amine.[1] Consider more potent coupling reagents known to be effective for challenging substrates.[2][3]

  • Modify Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. Microwave heating has also proven effective in accelerating similar challenging couplings.[1]

    • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or NMP are often used, but it's worth screening others to find the optimal medium for your specific substrates.[4]

    • Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to minimize side reactions.[1]

  • Consider a Two-Step Acyl Chloride Protocol: For particularly stubborn couplings, converting the carboxylic acid to a more reactive acyl chloride intermediate can significantly improve yields.[][6] This is a more forceful approach but often effective.

Question 2: My reaction is messy, with multiple side products that are difficult to purify. What are the potential side reactions and how can I minimize them?

Answer:

Side product formation is a common issue, especially when forcing conditions are required.

Potential Side Reactions:

  • N-Acylurea Formation: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[1]

  • Epimerization: If your carboxylic acid has a chiral center at the α-position, racemization can occur, especially with prolonged reaction times or at elevated temperatures.[7]

  • Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions under harsh conditions.[8]

Troubleshooting Steps & Solutions:

  • Choose Coupling Reagents with Water-Soluble Byproducts: Using EDC instead of DCC simplifies purification, as the resulting urea byproduct is water-soluble and can be removed with an aqueous wash.[1]

  • Additives to Suppress Side Reactions: Additives like HOBt or HOAt can minimize N-acylurea formation and may also help to reduce racemization.[9] For particularly racemization-prone substrates, HATU is often a superior choice.[9]

  • Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of degradation products. While higher temperatures can improve the rate of the desired reaction, they can also accelerate side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: Why is amide coupling with this compound so challenging?

A1: The primary challenge is the significant steric hindrance posed by the 3-phenyloxetane moiety. This bulky group shields the amine's nitrogen atom, making it difficult for the activated carboxylic acid to approach and react, thus requiring more forcing conditions or highly reactive coupling reagents.[1]

Q2: Are standard coupling protocols (e.g., HATU, HOBt/EDC) likely to be successful?

A2: While HATU is a powerful coupling reagent often used for hindered amines[10], standard protocols may still result in low yields. Optimization of the base, solvent, and temperature will likely be necessary. For EDC/HOBt, success is less likely without significant optimization, and it may be necessary to switch to a more potent reagent.[1]

Q3: What are the most effective classes of coupling reagents for this type of substrate?

A3: For sterically hindered amines, uronium/aminium salt-based reagents and phosphonium salt-based reagents are generally more effective.[3]

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly recommended due to their high reactivity.[11]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for difficult couplings.[11]

  • Acyl Fluoride Precursors: Reagents like TFFH or BTFFH, which generate highly reactive acyl fluorides in situ, have been shown to be very effective for coupling sterically hindered substrates where other methods have failed.[2][12]

Q4: Can modifying the reaction conditions improve the yield?

A4: Yes, modifications to the reaction conditions are crucial for success.

  • Temperature: Increasing the temperature or using microwave irradiation can often overcome the high activation energy.[1]

  • Solvent: Aprotic polar solvents like DMF, NMP, or DMAc are generally preferred.[4]

  • Base: A non-nucleophilic base such as DIPEA is essential to prevent unwanted side reactions.[13] The amount of base may also need to be optimized.

Data Presentation

The following tables summarize illustrative quantitative data for the amide coupling of a generic carboxylic acid with this compound under various conditions. These are representative yields and will vary depending on the specific carboxylic acid used.

Table 1: Effect of Coupling Reagent on Reaction Yield

EntryCoupling Reagent (1.2 eq)Additive (1.2 eq)Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)
1EDCHOBtDIPEADCM252425
2DCCHOBtDIPEADCM252420
3HBTU-DIPEADMF251265
4HATU-DIPEADMF25485
5PyBOP-DIPEADMF25678
6COMU-DIPEADMF25488

Table 2: Optimization of Reaction Conditions with HATU

EntryCoupling ReagentBase (eq)SolventTemp (°C)Time (h)Yield (%)
1HATU (1.2 eq)DIPEA (2.0)DCM251255
2HATU (1.2 eq)DIPEA (2.0)THF251260
3HATU (1.2 eq)DIPEA (2.0)DMF25485
4HATU (1.2 eq)DIPEA (2.0)DMF50292
5HATU (1.2 eq)TEA (2.0)DMF25480
6HATU (1.5 eq)DIPEA (3.0)DMF50295

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol provides a robust starting point for the coupling of this compound with a carboxylic acid of interest.

Materials:

  • Carboxylic acid of interest

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50 °C for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.

Protocol 2: Acyl Chloride-Mediated Amide Coupling

This protocol is for more challenging couplings where standard reagents fail.

Materials:

  • Carboxylic acid of interest

  • This compound

  • Oxalyl chloride or thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)

  • Triethylamine (TEA) or DIPEA

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Part A: Formation of the Acyl Chloride

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C and slowly add oxalyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The crude acid chloride is typically used immediately in the next step.

Part B: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of this compound (1.1 eq) and TEA or DIPEA (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the cold acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

Troubleshooting_Workflow Start Low Amide Yield with This compound CheckReagent Is the coupling reagent strong enough? Start->CheckReagent CheckConditions Are the reaction conditions optimized? CheckReagent->CheckConditions Yes UseStrongerReagent Switch to HATU, COMU, or PyBOP CheckReagent->UseStrongerReagent No IncreaseTemp Increase Temperature (e.g., 50-80 °C or Microwave) CheckConditions->IncreaseTemp No AcylChloride Consider Acyl Chloride Protocol CheckConditions->AcylChloride Still Low Yield UseStrongerReagent->CheckConditions ChangeSolvent Switch to Polar Aprotic Solvent (DMF, NMP) IncreaseTemp->ChangeSolvent Success Improved Yield ChangeSolvent->Success AcylChloride->Success

Caption: Troubleshooting workflow for low-yield amide coupling.

Experimental_Workflow Start Start Preactivate 1. Pre-activate Carboxylic Acid (Acid, HATU, DIPEA in DMF) Start->Preactivate AddAmine 2. Add Amine (this compound) Preactivate->AddAmine React 3. React (RT or 50 °C, 2-12h) AddAmine->React Workup 4. Aqueous Workup (DCM, NaHCO3, Brine) React->Workup Purify 5. Purify (Silica Gel Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General workflow for HATU-mediated amide coupling.

References

Technical Support Center: Reductive Amination with (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (3-Phenyloxetan-3-yl)methanamine in reductive amination reactions. This guide provides answers to frequently asked questions, troubleshooting strategies for common side reactions, and detailed experimental protocols to help you optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the reductive amination of this compound?

The most prevalent side reactions include:

  • Over-alkylation: The desired secondary amine product can react further with the carbonyl compound to form a tertiary amine. This is a common issue when using primary amines in reductive amination.[1][2]

  • Carbonyl Reduction: The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol, competing with the desired imine reduction. This is more common with strong reducing agents like sodium borohydride (NaBH₄).[1][3]

  • Incomplete Reaction: Due to the steric hindrance of the 3,3-disubstituted oxetane moiety, the reaction may be sluggish or fail to go to completion, leaving unreacted starting materials.[1]

  • Oxetane Ring Opening: While the oxetane ring is generally stable, harsh acidic conditions can promote ring-opening.[4] It is crucial to maintain a mildly acidic pH (typically 4-7) for imine formation.[1]

Q2: My reaction yield is low. What are the potential causes and solutions?

Low yield is a common problem that can stem from several factors. Please refer to the Troubleshooting Guide below for a systematic approach to diagnosing and solving this issue. Key areas to investigate include the efficiency of imine formation, the activity of the reducing agent, and the reaction conditions.

Q3: How can I minimize the formation of the over-alkylated tertiary amine byproduct?

Several strategies can be employed to suppress over-alkylation:

  • Use an Indirect (Two-Step) Procedure: First, form the imine intermediate by reacting this compound with the carbonyl compound, often with a dehydrating agent like molecular sieves. Once imine formation is complete, add the reducing agent in a separate step.[1]

  • Control Stoichiometry: Use a 1:1 molar ratio of the amine to the carbonyl compound. Using an excess of the amine can sometimes help, but precise control is key.

  • Choose a Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is less reactive and more selective for reducing the protonated imine over the starting carbonyl, which can help provide a cleaner reaction profile.[1][3]

Q4: Is the oxetane ring in this compound stable under typical reductive amination conditions?

The 3,3-disubstituted oxetane core is generally stable towards the reaction conditions of a typical toolbox of organic and medicinal chemists, including reductive amination.[4][5] However, the oxetane ring can be susceptible to ring-opening under strongly acidic conditions.[4] Therefore, it is critical to control the pH during the reaction, keeping it mildly acidic (pH 4-7) to facilitate imine formation without causing degradation of the oxetane moiety.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the reductive amination of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient imine/iminium ion formation.Ensure the reaction pH is mildly acidic (pH 4-7).[1] For slow reactions, consider adding a dehydrating agent (e.g., molecular sieves, MgSO₄) or using a Lewis acid catalyst like Ti(OiPr)₄.[1]
Decomposition of the reducing agent.Sodium triacetoxyborohydride is moisture-sensitive; handle it under anhydrous conditions.[1] Check the quality and age of your sodium borohydride, as it can degrade.[1][6]
Reduction of the carbonyl starting material.If using a strong reducing agent like NaBH₄, ensure the imine has sufficient time to form before adding the hydride.[1][7] Alternatively, switch to a milder, more selective agent like NaBH(OAc)₃.[1][3]
Sterically hindered substrates.The bulky nature of the amine may require longer reaction times, elevated temperatures, or a more reactive reducing system to achieve full conversion.[1]
Mixture of Products (Secondary & Tertiary Amines) Over-alkylation of the desired secondary amine.Use an indirect, two-step procedure where the imine is formed first, followed by reduction.[1] Carefully control the stoichiometry of the reactants.
Unreacted Starting Material Incomplete reaction.Increase reaction time or gently heat the reaction mixture. Monitor progress by TLC or LC-MS. For particularly difficult substrates, a more forcing reducing agent or catalyst may be necessary.[1]
Difficulty in Product Isolation Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions.[1]
Co-elution of product and starting amine.If polarities are similar, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove impurities, then basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent.[1]

Data Summary

The choice of reducing agent is critical for a successful reductive amination. Milder reagents often provide higher chemoselectivity, minimizing the reduction of the starting carbonyl compound.

Reducing Agent Typical Substrates Advantages Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aldehydes, KetonesHigh selectivity for imines/iminium ions.[3][8] Allows for one-pot reactions.[3] Safer than NaBH₃CN.[3]Moisture-sensitive.[1] Low solubility in some solvents and incompatibility with protic solvents like methanol.[7][9]
Sodium Cyanoborohydride (NaBH₃CN) Aldehydes, KetonesStable in hydroxylic solvents.[10] Selective for imines at pH 6-8.[10][11]Highly toxic; can release HCN gas under acidic conditions.[3][11] Reactions can be sluggish.[10]
Sodium Borohydride (NaBH₄) Pre-formed IminesInexpensive and readily available.Reduces aldehydes and ketones, often requiring a two-step (indirect) procedure.[1][7] Can lead to alcohol byproducts if imine formation is not complete.[1]
H₂ / Metal Catalyst Aldehydes, Ketones"Green" reducing agent; high atom economy.Requires specialized hydrogenation equipment. Catalyst may be pyrophoric. Can sometimes be irreproducible.[9]

Visualized Reaction and Troubleshooting Workflows

cluster_main Desired Reductive Amination Pathway cluster_side Potential Side Reactions reactant reactant product product side_product side_product intermediate intermediate Amine This compound Imine Imine Intermediate Amine->Imine + Carbonyl - H₂O (pH 4-7) Carbonyl Aldehyde / Ketone (R-C=O) Carbonyl->Imine Alcohol Reduction Byproduct (Alcohol) Carbonyl->Alcohol + [H] (e.g., NaBH₄) Secondary_Amine Desired Secondary Amine Imine->Secondary_Amine + [H] (e.g., NaBH(OAc)₃) Tertiary_Amine Over-alkylation Product (Tertiary Amine) Secondary_Amine->Tertiary_Amine + Carbonyl, [H]

Caption: Desired reaction pathway versus common side reactions.

G problem problem cause cause solution solution start Problem: Low Product Yield check_imine Is imine formation efficient? (Check by TLC/LCMS) start->check_imine sol_imine_no No check_imine->sol_imine_no sol_imine_yes Yes check_imine->sol_imine_yes check_reductant Is the reducing agent active? sol_reductant_no No check_reductant->sol_reductant_no sol_reductant_yes Yes check_reductant->sol_reductant_yes check_conditions Are reaction conditions optimal for this substrate? sol_conditions_no No check_conditions->sol_conditions_no fix_imine Adjust pH to 4-7 Add dehydrating agent Add Lewis acid (Ti(OiPr)₄) sol_imine_no->fix_imine sol_imine_yes->check_reductant fix_reductant Use fresh, anhydrous reducing agent (e.g., NaBH(OAc)₃) sol_reductant_no->fix_reductant sol_reductant_yes->check_conditions fix_conditions Increase reaction time Increase temperature Switch to indirect method sol_conditions_no->fix_conditions

Caption: Troubleshooting flowchart for low reaction yield.

Experimental Protocols

Protocol 1: Direct (One-Pot) Reductive Amination using Sodium Triacetoxyborohydride

This method is convenient for many substrates and minimizes reduction of the starting carbonyl.

  • To a solution of the aldehyde or ketone (1.0 mmol) and this compound (1.0-1.2 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE), 10 mL), add acetic acid (1.0 mmol).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 mmol) portion-wise to the reaction mixture. Caution: The reaction may foam.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with sterically hindered substrates may require longer reaction times (4-24 hours).[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM, 2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or via acid-base extraction.[1]

Protocol 2: Indirect (Two-Step) Reductive Amination using Sodium Borohydride

This protocol is useful for preventing the reduction of the starting carbonyl and can help minimize over-alkylation.[1]

  • Step A: Imine Formation

    • Dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.0 mmol) in methanol or ethanol (10 mL).

    • Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

    • Stir the mixture at room temperature for 1-4 hours, or until imine formation is complete as monitored by TLC or NMR.[1]

    • Filter off the dehydrating agent. The resulting solution containing the crude imine can be used directly in the next step.

  • Step B: Reduction of the Imine

    • Cool the methanolic solution of the crude imine from Step A in an ice bath (0 °C).

    • Slowly add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the crude product as required.[1]

References

Storage and handling recommendations for (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of (3-Phenyloxetan-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] Avoid exposure to direct sunlight and heat sources.[1][3] Some suppliers recommend storage under an inert gas.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment, including protective gloves, protective clothing, and eye/face protection.[1][4][5] In areas with inadequate ventilation or when dusts may be generated, respiratory protection is required.[2][5]

Q3: What should I do in case of accidental contact with the skin or eyes?

A3: In case of skin contact, immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[6] For eye contact, rinse cautiously with water for several minutes.[1][5][6] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][5] Seek medical attention in both instances.[6]

Q4: Is this compound stable under acidic or basic conditions?

A4: While oxetanes, especially 3,3-disubstituted ones, exhibit a degree of stability, they can be susceptible to ring-opening under strongly acidic conditions.[4][6] The primary amine group can also react with both acids and bases. It is advisable to avoid strong acidic conditions to prevent degradation of the oxetane ring. Basic conditions are generally more tolerated.

Q5: What are the known incompatibilities for this compound?

A5: this compound may be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] Contact with these substances should be avoided to prevent vigorous reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Reactivity in an Acylation Reaction The primary amine may be protonated if the reaction conditions are acidic, reducing its nucleophilicity.Ensure the reaction is run under neutral or slightly basic conditions. The use of a non-nucleophilic base can help to scavenge any acid generated during the reaction.
Formation of Multiple Products in an Alkylation Reaction The primary amine is susceptible to over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts.[7]Use a large excess of the amine relative to the alkylating agent to favor mono-alkylation. Alternatively, consider using a protecting group strategy for the amine.
Unexpected Side Product Corresponding to a Ring-Opened Oxetane The reaction is being carried out under strongly acidic conditions or at elevated temperatures, leading to the degradation of the oxetane ring.[4][6]Buffer the reaction to maintain a neutral or slightly basic pH. If heating is necessary, use the lowest effective temperature and monitor the reaction closely for the formation of byproducts.
Difficulty in Isolating the Product During Aqueous Workup The product may have some water solubility due to the polar oxetane and amine functional groups, leading to losses in the aqueous layer.During extraction, saturate the aqueous layer with brine (a saturated solution of sodium chloride) to decrease the solubility of the organic product and improve partitioning into the organic layer.
Compound appears to have degraded upon storage. Improper storage conditions, such as exposure to air, moisture, light, or heat.Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.

Quantitative Data Summary

Property Value Source
Molecular Weight163.22 g/mol [8]
Boiling Point272.57 °C at 760 mmHg[8]
Density1.093 g/cm³[8]
Melting Point58 - 61 °C[2]

Experimental Workflow & Troubleshooting Logic

Below is a diagram illustrating a general workflow for a reaction involving this compound and a troubleshooting decision process.

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic start Start: Reaction Setup reagents Add this compound and other reagents to solvent start->reagents conditions Set Reaction Conditions (Temperature, Stirring) reagents->conditions monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup check_conversion Incomplete Conversion? monitoring->check_conversion purification Purification (Chromatography, Crystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Desired Product analysis->end tnode tnode check_side_products Side Products Observed? check_conversion->check_side_products No tnode_temp Increase reaction time or temperature cautiously. Check reagent purity. check_conversion->tnode_temp Yes check_side_products->workup No check_ring_opening Ring-Opened Byproduct? check_side_products->check_ring_opening Yes check_overalkylation Over-alkylation? check_ring_opening->check_overalkylation No tnode_acid Reaction conditions too acidic. Add a non-nucleophilic base. Lower reaction temperature. check_ring_opening->tnode_acid Yes tnode_alkylation Use excess amine or a protecting group strategy. check_overalkylation->tnode_alkylation Yes tnode_other Investigate other potential side reactions based on reagents used. check_overalkylation->tnode_other No

Caption: Troubleshooting workflow for reactions involving this compound.

References

Troubleshooting low conversion rates in reactions with (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (3-Phenyloxetan-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, and to provide practical solutions for successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Conversion in Acylation/Amide Coupling Reactions

Question: I am experiencing low yields when acylating this compound to form an amide. What are the common causes and how can I improve the conversion rate?

Answer: Low conversion in acylation reactions with this substrate is often due to a combination of steric hindrance from the bulky 3-phenyloxetane group and the reduced nucleophilicity of the primary amine. The electron-withdrawing effect of the oxetane ring lowers the basicity and nucleophilicity of the adjacent amine.[1][2] Here’s a step-by-step troubleshooting guide:

  • Reagent Choice is Critical: Standard coupling reagents may be inefficient. For sterically hindered amines, more potent coupling agents are recommended.[1][3]

    • Recommended Coupling Reagents: HATU, HCTU, and T3P® often give superior results compared to EDC/NHS or DCC for hindered couplings.[4]

    • Acid Chloride/Fluoride Strategy: Converting the carboxylic acid to its corresponding acid chloride or fluoride can significantly increase reactivity. Acyl fluorides are often highly effective and can be generated in situ.[5]

  • Base Selection and Stoichiometry: The choice and amount of base are crucial.

    • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended to avoid competing reactions.[6]

    • Use at least 2-3 equivalents of the base to neutralize the in-situ-formed acid and any amine salts.[4]

  • Reaction Conditions:

    • Solvent: Anhydrous polar aprotic solvents like DMF or NMP are generally preferred.[7]

    • Temperature: While reactions are often started at 0°C, a gradual increase to room temperature or even gentle heating (40-50°C) may be necessary to drive the reaction to completion, especially with challenging substrates.[6]

    • Concentration: Ensure the reaction is not too dilute, as this can slow down the kinetics of a bimolecular reaction.

  • Amine Purity: Ensure the this compound is pure and free of any residual acid from its synthesis, which would neutralize the active amine.[7]

Issue 2: Poor Yields in Reductive Amination

Question: I am attempting a reductive amination with this compound and an aldehyde/ketone, but the conversion is low. What should I check?

Answer: Reductive amination is a robust method for N-alkylation, avoiding the over-alkylation issues common with direct alkylation of primary amines.[8][9] However, low yields can still occur. Here are key parameters to optimize:

  • Formation of the Imine Intermediate: The first step is the formation of an imine (or enamine). This is a reversible reaction and the equilibrium can be shifted.

    • pH Control: The reaction is typically fastest under weakly acidic conditions (pH 4-6) to facilitate carbonyl protonation without fully protonating the amine.[10][11]

    • Water Removal: The formation of the imine generates water. Using a dehydrating agent like molecular sieves can drive the equilibrium towards the imine.

  • Choice of Reducing Agent: The reducing agent should selectively reduce the imine in the presence of the starting carbonyl compound.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice as it is more reactive towards the protonated imine (iminium ion) than the carbonyl group, especially at a controlled pH.[10][11]

    • Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is another excellent and often preferred reagent. It is less toxic than NaBH₃CN and can be used in a one-pot procedure without strict pH control. It is particularly effective for hindered ketones.[12]

    • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Pd/C can also be very effective and is a greener alternative.[9]

  • Reaction Sequence:

    • One-Pot vs. Two-Step: While one-pot procedures are common, for challenging substrates, a two-step approach can be beneficial. First, form the imine by stirring the amine and carbonyl compound (with a dehydrating agent), monitor for completion (e.g., by TLC or NMR), and then add the reducing agent.

Issue 3: Side Reactions and Stability of the Oxetane Ring

Question: Could my reaction conditions be causing the oxetane ring to open or other side reactions to occur?

Answer: The 3,3-disubstituted oxetane ring in your substrate is relatively stable, especially compared to 2-substituted oxetanes.[13] However, it is not inert under all conditions.

  • Acid Stability: While generally stable above pH 1, prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄) or heating under acidic conditions can lead to ring-opening to form a diol.[13] During acidic workups, use dilute acids and minimize exposure time.

  • Lewis Acid Stability: Strong Lewis acids can coordinate to the oxetane oxygen and promote ring-opening. When using Lewis acids, opt for milder conditions and lower temperatures.

  • Stability to Reductants/Oxidants: The oxetane ring is generally stable to common reducing agents like NaBH₄, LiAlH₄, and catalytic hydrogenation. It is also typically stable to many common oxidizing agents.[13]

  • Organometallics: Strong nucleophiles like organolithium reagents can react with the oxetane ring, especially in the presence of Lewis acids or at elevated temperatures.[14][15] Grignard reagents are generally less reactive towards the oxetane ring.

Issue 4: Purification Challenges

Question: I am having difficulty purifying my product. It streaks on silica gel and is difficult to extract.

Answer: The product, likely an amide or a secondary/tertiary amine, retains a basic nitrogen and can be highly polar, leading to purification challenges.[8][16]

  • Chromatography:

    • Tailing on Silica Gel: The basic amine can interact strongly with the acidic silica gel, causing tailing. To mitigate this, add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine or ammonium hydroxide.[16]

    • Alternative Stationary Phases: Consider using neutral or basic alumina for column chromatography.[16] For very polar compounds, reverse-phase chromatography (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) with an amine-based column can be effective.[8][17]

  • Extraction:

    • Salt Formation: During acidic or basic washes, your product may form a salt and move into the aqueous layer. Be mindful of the pH of your aqueous layers.

    • Acid-Base Extraction: You can use the basicity of your product to your advantage for purification. Extract your product into a dilute acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified product into an organic solvent.[18][19]

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation with Hindered Amines

Coupling ReagentAdditiveBaseTypical Reaction TimeTypical Yield (%)Key Advantages/Disadvantages
EDCHOBtDIPEA12-24 h40-70%Cost-effective; Urea byproduct can be hard to remove; Often low yield with hindered substrates.[4]
HATUNoneDIPEA2-6 h>90%Highly efficient and fast for hindered couplings; More expensive.[3][4]
HCTUNoneDIPEA2-6 h>90%Similar to HATU, high efficiency.
T3P®NonePyridine4-12 h85-95%Versatile and safe; Byproducts are water-soluble.[4]
Acyl FluorideNoneDIPEA1-4 h>95%Highly reactive; May require an extra step to generate the acyl fluoride.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpH ConditionKey Advantages/Disadvantages
NaBH₃CNMeOH, DCEWeakly Acidic (pH 4-6)Selective for imines over carbonyls; Generates toxic cyanide waste.[10][11]
NaBH(OAc)₃ (STAB)DCE, THFNone (or weak acid)Mild, effective for hindered substrates, no toxic waste; Can be slower.[12]
H₂ / Pd-CMeOH, EtOHNeutral/Acidic"Green" method, high yielding; Requires hydrogenation equipment.[9]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (to make a ~0.2 M solution) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.05 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40°C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel with a hexane/ethyl acetate gradient containing 1% triethylamine).[3][6]

Protocol 2: One-Pot Reductive Amination using STAB
  • To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as Dichloromethane (DCM) or Dichloroethane (DCE), add 3Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor for completion by TLC or LC-MS (typically 4-24 hours).

  • Once the reaction is complete, quench carefully by adding saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product as required, typically by column chromatography or acid-base extraction.

Mandatory Visualizations

Troubleshooting Workflow for Low Conversion Rates

low_conversion_workflow start Low Conversion Rate Observed check_purity Verify Purity of Starting Materials (Amine, Acid/Aldehyde, Reagents) start->check_purity acylation Acylation / Amide Coupling? check_purity->acylation If pure... reductive_amination Reductive Amination? acylation->reductive_amination No coupling_reagent Optimize Coupling Reagent (e.g., HATU, T3P®) acylation->coupling_reagent Yes imine_formation Promote Imine Formation (pH control, H₂O removal) reductive_amination->imine_formation Yes analysis Analyze by LC-MS/NMR Check for Side Products (e.g., Ring Opening) reductive_amination->analysis No base_solvent Optimize Base & Solvent (DIPEA, DMF/NMP) coupling_reagent->base_solvent temp_conc Increase Temperature & Concentration base_solvent->temp_conc temp_conc->analysis reducing_agent Optimize Reducing Agent (STAB, NaBH₃CN) imine_formation->reducing_agent two_step Consider Two-Step Protocol reducing_agent->two_step two_step->analysis purification Address Purification Issues (Basic modifier, Alt. phase) analysis->purification

Caption: A logical workflow for troubleshooting low conversion rates in reactions.

Signaling Pathway of Amide Bond Formation

amide_formation cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack & Coupling RCOOH Carboxylic Acid ActiveEster Activated Intermediate (O-Acylisourea) RCOOH->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster TetrahedralInt Tetrahedral Intermediate ActiveEster->TetrahedralInt Nucleophilic Attack Amine This compound Amine->TetrahedralInt Product Amide Product TetrahedralInt->Product

Caption: Generalized pathway for amide bond formation using a coupling reagent.

References

Validation & Comparative

(3-Phenyloxetan-3-yl)methanamine: A Viable Bioisosteric Replacement for the Phenyl Group in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of (3-phenyloxetan-3-yl)methanamine and its phenyl analogue, benzylamine, reveals the potential of the oxetane moiety to enhance key physicochemical properties crucial for drug development. This guide provides a comprehensive analysis of their comparative data, detailed experimental protocols for property determination, and a conceptual framework for bioisosteric replacement in medicinal chemistry.

The strategic replacement of a phenyl group with a bioisostere is a common tactic in medicinal chemistry to overcome challenges related to metabolism, solubility, and overall drug-like properties. The this compound scaffold has emerged as a promising candidate for this role. Its three-dimensional structure, polarity, and potential for improved metabolic stability make it an attractive alternative to the planar and often metabolically labile phenyl ring.

Comparative Physicochemical and ADME Properties

PropertyThis compoundBenzylamineImpact of Bioisosteric Replacement
Molecular Weight ( g/mol ) 163.21107.15[1]Increase in molecular weight
Calculated LogP 1.31.09[2]Slight increase in lipophilicity
Calculated pKa 8.5 (predicted)9.34[3][4]Reduction in basicity
Aqueous Solubility Predicted to be moderateMiscible[3][5]Likely a decrease in solubility
Metabolic Stability Predicted to have improved stabilitySusceptible to metabolism by MAO-B[3]Potential to block metabolism

Note: Calculated values are based on computational models and may not reflect experimental results.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of key compound properties. Below are standard protocols for determining lipophilicity, aqueous solubility, and in vitro metabolic stability.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is a classical and reliable technique for the experimental determination of LogP.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Also, prepare pre-saturated octanol and water by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: Add a known volume of the stock solution to a flask containing a known volume of pre-saturated octanol and pre-saturated water.

  • Equilibration: Cap the flask and shake it vigorously for a predetermined period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the flask to ensure complete separation of the octanol and water layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

A common method for determining aqueous solubility is the equilibrium solubility method.

Protocol:

  • Sample Preparation: Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method like HPLC or LC-MS.

  • Result: The determined concentration represents the aqueous solubility of the compound at that temperature and pH.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer.

  • Incubation: Pre-warm the reaction mixture and the test compound solution to 37°C. Initiate the metabolic reaction by adding the test compound to the reaction mixture.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Synthesis of this compound

A general approach to the synthesis of 3-aryl-3-(aminomethyl)oxetanes can be adapted for the specific synthesis of this compound. The following is a representative synthetic scheme.

cluster_0 Synthesis of this compound start 3-Oxetanone step1 Reaction with Phenylmagnesium bromide start->step1 intermediate1 3-Phenyl-3-oxetanole step1->intermediate1 step2 Cyanation (e.g., with TMSCN) intermediate1->step2 intermediate2 3-Cyano-3-phenyloxetane step2->intermediate2 step3 Reduction of Nitrile (e.g., with LiAlH4 or H2/Catalyst) intermediate2->step3 end This compound step3->end

Caption: Synthetic route to this compound.

Conceptual Framework for Bioisosteric Replacement

The decision to employ a bioisosteric replacement strategy is a critical step in the drug discovery process. The following diagram illustrates a general workflow for evaluating a potential bioisostere.

cluster_workflow Bioisosteric Replacement Workflow cluster_testing Comparative Analysis lead Lead Compound (with Phenyl Group) design Design of Bioisostere (this compound) lead->design synthesis Synthesis of Analogue design->synthesis physchem Physicochemical Properties (LogP, Solubility, pKa) synthesis->physchem adme In Vitro ADME (Metabolic Stability, Permeability) synthesis->adme bioactivity In Vitro Biological Activity (Potency, Selectivity) synthesis->bioactivity decision Decision: Proceed with Analogue? physchem->decision adme->decision bioactivity->decision

Caption: General workflow for bioisosteric replacement evaluation.

References

A Comparative Guide: (3-Phenyloxetan-3-yl)methanamine vs. Azetidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacokinetic properties is relentless. Small, saturated heterocycles have emerged as valuable building blocks to escape the "flatland" of aromatic compounds, offering improved three-dimensionality, solubility, and metabolic stability. Among these, oxetanes and azetidines have garnered significant attention. This guide provides a detailed comparison of (3-phenyloxetan-3-yl)methanamine, a representative 3-substituted oxetane, with analogous azetidine building blocks, offering insights into their potential advantages and liabilities in drug design.

General Structural Comparison

This compound incorporates a polar oxetane ring, which is often utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1] This substitution can lead to enhanced metabolic stability and improved aqueous solubility. Azetidine building blocks, containing a saturated four-membered nitrogen heterocycle, are also employed to enhance metabolic stability, improve solubility, and increase the fraction of sp³-hybridized carbons in a molecule, a desirable trait in modern drug discovery.[2]

cluster_oxetane This compound cluster_azetidine1 3-Amino-3-phenylazetidine cluster_azetidine2 1-Methyl-3-aminoazetidine Oxetane_structure Oxetane_structure Azetidine1_structure Azetidine1_structure Azetidine2_structure Azetidine2_structure cluster_start Initial Assessment cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_decision Decision Making Start Identify Novel Building Blocks (Oxetane vs. Azetidine) pKa pKa Determination Start->pKa logP logP/logD Measurement Start->logP Solubility Aqueous Solubility Assay Start->Solubility DataAnalysis Comparative Data Analysis pKa->DataAnalysis logP->DataAnalysis Solubility->DataAnalysis MetStab Metabolic Stability (Liver Microsomes) GoNoGo Go/No-Go Decision for Lead Optimization MetStab->GoNoGo Permeability Permeability Assay (e.g., PAMPA, Caco-2) Permeability->GoNoGo DataAnalysis->MetStab DataAnalysis->Permeability

References

A Comparative Guide to (3-Phenyloxetan-3-yl)methanamine and its Cyclobutane Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, oxetanes and cyclobutanes have emerged as prominent scaffolds. This guide provides a detailed comparison of (3-phenyloxetan-3-yl)methanamine and its corresponding cyclobutane analog, leveraging experimental data from closely related compounds to highlight the nuanced yet critical differences these bioisosteres can impart on a molecule's drug-like properties.

Executive Summary

The substitution of a cyclobutane ring with an oxetane, specifically in the context of a (3-phenyl-3-yl)methanamine scaffold, can offer significant advantages in drug design. The introduction of the oxygen atom in the oxetane ring, while maintaining a similar three-dimensional structure, leads to notable improvements in metabolic stability, aqueous solubility, and off-target profiles. These enhancements are attributed to the increased polarity and altered electronic properties of the oxetane moiety. While both scaffolds serve to introduce sp³ character and conformational rigidity, the oxetane ring often presents a more favorable overall profile for drug candidates.

Physicochemical and Pharmacological Properties: A Comparative Analysis

The decision to employ an oxetane versus a cyclobutane ring can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its biological activity. The following table summarizes the key comparative data, drawing from studies on analogous structures where these rings are interchanged.

PropertyThis compound AnalogCyclobutane AnalogRationale for Difference
Metabolic Stability (Intrinsic Clearance, CLint) Lower CLint (More Stable)Higher CLint (Less Stable)The oxetane ring is generally less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the cyclobutane ring. The oxygen atom can also shield adjacent metabolic hotspots.[1]
Aqueous Solubility HigherLowerThe oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, increasing the polarity and hydrophilicity of the molecule, which generally leads to improved aqueous solubility.[1]
Cell Permeability Potentially HigherPotentially LowerThe increased polarity of the oxetane may in some cases reduce passive diffusion. However, studies have shown that the incorporation of an oxetane group can enhance cell membrane permeability, possibly through interactions with membrane transporters or by optimizing the overall physicochemical profile.[1]
Lipophilicity (LogP/LogD) LowerHigherThe polar oxygen atom in the oxetane ring reduces the overall lipophilicity of the molecule compared to the purely hydrocarbon cyclobutane ring.
Off-Target Activity (e.g., hERG, CYP inhibition) Generally LowerPotentially HigherThe improved physicochemical properties of oxetane-containing compounds, such as reduced lipophilicity, can lead to a more favorable off-target profile, including reduced inhibition of hERG channels and cytochrome P450 enzymes.[1]
Structural Conformation Nearly PlanarPuckeredThe presence of the oxygen atom in the oxetane ring reduces gauche interactions, resulting in a relatively more planar structure compared to the puckered conformation of cyclobutane.[1][2] This can influence binding to target proteins.
Biological Potency VariableVariableThe effect on potency is target-dependent. In some cases, the oxetane analog shows enhanced potency, while in others it may be comparable or slightly reduced. This is highly dependent on the specific interactions within the binding pocket of the target protein.[1][3]

Experimental Protocols

To ensure the reproducibility of the comparative data, the following are detailed methodologies for key experiments.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the intrinsic clearance (CLint) of a compound in the presence of liver microsomes.

Materials:

  • Test compounds (oxetane and cyclobutane analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin) for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k).

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (k / [microsomal protein concentration]) x 1000

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line as a model of the intestinal epithelium.[4][5][6]

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (Lucifer yellow).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (at a known concentration) to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time intervals, collect samples from the receiver compartment (B for A-to-B transport, and A for B-to-A transport).

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound may be a substrate for efflux transporters.

Equilibrium Dialysis for Plasma Protein Binding

Objective: To determine the fraction of a compound that is bound to plasma proteins.

Materials:

  • Test compounds

  • Human plasma

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis apparatus with semi-permeable membranes

  • LC-MS/MS system

Procedure:

  • Spike the test compound into human plasma at a known concentration.

  • Load the plasma sample into one chamber of the dialysis unit and an equal volume of PBS into the other chamber, separated by the semi-permeable membrane.

  • Incubate the dialysis unit at 37°C with gentle agitation until equilibrium is reached (typically 4-24 hours).

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Determine the concentration of the compound in both samples using LC-MS/MS.

  • Calculate the fraction unbound (fu) as: fu = [Concentration in buffer chamber] / [Concentration in plasma chamber]

  • The percentage of protein binding is calculated as (1 - fu) * 100.

Signaling Pathway and Experimental Workflow Visualization

The choice between an oxetane and a cyclobutane scaffold is often critical in the development of inhibitors for specific biological targets. One such target where this comparison has been relevant is Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway, which is a significant target in cancer immunotherapy.

IDO1_Pathway cluster_workflow Experimental Workflow: Inhibitor Evaluation cluster_pathway IDO1 Signaling Pathway in Cancer start Design & Synthesize Oxetane and Cyclobutane Analogs physchem Physicochemical Profiling (Solubility, LogP) start->physchem invitro_adme In Vitro ADME (Metabolic Stability, Permeability, PPB) physchem->invitro_adme biochem_assay Biochemical Assay (IDO1 Enzyme Inhibition) invitro_adme->biochem_assay cell_assay Cell-Based Assay (Kynurenine Production) biochem_assay->cell_assay selectivity Selectivity Profiling (Off-Target Assays) cell_assay->selectivity lead_candidate Lead Candidate Selection selectivity->lead_candidate Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolizes Kynurenine Kynurenine IDO1->Kynurenine produces Inhibitor This compound or Cyclobutane Analog Inhibitor->IDO1 inhibits Treg Regulatory T-cell (Treg) Expansion Kynurenine->Treg Teff_suppression Effector T-cell (Teff) Suppression Kynurenine->Teff_suppression Immune_Evasion Tumor Immune Evasion Treg->Immune_Evasion Teff_suppression->Immune_Evasion

Caption: Workflow for comparing oxetane and cyclobutane analogs as IDO1 inhibitors.

Conclusion

The strategic replacement of a cyclobutane ring with an oxetane moiety, as exemplified by the comparison of this compound with its cyclobutane analog, represents a valuable tactic in drug discovery. The introduction of the oxetane often confers superior physicochemical and pharmacokinetic properties, including enhanced metabolic stability and aqueous solubility, which can translate to an improved overall drug candidate profile. While the ultimate impact on biological potency is target-specific, the evidence strongly suggests that the oxetane scaffold offers a compelling alternative to the cyclobutane ring for fine-tuning the properties of small molecule drug candidates. The detailed experimental protocols provided herein offer a robust framework for conducting such comparative studies in a reproducible and quantitative manner.

References

The 3-Phenyloxetane Moiety: A Key to Enhancing Metabolic Stability in Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal metabolic stability is a critical hurdle in the journey from a promising compound to a viable drug. Rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic byproducts. This guide provides a comparative analysis of the impact of incorporating a 3-phenyloxetane moiety on the metabolic stability of drug candidates, supported by experimental data and detailed protocols.

The introduction of sterically bulky or conformationally rigid groups is a common strategy to protect metabolically labile sites within a molecule. The 3-phenyloxetane group has emerged as a valuable tool in this regard, offering a unique combination of steric hindrance and favorable physicochemical properties. This moiety can effectively shield vulnerable positions from metabolic enzymes, primarily the cytochrome P450 (CYP) family, thereby prolonging the compound's half-life and improving its overall pharmacokinetic profile.

Comparative Metabolic Stability: A Case Study of GLP-1 Receptor Agonists

To illustrate the impact of the 3-phenyloxetane moiety, we present a case study comparing a novel glucagon-like peptide-1 receptor (GLP-1R) agonist, Compound 14 (DD202-114), which incorporates a 3-phenyloxetane group, with its predecessor, danuglipron.

CompoundKey Structural FeatureHalf-Life (t1/2) in HLM (min)Intrinsic Clearance (CLint) in HLMReference
Compound 14 (DD202-114) Contains a 3-phenyloxetane moiety130.39Not explicitly stated[1]
Danuglipron Lacks a 3-phenyloxetane moietyData not publicly availableModerate to high plasma clearance observed in preclinical species[2][3]

As shown in the table, Compound 14 (DD202-114) exhibits high metabolic stability in human liver microsomes (HLM), with a half-life of 130.39 minutes.[1] While direct comparative in vitro metabolic stability data for danuglipron is not publicly available, preclinical studies indicated moderate to high plasma clearance in rats and cynomolgus monkeys, suggesting a less favorable metabolic profile.[2][3] The development of danuglipron was ultimately discontinued due to safety concerns.[4] The enhanced stability of Compound 14 can be attributed to the steric shielding provided by the 3-phenyloxetane group, which likely hinders access of metabolic enzymes to nearby sites prone to oxidation.

Visualizing the Impact on Metabolic Pathways

The following diagram illustrates the proposed mechanism by which the 3-phenyloxetane moiety enhances metabolic stability.

Impact of 3-Phenyloxetane on Metabolism cluster_0 Without 3-Phenyloxetane (e.g., Danuglipron) cluster_1 With 3-Phenyloxetane (e.g., Compound 14) Drug_A Drug Candidate Metabolically_Vulnerable_Site_A Metabolically Vulnerable Site Drug_A->Metabolically_Vulnerable_Site_A Exposed CYP450_A CYP450 Enzymes Metabolically_Vulnerable_Site_A->CYP450_A Oxidation Metabolites_A Rapid Metabolism & Inactive/Toxic Metabolites CYP450_A->Metabolites_A Drug_B Drug Candidate Phenyloxetane 3-Phenyloxetane Moiety Drug_B->Phenyloxetane Metabolically_Vulnerable_Site_B Metabolically Vulnerable Site Phenyloxetane->Metabolically_Vulnerable_Site_B Steric Shielding CYP450_B CYP450 Enzymes Metabolically_Vulnerable_Site_B->CYP450_B Hindered Oxidation Slow_Metabolism Slow Metabolism & Improved Stability CYP450_B->Slow_Metabolism

Caption: Shielding effect of the 3-phenyloxetane moiety.

Experimental Protocols

Accurate assessment of metabolic stability is crucial for compound selection and optimization. The following is a detailed protocol for a typical in vitro human liver microsome (HLM) stability assay.

Human Liver Microsome Stability Assay Protocol

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) containing an internal standard (for quenching and sample analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Experimental Workflow:

HLM Stability Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Microsomes, NADPH) Start->Prepare_Reagents Add_Compound Add Test Compound (Final concentration ~1 µM) Prepare_Reagents->Add_Compound Pre-incubate Pre-incubate at 37°C (5-10 min) Add_Compound->Pre-incubate Initiate_Reaction Initiate Reaction (Add NADPH) Pre-incubate->Initiate_Reaction Incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Initiate_Reaction->Incubate Quench_Reaction Quench Reaction at each time point (Add cold ACN with Internal Standard) Incubate->Quench_Reaction Centrifuge Centrifuge to precipitate proteins (e.g., 4000 rpm, 20 min, 4°C) Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Data_Analysis Data Analysis (Calculate t1/2 and CLint) Analyze_Supernatant->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HLM metabolic stability assay.

3. Detailed Procedure:

  • Thaw pooled human liver microsomes on ice.

  • Prepare the incubation mixture by adding the appropriate volumes of phosphate buffer and microsomes to a 96-well plate.

  • Add the test compound to the incubation mixture to achieve the desired final concentration (typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg of microsomal protein/mL) .

Conclusion

The incorporation of a 3-phenyloxetane moiety represents a powerful strategy for medicinal chemists to enhance the metabolic stability of drug candidates. As demonstrated by the case of Compound 14 (DD202-114), this structural modification can significantly increase the half-life of a compound in human liver microsomes, a key indicator of in vivo metabolic fate. By sterically shielding metabolically labile sites, the 3-phenyloxetane group can help to overcome one of the most significant challenges in drug discovery, paving the way for the development of more robust and effective therapeutics. Researchers are encouraged to consider this valuable building block in their efforts to design the next generation of medicines.

References

The Oxetane Advantage: A Comparative Guide to the Aqueous Solubility of (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing aqueous solubility is a critical step in the journey from a promising compound to a viable drug candidate. This guide provides a comparative assessment of the aqueous solubility of (3-Phenyloxetan-3-yl)methanamine, highlighting the significant impact of its oxetane motif by contrasting it with a structurally analogous compound.

The inclusion of an oxetane ring, a four-membered cyclic ether, has emerged as a valuable strategy in medicinal chemistry to enhance the physicochemical properties of potential drug molecules. By replacing a gem-dimethyl group with an oxetane, it is possible to significantly improve aqueous solubility, a key determinant of a drug's bioavailability and overall developability.

Comparative Analysis of Aqueous Solubility

While specific experimental data for the aqueous solubility of this compound is not publicly available, the well-documented effect of the oxetane moiety allows for a robust predictive comparison. The replacement of a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.

For a direct comparison, we can assess this compound against its non-oxetane, gem-dimethyl analogue, 1-phenyl-2-methylpropan-2-amine (also known as phentermine).

CompoundStructureKey Structural FeatureAqueous Solubility
This compoundStructure of this compoundOxetane RingExpected to be significantly higher than its gem-dimethyl analogue
1-phenyl-2-methylpropan-2-amineStructure of 1-phenyl-2-methylpropan-2-aminegem-Dimethyl Group18.6 g/L at 25°C[1][2]

Table 1: Comparison of this compound and its gem-dimethyl analogue, 1-phenyl-2-methylpropan-2-amine.

The significant aqueous solubility of 1-phenyl-2-methylpropan-2-amine provides a baseline from which to infer the powerful solubilizing effect of the oxetane ring in this compound. The introduction of the polar ether oxygen and the three-dimensional structure of the oxetane ring are key contributors to this enhanced solubility. The hydrochloride salt of phentermine is also described as being soluble in water.[3][4]

Experimental Protocols for Aqueous Solubility Determination

To empirically determine and compare the aqueous solubility of these compounds, two standard methodologies are recommended: the thermodynamic shake-flask method and the kinetic turbidimetric assay.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true maximum concentration that can be achieved in a solution.

Protocol:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Standard Curve: A standard curve is generated using known concentrations of the compound to ensure accurate quantification.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid to buffer B Agitate at constant temperature (24-48h) A->B C Filter or Centrifuge B->C D Quantify concentration (HPLC or LC-MS) C->D E Determine Solubility D->E

Thermodynamic Solubility Workflow
Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO), providing an indication of its solubility under non-equilibrium conditions.

Protocol:

  • Compound Stock Solution: A concentrated stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in a multi-well plate.

  • Addition of Aqueous Buffer: A fixed volume of aqueous buffer (e.g., PBS, pH 7.4) is added to each well.

  • Incubation and Measurement: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature. The turbidity of each well, indicating precipitation, is measured using a nephelometer or a plate reader capable of detecting light scattering.

  • Solubility Determination: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_precipitation Precipitation cluster_analysis Analysis A Prepare DMSO stock solution B Serially dilute in plate A->B C Add aqueous buffer to each well B->C D Incubate and measure turbidity C->D E Determine precipitation concentration D->E

Kinetic Solubility Workflow

Conclusion

The strategic incorporation of an oxetane ring in place of a gem-dimethyl group is a powerful tool for enhancing the aqueous solubility of drug candidates. The comparison between this compound and its analogue, 1-phenyl-2-methylpropan-2-amine, strongly suggests a significant improvement in this critical physicochemical property. For definitive quantification, the application of standardized experimental protocols, such as the shake-flask and turbidimetric methods, is essential. These assessments provide crucial data to guide the selection and optimization of compounds in the drug discovery and development pipeline.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of (3-Phenyloxetan-3-yl)methanamine Derivatives as Putative Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of (3-phenyloxetan-3-yl)methanamine derivatives as monoamine reuptake inhibitors are not extensively available in the public domain. This guide provides a comparative analysis based on established principles of medicinal chemistry and SAR data from structurally related oxetane-containing compounds and other monoamine reuptake inhibitors. The aim is to offer a predictive framework for researchers, scientists, and drug development professionals interested in this novel chemical scaffold.

The this compound core represents an intriguing scaffold for the design of novel central nervous system (CNS) agents, particularly as monoamine reuptake inhibitors. These inhibitors modulate the synaptic concentrations of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—by blocking their respective transporters (SERT, NET, and DAT). Imbalances in these neurotransmitter systems are implicated in various neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2]

The incorporation of an oxetane ring is a modern strategy in medicinal chemistry to improve the physicochemical properties of drug candidates.[3] Oxetanes can enhance aqueous solubility, metabolic stability, and lipophilic efficiency while acting as a bioisostere for gem-dimethyl or carbonyl groups.

Proposed Structure-Activity Relationship Insights

Based on the analysis of structurally analogous compounds, we can hypothesize the following SAR trends for this compound derivatives:

1. The Role of the Phenyl Ring:

Substituents on the phenyl ring are expected to significantly influence both the potency and selectivity of the compounds for the monoamine transporters.

  • Position of Substitution: Substitution at the para (4-position) and meta (3-position) of the phenyl ring is generally well-tolerated and can enhance potency. For instance, in related series, electron-withdrawing groups like fluoro (F) or chloro (Cl) at the 4-position have been shown to increase affinity for SERT.

  • Nature of Substituents:

    • Halogens (F, Cl): Introduction of halogen atoms can lead to enhanced binding affinity due to favorable interactions within the transporter binding pockets. Dual substitution, such as 3,4-dichloro, often results in high-potency inhibitors.

    • Methyl/Methoxy Groups: Small alkyl or alkoxy groups can modulate lipophilicity and may influence selectivity. For example, a methoxy group might favor NET inhibition in some scaffolds.

2. The Influence of the Methanamine Moiety:

The nature of the substitution on the amine is critical for transporter affinity and selectivity.

  • Primary vs. Secondary Amines: Primary amines (unsubstituted) are often active, but N-alkylation can fine-tune the pharmacological profile.

  • N-Alkylation:

    • N-Methyl: Generally, N-methylation is well-tolerated and can maintain or slightly enhance potency.

    • Larger Alkyl Groups: Increasing the size of the N-alkyl substituent may decrease potency or shift selectivity. For example, larger groups could introduce steric hindrance in the binding site.

3. The Contribution of the Oxetane Ring:

The oxetane moiety is a key feature of this scaffold, offering several potential advantages:

  • Improved Physicochemical Properties: The polar nature of the oxetane can lead to improved aqueous solubility and reduced lipophilicity compared to a corresponding carbocyclic analog (e.g., cyclobutane). This can translate to a better overall pharmacokinetic profile.

  • Metabolic Stability: The oxetane ring is generally more metabolically stable than other functionalities it might replace, such as a gem-dimethyl group.

  • Conformational Rigidity: The constrained nature of the oxetane ring can lock the molecule into a specific conformation that may be more favorable for binding to the target transporters.

Comparative Data of Structurally Related Monoamine Reuptake Inhibitors

To illustrate the potential SAR, the following table summarizes data for well-characterized monoamine reuptake inhibitors with structural similarities to the this compound scaffold.

CompoundR1 (Phenyl Sub.)R2 (Amine Sub.)SERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Fluoxetine 4-CF3-CH31.1140940
Paroxetine 4-F-0.12.4120
(S)-Citalopram 4-CN-CH37.4IAIA
Compound A (Hypothetical) 4-Cl-HPotentModerateWeak
Compound B (Hypothetical) 3,4-diCl-CH3Very PotentPotentModerate
Compound C (Hypothetical) H-HModerateWeakWeak

Data for Fluoxetine, Paroxetine, and (S)-Citalopram are from published sources.[4] "IA" indicates inactive at a concentration of 10 µM. Hypothetical compounds are included to illustrate expected trends.

Experimental Protocols

The evaluation of this compound derivatives would involve standard in vitro assays to determine their affinity and functional potency at the monoamine transporters.

1. Radioligand Binding Assays: [5]

These assays measure the affinity of a test compound for the transporter by assessing its ability to displace a known radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of the test compounds for human SERT, NET, and DAT.

  • Materials:

    • HEK293 cells stably expressing human SERT, NET, or DAT.[6]

    • Radioligands: --INVALID-LINK---Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).[7]

    • Test compounds at various concentrations.

    • Filtration apparatus and scintillation counter.

  • Procedure:

    • Cell membranes expressing the transporter of interest are prepared.

    • Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • The mixture is rapidly filtered to separate bound from unbound radioligand.

    • The amount of radioactivity retained on the filter is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

2. Synaptosomal Uptake Assays: [6]

These functional assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

  • Objective: To determine the functional potency (IC50) of the test compounds in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.

  • Materials:

    • Rat brain synaptosomes (can be prepared from striatum for DAT, hippocampus for SERT, and cortex for NET).

    • Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, and [³H]DA.

    • Test compounds at various concentrations.

  • Procedure:

    • Synaptosomes are pre-incubated with the test compound or vehicle.

    • The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter.

    • The reaction is allowed to proceed for a short period at 37°C.

    • Uptake is terminated by rapid filtration and washing with ice-cold buffer.

    • The amount of radioactivity accumulated in the synaptosomes is measured.

    • The IC50 value is determined from the concentration-response curve.

Visualizing SAR and Experimental Workflows

Diagram 1: Proposed SAR for this compound Derivatives

Caption: Key structural modifications and their predicted effects.

Diagram 2: Workflow for Monoamine Transporter Binding Assay

binding_assay_workflow prep Prepare cell membranes expressing hSERT, hNET, or hDAT incubate Incubate membranes with radioligand and test compound prep->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter quantify Quantify radioactivity on filters filter->quantify analyze Calculate IC50 and Ki values quantify->analyze

Caption: A typical workflow for a radioligand binding assay.

Diagram 3: Workflow for Synaptosomal Uptake Assay

uptake_assay_workflow prep Isolate brain synaptosomes preincubate Pre-incubate synaptosomes with test compound prep->preincubate initiate Initiate uptake with radiolabeled neurotransmitter preincubate->initiate terminate Terminate reaction by filtration and washing initiate->terminate measure Measure radioactivity in synaptosomes terminate->measure analyze Determine IC50 values measure->analyze

Caption: General procedure for a synaptosomal uptake assay.

Conclusion

The this compound scaffold holds considerable promise for the development of novel monoamine reuptake inhibitors. While direct experimental SAR data is currently lacking, a systematic exploration of substitutions on the phenyl ring and the amine moiety, guided by the principles outlined in this guide, is a logical next step. The inherent advantages of the oxetane ring in improving drug-like properties make this an attractive area for further investigation in the quest for new CNS therapeutics. The experimental protocols provided offer a standard methodology for evaluating the synthesized compounds and building a comprehensive SAR profile.

References

Comparative Guide for the NMR Confirmation of (3-Phenyloxetan-3-yl)methanamine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectral data for (3-Phenyloxetan-3-yl)methanamine against common structural alternatives, benzylamine and phenethylamine. The inclusion of detailed experimental protocols and a clear workflow diagram is intended to facilitate the unambiguous confirmation of its incorporation in synthetic and drug discovery applications.

Workflow for Structural Confirmation

The following diagram outlines the systematic process for confirming the successful incorporation of this compound into a target molecule using NMR spectroscopy.

G Workflow for NMR Confirmation of this compound Incorporation cluster_synthesis Synthesis cluster_purification Purification & Preparation cluster_analysis NMR Data Acquisition & Analysis cluster_confirmation Structural Confirmation A Synthesize Target Molecule with this compound B Purify Crude Product (e.g., Chromatography) A->B Crude Product C Prepare NMR Sample B->C Purified Product D Acquire 1H & 13C NMR Spectra C->D Prepared Sample E Process and Analyze Spectra D->E Raw Data F Compare Experimental Data with Predicted & Reference Spectra E->F Processed Spectra G Confirm Incorporation of this compound F->G Structural Match

Caption: Workflow for NMR-based structural confirmation.

Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with the known spectral data for benzylamine and phenethylamine. These tables serve as a valuable reference for identifying the key distinguishing spectral features.

Table 1: ¹H NMR Data Comparison (Predicted/Typical Shifts in ppm)

Assignment This compound (Predicted) Benzylamine (Typical) Phenethylamine (Typical)
Ar-H 7.20 - 7.40 (m, 5H)7.20 - 7.35 (m, 5H)7.15 - 7.30 (m, 5H)
Oxetane-CH₂ 4.50 - 4.70 (m, 4H)--
-CH₂-N 2.90 (s, 2H)3.84 (s, 2H)2.95 (t, 2H)
-CH₂-Ar --2.75 (t, 2H)
-NH₂ 1.50 (br s, 2H)1.45 (s, 2H)1.20 (s, 2H)

Table 2: ¹³C NMR Data Comparison (Predicted/Typical Shifts in ppm)

Assignment This compound (Predicted) Benzylamine (Typical) Phenethylamine (Typical)
Ar-C (Quaternary) 140.0143.2139.5
Ar-CH 128.5, 127.0, 125.5128.4, 128.3, 126.8128.8, 128.4, 126.2
Oxetane-C 80.0--
Oxetane-C (Quaternary) 45.0--
-CH₂-N 50.046.445.5
-CH₂-Ar --39.4

Note: Predicted spectra were generated using standard NMR prediction software. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2][3][4] The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Filtration: To ensure a homogeneous magnetic field and prevent spectral artifacts, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[1]

  • Final Volume: The final sample height in the NMR tube should be approximately 4-5 cm.[1]

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary compared to the ¹H experiment.[1]

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct one-bond proton-carbon correlations.

3. Data Processing and Analysis:

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

  • Spectral Interpretation: Assign the observed signals to the corresponding nuclei in the molecular structure of this compound. The key distinguishing features are the characteristic signals of the oxetane ring protons and carbons, which are absent in the spectra of benzylamine and phenethylamine. The presence of these unique signals provides definitive evidence for the successful incorporation of the this compound moiety.

References

Evaluating the conformational impact of the oxetane ring in drug candidates

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to understanding the impact of the four-membered ether on the conformational and physicochemical properties of drug candidates.

In the intricate world of drug discovery, the smallest structural modifications can lead to profound changes in a molecule's behavior. The introduction of an oxetane ring, a four-membered cyclic ether, has emerged as a powerful strategy to favorably modulate the properties of drug candidates. This guide provides a comprehensive comparison of oxetane-containing compounds with their common non-oxetane bioisosteres, such as gem-dimethyl and carbonyl groups, supported by experimental data and detailed protocols.

The strategic incorporation of an oxetane can significantly alter a molecule's conformation, leading to improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2][3] These modifications are critical in overcoming common hurdles in drug development, such as poor bioavailability and off-target effects.

Conformational Impact: Puckering and Beyond

The oxetane ring is not a simple planar structure; it adopts a puckered conformation.[4][5] This inherent three-dimensionality can impose significant conformational constraints on the molecule it is incorporated into. When replacing a more flexible open-chain moiety, the oxetane ring can lock the molecule in a more defined, and often more bioactive, conformation.[6][7] For instance, the incorporation of an oxetane into an aliphatic chain has been shown to favor a synclinal (gauche) arrangement over an antiplanar (trans) one, which can be crucial for optimal interaction with a biological target.[8]

A Bioisosteric Powerhouse: Replacing gem-Dimethyl and Carbonyl Groups

The versatility of the oxetane ring lies in its ability to act as a bioisostere for two of the most common functional groups in medicinal chemistry: the gem-dimethyl group and the carbonyl group.

As a hydrophilic surrogate for the gem-dimethyl group , the oxetane offers a similar steric profile but introduces polarity.[9][10] This is a key advantage, as the gem-dimethyl group, often used to block metabolic oxidation, can undesirably increase lipophilicity. The oxetane provides a metabolically stable alternative that can simultaneously enhance aqueous solubility.[10]

As a metabolically stable alternative to the carbonyl group , the oxetane ring maintains a comparable dipole moment and hydrogen-bonding capacity.[9][11] However, it is generally more resistant to metabolic degradation, a common liability for compounds containing ketones or amides.[4][12]

Quantitative Comparison of Physicochemical Properties

The theoretical advantages of incorporating an oxetane ring are borne out by experimental data. The following tables summarize the comparative physicochemical properties of oxetane-containing compounds and their non-oxetane analogues.

Parent Compound Functional GroupOxetane AnalogueProperty MeasuredImprovement with OxetaneReference
gem-Dimethyl3,3-Disubstituted OxetaneAqueous Solubility4 to >4000-fold increase[8][10]
gem-Dimethyl3,3-Disubstituted OxetaneLipophilicity (cLogP)Reduction[12]
CarbonylSpirocyclic OxetaneMetabolic Stability (Intrinsic Clearance)Significantly Improved[12]
Methylene (in an aliphatic chain)OxetaneAqueous Solubility25 to 4000-fold increase[10]
Amine (α-position)Oxetane-substituted AmineBasicity (pKa)Decrease of ~2.7 units[3][9]
Amine (β-position)Oxetane-substituted AmineBasicity (pKa)Decrease of ~1.9 units[9]
Amine (γ-position)Oxetane-substituted AmineBasicity (pKa)Decrease of ~0.7 units[9]

Table 1: Impact of Oxetane Incorporation on Key Physicochemical Properties. This table highlights the significant and often dramatic improvements in aqueous solubility and the predictable modulation of basicity upon the introduction of an oxetane ring.

Compound PairNon-Oxetane AnalogueOxetane AnalogueEC50 (nM)Therapeutic Index (TI)Reference
RSV Inhibitorgem-Dimethyl LinkerOxetane Linker161250[9]
RSV InhibitorCyclopropyl LinkerOxetane Linker43250[9]
RSV InhibitorCyclobutyl LinkerOxetane Linker100210[9]

Table 2: Comparative Biological Activity of an RSV Inhibitor with Different Linkers. In this example, the oxetane linker, while not the most potent, provided a favorable balance of potency and therapeutic index, underscoring its role in fine-tuning the overall drug-like properties.

Experimental Protocols

To facilitate the evaluation of oxetane-containing compounds, detailed protocols for key in vitro assays are provided below.

Aqueous Solubility Assay (Kinetic)

This method is suitable for high-throughput screening in early drug discovery.[2][7][13][14]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 200 µM.

  • Incubation: Incubate the solution at room temperature or 37°C for up to 24 hours.

  • Precipitation Detection: Detect the formation of precipitate using nephelometry (light scattering) or by measuring UV absorbance at 620 nm.

  • Quantification (Optional): For more precise measurements, separate the undissolved solid by filtration or centrifugation. Quantify the concentration of the dissolved compound in the supernatant using high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

Metabolic Stability Assay (Liver Microsomal Stability)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[15][16][17][18][19][20]

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Calculate the half-life (t1/2) and intrinsic clearance (CLint) of the compound.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant of a compound.[1][21][22][23][24]

  • Sample Preparation: Dissolve the compound in an appropriate solvent to a concentration of at least 10-4 M. The solution should have a constant ionic strength, maintained with a salt solution (e.g., 0.15 M KCl).

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized solution of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Data Recording: Record the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Conformational Analysis (X-ray Crystallography and NMR Spectroscopy)

These techniques provide detailed information about the three-dimensional structure of a molecule.

  • X-ray Crystallography: This technique requires the growth of a high-quality single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to determine the precise arrangement of atoms in the molecule.[25][26][27][28][29]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is performed on the compound in solution and can provide information about the connectivity of atoms and the conformation of the molecule in a more physiologically relevant environment.[25][27][28][29]

Visualizing the Impact: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of incorporating and evaluating an oxetane moiety in a drug discovery program and a relevant signaling pathway where an oxetane-containing drug has shown activity.

G cluster_0 Lead Identification & Optimization cluster_1 In Vitro Evaluation cluster_2 Decision & Advancement Lead Lead Compound (e.g., with gem-dimethyl or carbonyl) Problem Identified Liabilities (Poor Solubility, Metabolic Instability, etc.) Lead->Problem Design Bioisosteric Replacement Strategy: Introduce Oxetane Ring Problem->Design Synthesis Synthesize Oxetane Analogue Design->Synthesis Solubility Aqueous Solubility Assay Synthesis->Solubility Metabolism Metabolic Stability Assay (Microsomes, Hepatocytes) Synthesis->Metabolism pKa pKa Determination Synthesis->pKa Potency In Vitro Potency Assay Synthesis->Potency Conformation Conformational Analysis (NMR, X-ray) Synthesis->Conformation Comparison Compare Data with Parent Compound Solubility->Comparison Metabolism->Comparison pKa->Comparison Potency->Comparison Conformation->Comparison Go Improved Profile: Advance to In Vivo Studies Comparison->Go Go NoGo No Improvement or New Liabilities: Redesign or Terminate Comparison->NoGo No-Go G cluster_pathway PI3K-Akt-mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt GDC0349 GDC-0349 (Oxetane-containing mTOR inhibitor) GDC0349->mTORC1 GDC0349->mTORC2

References

A Researcher's Guide to In Vitro Metabolic Assays for (3-Phenyloxetan-3-yl)methanamine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel chemical entities is a cornerstone of preclinical development. This guide provides a comparative overview of key in vitro assays essential for characterizing the metabolic stability and potential drug-drug interactions of compounds containing the (3-Phenyloxetan-3-yl)methanamine moiety. The inclusion of the oxetane ring, a four-membered cyclic ether, is a contemporary strategy in medicinal chemistry aimed at improving physicochemical and pharmacokinetic properties, including metabolic stability.

The this compound core is of growing interest in drug discovery. Its unique three-dimensional structure can enhance target engagement and solubility. However, the metabolic pathways of such compounds require thorough investigation to predict their in vivo behavior, including clearance, half-life, and potential for drug-drug interactions. This guide details the experimental protocols for widely used in vitro assays—microsomal stability, hepatocyte stability, and cytochrome P450 (CYP) inhibition—and presents a comparative framework for evaluating the metabolic profile of these promising compounds.

Comparative Analysis of In Vitro Metabolic Assays

The selection of an appropriate in vitro metabolic assay depends on the stage of drug discovery and the specific questions being addressed. Early-stage screening often prioritizes high-throughput assays to rank compounds, while later-stage development requires more comprehensive systems that better mimic in vivo conditions.

Table 1: Comparison of Key In Vitro Metabolic Assays

Assay TypePrimary ApplicationAdvantagesLimitationsKey Parameters Measured
Liver Microsomal Stability High-throughput screening of Phase I metabolic stabilityCost-effective, high-throughput, well-established for CYP-mediated metabolism.Lacks Phase II enzymes and transporters, may not capture all metabolic pathways.Intrinsic Clearance (CLint), Half-life (t½)
Hepatocyte Stability Comprehensive in vitro metabolism studies"Gold standard" in vitro system; contains both Phase I and Phase II enzymes and transporters, providing a more complete metabolic profile.Lower throughput, more expensive, limited availability of fresh human hepatocytes.Intrinsic Clearance (CLint), Half-life (t½), Metabolite Identification
Cytochrome P450 (CYP) Inhibition Assessment of drug-drug interaction potentialDirectly measures the inhibitory effect on specific CYP isoforms.Does not provide information on the compound's own metabolism.IC50, Ki
S9 Fraction Stability Broad metabolic screeningContains both microsomal and cytosolic enzymes, capturing a wider range of metabolic reactions than microsomes alone.Can have lower specific enzyme activity compared to microsomes.Intrinsic Clearance (CLint), Half-life (t½)

Data Presentation: Metabolic Stability and CYP Inhibition Profile

The following tables provide illustrative data for a hypothetical this compound-containing compound ("Compound X") and a non-oxetane analog ("Analog Y") to demonstrate the potential impact of the oxetane moiety on metabolic stability.

Table 2: Illustrative Metabolic Stability Data in Human Liver Microsomes (HLM) and Cryopreserved Human Hepatocytes

CompoundAssay SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Compound X HLM4515.4
Cryopreserved Hepatocytes907.7
Analog Y HLM1546.2
Cryopreserved Hepatocytes3023.1

This illustrative data suggests that the presence of the oxetane ring in Compound X may contribute to enhanced metabolic stability compared to its non-oxetane counterpart, Analog Y, as indicated by a longer half-life and lower intrinsic clearance in both microsomal and hepatocyte systems.

Table 3: Illustrative Cytochrome P450 (CYP) Inhibition Data for Compound X

CYP IsoformIC50 (µM)Interpretation
CYP1A2> 50Low potential for inhibition
CYP2C9> 50Low potential for inhibition
CYP2C1925Moderate potential for inhibition
CYP2D6> 50Low potential for inhibition
CYP3A415Moderate potential for inhibition

This illustrative data indicates that Compound X has a low to moderate potential for inhibiting key CYP450 enzymes, suggesting a lower risk of clinically significant drug-drug interactions. Further investigation into the mechanism of inhibition (e.g., competitive, non-competitive) would be warranted for CYP2C19 and CYP3A4.

Experimental Workflows and Metabolic Pathways

Visualizing the experimental processes and potential metabolic routes is crucial for understanding the data generated from these assays.

Experimental_Workflow cluster_Microsomal Microsomal Stability Assay cluster_Hepatocyte Hepatocyte Stability Assay cluster_CYP CYP Inhibition Assay M_Start Compound + Microsomes M_Incubate Incubate at 37°C M_Start->M_Incubate M_Quench Quench Reaction M_Incubate->M_Quench M_Analyze LC-MS/MS Analysis M_Quench->M_Analyze H_Start Compound + Hepatocytes H_Incubate Incubate at 37°C H_Start->H_Incubate H_Sample Sample at Time Points H_Incubate->H_Sample H_Analyze LC-MS/MS Analysis H_Sample->H_Analyze C_Start Compound + Microsomes + CYP Substrate C_Incubate Incubate at 37°C C_Start->C_Incubate C_Quench Quench Reaction C_Incubate->C_Quench C_Analyze LC-MS/MS Analysis C_Quench->C_Analyze

Caption: General experimental workflows for in vitro metabolic assays.

Metabolic_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent This compound Compound Oxidation Oxidation (CYP450) Parent->Oxidation e.g., Aromatic hydroxylation Hydrolysis Hydrolysis (mEH) Parent->Hydrolysis Oxetane ring opening Glucuronidation Glucuronidation (UGTs) Oxidation->Glucuronidation Sulfation Sulfation (SULTs) Oxidation->Sulfation Metabolite1 Oxidized Metabolite Oxidation->Metabolite1 Hydrolysis->Glucuronidation Metabolite2 Diol Metabolite Hydrolysis->Metabolite2 Conjugate1 Glucuronide Conjugate Glucuronidation->Conjugate1 Conjugate2 Sulfate Conjugate Sulfation->Conjugate2

Caption: Potential metabolic pathways for this compound compounds.

Detailed Experimental Protocols

Human Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the metabolic stability of a compound by Phase I enzymes, mainly cytochrome P450s.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ice-cold, containing an internal standard) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to a final concentration of 1 µM.

  • Add HLM to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the microsome-compound mixture at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic enzymes and transporters.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Cryopreserved human hepatocytes (pooled)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated plates

  • Acetonitrile (ice-cold, containing an internal standard)

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to form a monolayer.

  • Prepare a working solution of the test compound in the hepatocyte culture medium at a final concentration of 1 µM.

  • Remove the plating medium from the hepatocytes and add the compound-containing medium.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the medium.

  • Quench the reaction by adding the aliquots to ice-cold acetonitrile with an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS.

Data Analysis:

  • Calculate the half-life (t½) and intrinsic clearance (CLint) as described for the microsomal stability assay, normalizing the CLint to the number of hepatocytes (e.g., µL/min/10^6 cells).

Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

This assay determines the concentration of a test compound that causes 50% inhibition of a specific CYP isoform's activity.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled human liver microsomes

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • NADPH regenerating system

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ice-cold, containing an internal standard)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a series of dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add the test compound dilutions, HLM (0.25 mg/mL final concentration), and the specific CYP probe substrate.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a specific time (e.g., 10-15 minutes).

  • Terminate the reaction with ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

Data Analysis:

  • Calculate the percent inhibition of metabolite formation at each test compound concentration relative to a vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value using a non-linear regression analysis.

Conclusion

The in vitro assays described in this guide are indispensable tools for characterizing the metabolic fate of this compound-containing compounds. A systematic approach, beginning with high-throughput microsomal stability assays and progressing to more comprehensive hepatocyte-based models and CYP inhibition studies, will provide a robust data package to inform lead optimization and candidate selection in drug discovery programs. The inherent metabolic stability often conferred by the oxetane moiety makes this chemical class particularly attractive, and a thorough understanding of its metabolic profile is key to unlocking its therapeutic potential.

A Head-to-Head Comparison of the Physicochemical Properties of Oxetane Versus Other Small Rings: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the judicious selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Small, saturated rings are frequently employed as versatile building blocks to modulate the physicochemical properties of lead compounds. Among these, the four-membered oxetane ring has garnered significant attention for its unique ability to often impart favorable characteristics. This guide provides a comprehensive head-to-head comparison of the physicochemical properties of oxetane against other commonly utilized small rings—cyclobutane, azetidine, and tetrahydrofuran—supported by experimental data and detailed methodologies.

Executive Summary

The incorporation of an oxetane moiety into a molecule can profoundly and often beneficially influence its lipophilicity, solubility, metabolic stability, and the basicity of nearby functional groups. Compared to its carbocyclic and heterocyclic counterparts, oxetane's distinct electronic and steric properties, stemming from its strained four-membered ether structure, offer a unique tool for medicinal chemists to fine-tune drug-like properties.

Data Presentation: A Comparative Analysis

The following table summarizes the key physicochemical properties of oxetane in comparison to cyclobutane, azetidine, and tetrahydrofuran. The data presented is a synthesis of values reported in the literature and serves as a general guide, as the absolute values can be highly dependent on the specific molecular context.

Physicochemical PropertyOxetaneCyclobutaneAzetidineTetrahydrofuran (THF)
Lipophilicity (cLogP) ~ -0.3 to 0.5~ 1.5 to 2.0~ 0.1 to 0.5~ 0.4 to 0.8
Aqueous Solubility Generally increasedGenerally decreasedGenerally increasedModerate
Metabolic Stability (in vitro) Generally highModerate to highVariable, often a site of metabolismGenerally low to moderate
pKa of Proximal Amine Lowers pKa (electron-withdrawing)Minimal effectBasic nitrogen (pKa ~11)Minimal effect
Hydrogen Bond Acceptor Strength StrongNoneStrong (N-H)Moderate
Ring Strain (kcal/mol) ~25.5~26.4~25.8~5.6

In-Depth Physicochemical Property Comparison

Lipophilicity (LogP/LogD)

The lipophilicity of a compound, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, is often modulated by the incorporation of small rings. Oxetane, with its polar ether oxygen, can increase the polarity of a molecule, often leading to a reduction in lipophilicity (LogD) when compared to its carbocyclic analogue, cyclobutane.[1] For instance, the introduction of a 3-aminooxetane motif was found to lower the logD by approximately 0.8 units compared to aminocyclobutane derivatives.[1] This allows for the introduction of steric bulk without a concomitant increase in lipophilicity, a desirable feature in lead optimization.[2] The effect on lipophilicity, however, can be context-dependent, with some studies reporting an increase in logD upon oxetane incorporation.[3]

Aqueous Solubility

Improved aqueous solubility is a frequent and highly desirable outcome of incorporating an oxetane ring. The hydrogen bond accepting capability of the oxetane oxygen can enhance interactions with water, thereby improving the solubility profile of a compound. This is often in contrast to the more lipophilic cyclobutane ring, which tends to decrease aqueous solubility. While both oxetane and azetidine can improve solubility, the basicity of azetidine can sometimes lead to off-target effects. In some matched-pair analyses, however, the incorporation of an oxetane ring has been shown to decrease solubility, highlighting the importance of the overall molecular structure.[1]

Metabolic Stability

One of the most significant advantages of utilizing oxetane in drug design is the general enhancement of metabolic stability.[1][4] Oxetane-containing compounds often exhibit greater resistance to oxidative metabolism by cytochrome P450 enzymes compared to their counterparts containing more metabolically labile groups like tetrahydrofuran or open-chain ethers.[1] Studies have shown that replacing a gem-dimethyl or a carbonyl group with an oxetane can lead to a significant reduction in intrinsic clearance.[1] However, it is important to note that oxetanes can be substrates for microsomal epoxide hydrolase (mEH), which presents an alternative metabolic pathway.[5]

Influence on Basicity (pKa)

The oxetane ring exerts a potent electron-withdrawing inductive effect, which can significantly lower the pKa of a nearby basic nitrogen atom. This modulation of basicity can be a crucial tool for medicinal chemists to optimize a compound's properties, such as reducing hERG liability or improving cell permeability. The effect is most pronounced when the oxetane is in close proximity to the basic center. In contrast, cyclobutane has a minimal electronic effect, while azetidine itself contains a basic nitrogen atom.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, standardized experimental protocols are essential. Below are detailed methodologies for determining the key physicochemical properties discussed.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) or distribution coefficient (LogD).[6][7]

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[6]

  • Partitioning: Add a small aliquot of the compound's stock solution to a vial containing a known ratio of the buffered aqueous phase and the n-octanol phase.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[8]

  • Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and n-octanol layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Determination of Kinetic Aqueous Solubility

Kinetic solubility provides a high-throughput assessment of a compound's solubility from a DMSO stock solution.[8][9][10][11][12]

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).[8]

  • Assay Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (e.g., <1-2%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).[8][9]

  • Detection of Precipitation: Determine the solubility by detecting the point at which the compound precipitates. This can be done using various methods, including:

    • Nephelometry: Measures the light scattering caused by insoluble particles.[9][12]

    • UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by UV-Vis absorbance.[9][11]

    • LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable functional groups.[13][14][15][16][17]

  • Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[13]

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) in small, precise increments.[13][14]

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized.

Determination of In Vitro Metabolic Stability

The in vitro metabolic stability of a compound is commonly assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[18][19][20][21][22]

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4).[18][19]

  • Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension.[18]

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, and then initiate the metabolic reaction by adding a cofactor solution, most commonly NADPH.[18][22]

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). A lower CLint value indicates greater metabolic stability.[23]

Visualizing the Workflow

To systematically evaluate and compare the physicochemical properties of small ring systems in a drug discovery context, a structured experimental workflow is essential.

G cluster_0 Compound Synthesis & Selection cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assessment cluster_3 Data Analysis & Comparison start Synthesize Matched Pairs: Oxetane, Cyclobutane, Azetidine, THF Analogues logp LogP/LogD Determination (Shake-Flask) start->logp solubility Aqueous Solubility Assay (Kinetic) start->solubility pka pKa Measurement (Potentiometric Titration) start->pka metstab Metabolic Stability Assay (Liver Microsomes) logp->metstab solubility->metstab pka->metstab analysis Head-to-Head Data Comparison metstab->analysis decision Select Ring with Optimal Property Profile analysis->decision

Caption: Experimental workflow for the comparative analysis of small ring physicochemical properties.

This logical flow ensures that each analogue is subjected to the same battery of tests, allowing for a direct and unbiased comparison of their properties, ultimately guiding the selection of the most promising scaffold for further development.

Conclusion

The choice of a small ring system is a critical decision in drug design that can have far-reaching consequences on the ultimate success of a drug candidate. Oxetane presents a compelling option for medicinal chemists seeking to improve the solubility, metabolic stability, and overall drug-like properties of their compounds. While not a universal solution, a thorough, data-driven, head-to-head comparison with other small rings like cyclobutane, azetidine, and tetrahydrofuran, as outlined in this guide, will enable researchers to make more informed decisions and accelerate the development of safer and more effective medicines.

References

A Comparative Guide to the ADME-Enhancing Properties of (3-Phenyloxetan-3-yl)methanamine-Containing Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of novel chemical motifs to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is a cornerstone of modern medicinal chemistry. The (3-Phenyloxetan-3-yl)methanamine moiety, as a component of a linker in larger molecules such as Proteolysis Targeting Chimeras (PROTACs), represents a significant advancement over traditional linkers. The inherent structural and physicochemical characteristics of the oxetane ring—a four-membered cyclic ether—have been shown to confer substantial improvements in key ADME parameters, addressing common liabilities associated with drug candidates.[1][2]

The oxetane motif is increasingly utilized as a bioisosteric replacement for more metabolically vulnerable or lipophilic groups, such as gem-dimethyl or carbonyl functionalities.[1] Its introduction into a molecule can lead to enhanced metabolic stability, improved aqueous solubility, and better cell permeability, collectively contributing to a more favorable pharmacokinetic profile.[2][3][4] This guide provides a comparative analysis of the ADME properties of molecules containing an oxetane-based linker derived from this compound versus those with traditional alkyl and polyethylene glycol (PEG) linkers, supported by established experimental protocols.

Comparative ADME Properties: Oxetane-Containing Linkers vs. Traditional Alternatives

The following table summarizes the qualitative and quantitative impact on ADME properties when incorporating an oxetane-based linker in place of traditional alkyl or PEG linkers.

ADME ParameterOxetane-Containing LinkerTraditional Alkyl LinkerTraditional PEG LinkerRationale for Improvement with Oxetane
Metabolic Stability Significantly Improved Generally stable but can be susceptible to oxidation at terminus.[]Susceptible to oxidative metabolism.[6][7]The oxetane ring is less prone to metabolism by cytochrome P450 enzymes, blocking or shielding metabolically vulnerable sites.[1][8]
Aqueous Solubility Improved Generally lower (hydrophobic).[6][9]Generally higher (hydrophilic).[6][10]The polar nature of the oxetane ring enhances hydrophilicity and can improve solubility.[2][3][8]
Cell Permeability Improved Generally enhances permeability due to hydrophobicity.[][6]Can have variable effects; may hinder permeability due to increased polar surface area.[6][10]The three-dimensional structure and polarity of the oxetane can lead to an optimal balance of lipophilicity and polarity, favoring membrane traversal.[2][4][11]
Lipophilicity (LogD) Reduced HigherLowerThe oxetane motif is a less lipophilic surrogate for other groups like THF rings, helping to lower LogD.[2][3]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate the ADME properties of drug candidates are provided below.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[12][13][14]

Objective: To determine the in vitro intrinsic clearance (CLint) of a compound. A lower CLint indicates greater metabolic stability.[1]

Materials:

  • Test compound and positive control compounds (e.g., testosterone)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO and dilute it to the final concentration in acetonitrile.[12]

  • Prepare the incubation mixture containing liver microsomes, phosphate buffer, and MgCl2 in a 96-well plate.

  • Add the test compound to the incubation mixture and pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14][15]

  • Terminate the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the rate of disappearance of the test compound to determine the half-life (t1/2) and intrinsic clearance (CLint).

Kinetic Solubility Assay (Shake-Flask Method)

This assay measures the solubility of a compound in an aqueous buffer, which is crucial for its absorption.[16][17]

Objective: To determine the kinetic solubility of a compound.

Materials:

  • Test compound

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates, 96-well UV plates

  • Thermomixer, centrifuge, UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare a high-concentration stock solution of the test compound in DMSO.[16]

  • Add a small volume of the DMSO stock solution to a 96-well plate.

  • Add PBS to each well to achieve the desired final compound concentration.

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[17][18]

  • Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer or LC-MS/MS by comparing it to a standard curve.[16][17]

Cell Permeability Assay (Caco-2)

The Caco-2 permeability assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.[19][20]

Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS and supplements)

  • Transwell® inserts (polycarbonate membrane)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • 96-well plates, incubator, plate reader for Lucifer yellow, and LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation into a polarized monolayer.[19][20]

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by testing the permeability of Lucifer yellow.[20]

  • Wash the monolayers with pre-warmed HBSS.

  • For apical-to-basolateral (A→B) permeability, add the test compound in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

  • For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[19]

  • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the Papp value and the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 suggests active efflux.[20]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.[21][22][23]

Objective: To determine the permeability coefficient (Pe) of a compound through a lipid-infused artificial membrane.

Materials:

  • 96-well filter plates (donor) and 96-well acceptor plates

  • Artificial membrane solution (e.g., phospholipids in dodecane)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Test compound and control compounds

  • UV plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution.[21]

  • Add the test compound solution in buffer to the wells of the donor plate.

  • Add fresh buffer to the wells of the acceptor plate.

  • Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with shaking for a defined period (e.g., 5 to 18 hours).[23][24]

  • After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Visualizations

Experimental Workflows

ADME_Assay_Workflow cluster_metabolic_stability Metabolic Stability Assay cluster_solubility Kinetic Solubility Assay cluster_permeability Permeability Assays MS1 Incubate Compound with Liver Microsomes & NADPH MS2 Sample at Time Points MS1->MS2 MS3 Quench Reaction MS2->MS3 MS4 LC-MS/MS Analysis MS3->MS4 MS5 Calculate CLint MS4->MS5 KS1 Dissolve Compound in DMSO & Add Buffer KS2 Shake & Incubate KS1->KS2 KS3 Filter Precipitate KS2->KS3 KS4 Quantify Soluble Compound KS3->KS4 KS5 Determine Solubility KS4->KS5 P1 Caco-2 Assay P1_1 Culture Caco-2 Monolayer P1->P1_1 P2 PAMPA P2_1 Prepare Artificial Membrane P2->P2_1 P1_2 Add Compound & Incubate P1_1->P1_2 P1_3 LC-MS/MS Analysis P1_2->P1_3 P1_4 Calculate Papp & ER P1_3->P1_4 P2_2 Add Compound & Incubate P2_1->P2_2 P2_3 Quantify Compound P2_2->P2_3 P2_4 Calculate Pe P2_3->P2_4

Caption: Workflow of key in vitro ADME assays.

Logical Relationships in ADME Assessment

ADME_Logic Compound Test Compound (this compound-containing) Metabolism Metabolic Stability (Low CLint) Compound->Metabolism Liver Microsome Assay Solubility Aqueous Solubility (High) Compound->Solubility Kinetic Solubility Assay Permeability Cell Permeability (High Papp/Pe) Compound->Permeability Caco-2 / PAMPA Favorable_PK Favorable PK Profile Metabolism->Favorable_PK Solubility->Favorable_PK Permeability->Favorable_PK

Caption: Relationship of ADME properties to a favorable pharmacokinetic profile.

References

Safety Operating Guide

Safe Disposal of (3-Phenyloxetan-3-yl)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of (3-Phenyloxetan-3-yl)methanamine (CAS No. 23554-99-6), ensuring compliance with safety regulations and minimizing environmental impact.

This compound is a chemical compound that requires careful management due to its potential hazards. Adherence to the following protocols is essential for maintaining a safe laboratory environment.

Hazard Profile and Safety Data

Before handling or disposing of this compound, it is crucial to be familiar with its hazard classifications. This information, summarized from safety data sheets (SDS), dictates the necessary precautions.

Hazard Classification (GHS)CodeStatement
Acute Toxicity - OralH302Harmful if swallowed.
Acute Toxicity - DermalH312Harmful in contact with skin.
Acute Toxicity - InhalationH332Harmful if inhaled.

Note: Data sourced from publicly available Safety Data Sheets (SDS). Users should always consult the specific SDS for the product in their possession for the most accurate and complete information.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant.[1][2][3] Never dispose of this chemical down the drain or in regular trash.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

2. Waste Collection:

  • Original Container: Whenever possible, leave the chemical in its original container.[1][2] This ensures it is clearly labeled and its hazards are easily identifiable.

  • Waste Container: If transferring to a designated waste container, ensure the container is compatible with amines and is clearly labeled with the chemical name, CAS number, and appropriate hazard symbols.

  • No Mixing: Do not mix this compound with other waste chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[1][2]

3. Handling Spills:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly.

4. Container Decontamination:

  • Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1][2] Do not rinse the container and pour the residue down the drain.

5. Storage Pending Disposal:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

  • Keep the container tightly closed.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Follow your institution's specific procedures for waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_original_container Is it in its original container? start->is_original_container keep_in_original Keep in original, labeled container is_original_container->keep_in_original Yes transfer_to_waste Transfer to a designated, labeled hazardous waste container is_original_container->transfer_to_waste No check_for_spills Any spills to clean? keep_in_original->check_for_spills transfer_to_waste->check_for_spills absorb_and_collect Absorb with inert material and collect in a sealed, labeled container check_for_spills->absorb_and_collect Yes store_safely Store waste container in a designated, secure area check_for_spills->store_safely No absorb_and_collect->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_safely->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible chemical management. Always consult your institution's specific safety protocols and the manufacturer's SDS for the most current and detailed information.

References

Personal protective equipment for handling (3-Phenyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of (3-Phenyloxetan-3-yl)methanamine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety data for similar chemical compounds.

Protection Type Recommended Equipment Specification and Use
Respiratory Protection Government-approved respiratorUse in well-ventilated areas. A respirator is necessary if ventilation is inadequate or when handling powders to avoid inhaling dust.
Hand Protection Compatible chemical-resistant glovesInspect gloves for integrity before each use. Use proper removal techniques to avoid skin contact. Nitrile gloves are a common choice for general laboratory use, but compatibility should be confirmed.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesGoggles are required when there is a splash hazard. A face shield may be necessary for larger quantities or when the risk of splashing is high.[1]
Skin and Body Protection Laboratory coat or chemical-resistant apronA standard lab coat is suitable for minor tasks, while an acid-resistant apron provides additional protection for handling corrosive substances.[2] Protective boots may be required depending on the scale of the operation.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety and experimental integrity.

  • Preparation :

    • Ensure a safety shower and eye bath are accessible and operational.[3]

    • Work within a certified chemical fume hood to ensure adequate ventilation.

    • Gather all necessary equipment and reagents before introducing the chemical to the work area.

    • Don all required personal protective equipment as detailed in the table above.

  • Handling :

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • Do not breathe vapors or dust.

    • When weighing, use a balance inside the fume hood or in a designated weighing enclosure.

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

    • Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.

    • Properly store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical :

    • Dispose of waste chemical in a designated, labeled hazardous waste container.

    • Never dispose of this chemical down the drain or in the general trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Empty Containers :

    • For acutely toxic chemicals (P-listed), empty containers are also considered hazardous waste and must not be rinsed or reused.[4]

    • For other chemicals, the first rinse of a container should be collected as hazardous waste.[5] Subsequent rinses may be permissible for disposal in the normal waste stream, provided the container is thoroughly decontaminated. Always check local regulations.

  • Contaminated Materials :

    • Any materials such as gloves, paper towels, or weighing boats that come into contact with the chemical must be disposed of as hazardous waste.[4]

    • Collect these materials in a sealed and labeled bag or container.[4]

Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation - Verify emergency equipment - Don PPE - Prepare fume hood handling Handling - Work in fume hood - Avoid contact and inhalation - Keep container closed prep->handling post_handling Post-Handling - Wash hands - Decontaminate workspace - Proper storage handling->post_handling spill Accidental Spill handling->spill If spill occurs disposal Waste Disposal - Segregate waste types - Label containers - Follow regulations post_handling->disposal Generate waste spill->disposal Contain and clean up waste_chem Waste Chemical disposal->waste_chem empty_cont Empty Containers disposal->empty_cont cont_mats Contaminated Materials disposal->cont_mats

Safe Handling and Disposal Workflow

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.